2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Description
Properties
IUPAC Name |
2-[2-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRRKYYMYMEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable bifunctional reagent in modern organic synthesis. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic decisions, and practical considerations that ensure a successful and reproducible outcome.
Introduction: Strategic Importance of the Target Compound
This compound is a key building block, ingeniously combining two highly versatile functional groups: a reactive benzylic bromide and a stable neopentyl glycol-protected boronic ester. This unique ortho-substitution pattern makes it an ideal precursor for the synthesis of complex molecular architectures. The neopentyl glycol ester provides enhanced stability to the boronic acid, rendering it amenable to purification via standard silica gel chromatography and robust enough to withstand a variety of reaction conditions that would degrade the free boronic acid.[1][2] The benzylic bromide serves as a potent electrophile for nucleophilic substitution or as a partner in various cross-coupling reactions.
Notably, this reagent is frequently employed in sequential or one-pot Suzuki-Miyaura cross-coupling reactions, allowing for the programmed introduction of two different aryl or vinyl substituents.[3][4][5] This guide details a reliable three-step synthetic sequence commencing from commercially available 2-formylphenylboronic acid.
Compound Identification and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| Synonyms | (2-Bromomethyl)benzeneboronic acid, neopentyl glycol ester | [7] |
| CAS Number | 441011-76-3 | [7][8] |
| Molecular Formula | C₁₂H₁₆BBrO₂ | [9] |
| Molecular Weight | 282.97 g/mol | [9] |
| Appearance | Solid (predicted) | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [7] |
Overview of the Synthetic Strategy
The synthesis is designed as a logical three-step sequence that isolates and functionalizes specific reactive sites while protecting others. The core strategy involves:
-
Protection: The boronic acid moiety of the starting material, 2-formylphenylboronic acid, is first protected as a neopentyl glycol ester. This step is critical as it enhances the compound's stability, preventing decomposition and the formation of boroxine anhydrides, thereby simplifying handling and purification.[2][10]
-
Reduction: The aldehyde functional group is selectively reduced to a primary alcohol. This transformation sets the stage for the final bromination step.
-
Bromination: The benzylic alcohol is converted into the target benzylic bromide, a more versatile handle for subsequent coupling reactions.
This strategic sequence ensures high yields and purity by addressing the distinct reactivity of each functional group in a controlled manner.
Caption: Overall three-step synthesis pathway.
Part I: Synthesis of Intermediate 1
2-formyl-5,5-dimethyl-1,3,2-dioxaborinane
Principle and Rationale
Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines, which can complicate reactions and purification. Esterification with a diol, such as neopentyl glycol (2,2-dimethyl-1,3-propanediol), forms a stable six-membered dioxaborinane ring.[6][11] This protecting group is robust enough to survive chromatographic purification on silica gel and the conditions of subsequent reaction steps.[2] The reaction is a dehydration-condensation, typically driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.
Detailed Experimental Protocol
-
Apparatus Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 2-formylphenylboronic acid (15.0 g, 100 mmol, 1.0 equiv.).
-
Reagent Addition: Add neopentyl glycol (11.5 g, 110 mmol, 1.1 equiv.) and toluene (250 mL).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-4 hours, or until no more water is collected.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (eluting with a gradient of 5-20% ethyl acetate in hexanes) to yield the pure product as a white solid. Alternatively, for many applications, the crude material is of sufficient purity to be carried forward to the next step after solvent removal.
Part II: Synthesis of Intermediate 2
2-[2-(Hydroxymethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Principle and Rationale
The selective reduction of an aldehyde in the presence of an aryl boronic ester is a common transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild reducing agent that is highly selective for aldehydes and ketones and will not reduce the boronic ester or the aromatic ring. The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates the hydride transfer.
Detailed Experimental Protocol
-
Dissolution: Dissolve the crude or purified Intermediate 1 (approx. 100 mmol) in a mixture of dichloromethane (DCM, 200 mL) and methanol (MeOH, 200 mL) in a 1 L round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (4.54 g, 120 mmol, 1.2 equiv.) portion-wise over 30 minutes, ensuring the internal temperature remains below 5°C. The addition is exothermic and may cause gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (aq) at 0°C until the solution is neutral or slightly acidic (pH ~6-7) and gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 100 mL). Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the benzylic alcohol as a white solid or viscous oil, which is often used directly in the next step without further purification.
Part III: Synthesis of the Final Product
This compound
Principle and Rationale
The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to the corresponding alkyl halides. In this case, the benzylic alcohol is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). The reaction proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the bromide ion in an SN2 fashion. This method is highly compatible with the boronic ester functionality and avoids the harsh acidic conditions of reagents like HBr or PBr₃, which could lead to deprotection or side reactions.
Detailed Experimental Protocol
-
Apparatus Setup: To an oven-dried 500 mL round-bottom flask under an inert atmosphere of nitrogen, add Intermediate 2 (approx. 100 mmol, 1.0 equiv.) and carbon tetrabromide (CBr₄) (36.5 g, 110 mmol, 1.1 equiv.).
-
Dissolution: Dissolve the solids in anhydrous DCM (250 mL).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add triphenylphosphine (PPh₃) (28.9 g, 110 mmol, 1.1 equiv.) portion-wise. An exothermic reaction will occur, and the solution may turn yellow or orange. Maintain the temperature below 10°C during the addition.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.
-
Purification: Add diethyl ether or a hexanes/ethyl acetate mixture to the crude residue and stir vigorously. The triphenylphosphine oxide byproduct is poorly soluble and will precipitate. Filter off the solid. Concentrate the filtrate and purify the resulting material by flash column chromatography on silica gel (eluting with a gradient of 2-10% ethyl acetate in hexanes) to afford the final product.
Laboratory Workflow and Safety
The entire process, from starting material to final product, requires careful management of reagents and reaction conditions.
Caption: Step-by-step laboratory workflow diagram.
Safety and Handling
-
Reagents: Carbon tetrabromide is toxic and should be handled in a well-ventilated fume hood. Sodium borohydride reacts with water and acid to produce flammable hydrogen gas; quench procedures should be performed slowly and with cooling.
-
Product: The final product, a benzylic bromide, should be considered an irritant and a lachrymator. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: The neopentyl glycol ester is significantly more stable than the free boronic acid.[1][12] However, to prevent slow hydrolysis or degradation over time, the final product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).
References
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- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). PMC - NIH.
- 2-(Bromomethyl)benzeneboronic acid neopentyl glycol ester. (n.d.). MySkinRecipes.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
- Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. (2025). ResearchGate.
- Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. (2018). Journal of the American Chemical Society.
- boronic esters. (n.d.). Organic Syntheses Procedure.
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- 2-Bromomethylphenylboronic acid, neopentyl glycol ester. (n.d.). Manchester Organics.
- 2-(Bromomethyl)benzeneboronic acid neopentyl glycol ester, 95%, Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
- Preparation method of 2-formyl-4-(4-cyanophenoxy) phenylboronic acid pinacol ester. (n.d.). Google Patents.
- Process for preparing boronic acids and esters in the presence of magnesium metal. (n.d.). Google Patents.
- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2026). ACS Publications.
- 2-Bromomethyl-4-fluorophenylboronic acid neopentyl glycol ester. (n.d.). Tianjin Boron PharmaTech Co.,Ltd.
- This compound | 441011-76-3. (n.d.). ChemicalBook.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). PMC - NIH.
- Phenylboronic acid neopentylglycol ester 97 | 5123-13-7. (n.d.). Sigma-Aldrich.
- Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018). ACS Omega.
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. (n.d.). PubChem.
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- Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. (n.d.). ResearchGate.
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH.
- 2-(Hydroxymethyl)phenylboronic acid cyclic monoester 97 | 5735-41-1. (n.d.). Sigma-Aldrich.
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An In-Depth Technical Guide to 2-(Bromomethyl)phenylboronic Acid Neopentyl Glycol Ester: Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester (CAS No. 441011-76-3). This versatile bifunctional reagent plays a crucial role in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical research and development. By offering both a reactive bromomethyl group and a masked boronic acid, it serves as a valuable building block for sequential, site-selective modifications. This guide will delve into its key characteristics, provide standardized protocols for its handling and analysis, and explore its utility in the synthesis of bioactive molecules, thereby offering a critical resource for scientists engaged in drug discovery and medicinal chemistry.
Introduction: A Bifunctional Building Block for Complex Synthesis
In the landscape of modern medicinal chemistry, the efficient and controlled assembly of complex molecular scaffolds is paramount. 2-(Bromomethyl)phenylboronic acid neopentyl glycol ester has emerged as a significant tool in this endeavor. Its structure uniquely combines two highly valuable functional groups: a bromomethyl moiety, which is a potent electrophile for alkylation reactions, and a neopentyl glycol-protected boronic acid, a stable precursor for the versatile Suzuki-Miyaura cross-coupling reaction.
This dual functionality allows for a programmed, stepwise approach to molecular elaboration. The bromomethyl group can be used to introduce the arylboronate core onto a substrate via nucleophilic substitution, while the protected boronic acid remains inert. Subsequent deprotection and participation in a palladium-catalyzed cross-coupling reaction enable the formation of a new carbon-carbon or carbon-heteroatom bond. This strategic orthogonality is instrumental in the synthesis of intricate molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]
The neopentyl glycol protecting group confers enhanced stability to the boronic acid, rendering the compound generally stable under standard laboratory conditions and amenable to a wider range of reaction conditions compared to the free boronic acid. This guide will provide an in-depth exploration of the key physicochemical properties that underpin the utility of this reagent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development. This section outlines the key physical and chemical characteristics of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester.
General Properties
A summary of the fundamental properties of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester is presented in the table below.
| Property | Value | Source(s) |
| Chemical Name | 2-(2-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane | N/A |
| CAS Number | 441011-76-3 | [2][3] |
| Molecular Formula | C₁₂H₁₆BBrO₂ | [2] |
| Molecular Weight | 282.97 g/mol | [2] |
| Appearance | White to off-white solid | General Supplier Information |
| Purity | Typically ≥95% | [1] |
Melting Point
A definitive, experimentally determined melting point for 2-(bromomethyl)phenylboronic acid neopentyl glycol ester is not consistently reported in publicly available literature. For a closely related compound, 2-Bromomethyl-4-fluorophenylboronic acid neopentyl glycol ester, a melting point of 32-34 °C has been reported.[4] The parent 2-(bromomethyl)phenylboronic acid has a significantly higher melting point of 158-162 °C.[5] The esterification with neopentyl glycol is expected to lower the melting point. Given the lack of a precise value, experimental determination is recommended for any application where this parameter is critical.
Solubility
Qualitatively, boronic esters, including neopentyl glycol esters, tend to be more soluble in organic solvents than their corresponding free boronic acids. This increased solubility is attributed to the masking of the polar diol functionality of the boronic acid. It is expected to be soluble in solvents such as:
-
Chlorinated solvents: Dichloromethane, Chloroform
-
Ethereal solvents: Tetrahydrofuran, Diethyl ether
-
Aromatic hydrocarbons: Toluene, Benzene
-
Polar aprotic solvents: N,N-Dimethylformamide, Dimethyl sulfoxide
It is expected to have limited solubility in non-polar aliphatic hydrocarbons and very low solubility in water.
Stability
The neopentyl glycol protecting group imparts significant stability to the boronic acid moiety. Under anhydrous and neutral conditions, the ester is generally stable and can be stored at room temperature in a dry environment.[1] However, like other boronic esters, it is susceptible to hydrolysis under both acidic and basic aqueous conditions, which will regenerate the free boronic acid. The rate of hydrolysis is dependent on pH, temperature, and the specific reaction conditions.
The bromomethyl group is a reactive electrophile and can be susceptible to degradation in the presence of strong nucleophiles or upon prolonged heating. Care should be taken to avoid these conditions during storage and handling if the integrity of the bromomethyl group is to be maintained for subsequent reactions.
Experimental Protocols
This section provides standardized, step-by-step methodologies for the determination of key physicochemical properties of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester. These protocols are designed to be self-validating and can be adapted for use in a standard research or quality control laboratory.
Melting Point Determination
This protocol describes the determination of the melting point range of the compound using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: Finely powder a small amount of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown sample, perform a rapid heating to estimate the approximate melting range.
-
For a more precise measurement, heat the block to a temperature approximately 20 °C below the estimated melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Solubility Assessment (Qualitative)
This protocol outlines a method for the qualitative assessment of solubility in various organic solvents.
Methodology:
-
Solvent Selection: Choose a range of representative organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene, ethanol, acetone, hexane, and water).
-
Sample Preparation: Add approximately 10 mg of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester to a series of clean, dry vials.
-
Solvent Addition: To each vial, add the selected solvent dropwise with agitation (e.g., vortexing) until the solid dissolves or a total of 1 mL of solvent has been added.
-
Observation:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Reporting: Record the observations for each solvent.
Applications in Drug Discovery and Development
The unique bifunctional nature of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester makes it a highly valuable reagent in the synthesis of complex organic molecules, particularly in the field of drug discovery.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this reagent is as a stable and reliable precursor for Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.
The neopentyl glycol ester serves to protect the boronic acid, allowing for other chemical transformations to be carried out on the molecule before the cross-coupling step. The ester is typically cleaved in situ under the basic conditions of the Suzuki-Miyaura reaction to generate the active boronic acid species.
Synthesis of Bioactive Molecules
While specific examples detailing the use of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester in the synthesis of marketed drugs are not prevalent in readily accessible literature, its utility is demonstrated in the construction of complex heterocyclic systems and molecular scaffolds that are of significant interest in medicinal chemistry. The ability to introduce an ortho-substituted benzyl group that can be further functionalized via the boronic acid moiety is a powerful strategy for exploring structure-activity relationships (SAR) in drug discovery programs.
Boronic acids and their derivatives are key components in a number of approved drugs, such as the proteasome inhibitor Bortezomib, highlighting the importance of this class of compounds in modern medicine. The synthetic flexibility offered by reagents like 2-(bromomethyl)phenylboronic acid neopentyl glycol ester facilitates the exploration of novel chemical space around these privileged pharmacophores.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-(bromomethyl)phenylboronic acid neopentyl glycol ester.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.[1]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester is a valuable and versatile bifunctional building block for organic synthesis, particularly in the context of drug discovery and development. Its ability to participate in sequential alkylation and Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the construction of complex molecular architectures. While some specific physicochemical data, such as a definitive melting point and quantitative solubility, are not widely reported, this guide provides a framework for its characterization and effective use in the laboratory. As the demand for novel and complex bioactive molecules continues to grow, the utility of such strategically designed reagents is likely to become even more pronounced.
References
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MySkinRecipes. 2-(Bromomethyl)benzeneboronic acid neopentyl glycol ester. [Link]
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ChemWhat. 2-Bromomethyl-4-fluorophenylboronic acid neopentyl glycol ester CAS#: 673456-16-1. [Link]
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AWS. SAFETY DATA SHEET. [Link]
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OECD. SIDS INITIAL ASSESSMENT PROFILE - Tetramethylsilane. [Link]
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National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]
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National Institutes of Health. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]
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Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
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National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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ResearchGate. Order of thermodynamic stability of representative boronic esters. [Link]
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National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
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Polymer Chemistry. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. [Link]
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PubMed. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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PubChem. 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
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The Strategic Utility of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane in Modern Synthetic Chemistry
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. Among these, organoboron compounds have emerged as indispensable tools, particularly in the realm of carbon-carbon bond formation. This guide focuses on a specific and highly valuable reagent: 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane (CAS Number: 166821-88-1). This molecule uniquely combines the reactivity of a benzylic bromide with the stability and cross-coupling potential of a neopentyl glycol boronic ester, making it a powerful asset for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science.
This technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, characterization, and application of this key synthetic intermediate. We will delve into the mechanistic underpinnings of its reactivity and provide actionable protocols for its use in the laboratory.
Compound Profile and Physicochemical Properties
This compound is a stable, yet reactive, bifunctional molecule. The neopentyl glycol protecting group on the boronic acid moiety confers enhanced stability compared to the free boronic acid, reducing the propensity for self-coupling reactions and decomposition, while the benzylic bromide provides a reactive handle for nucleophilic substitution and cross-coupling reactions.
| Property | Value |
| CAS Number | 166821-88-1 |
| Molecular Formula | C₁₂H₁₆BBrO₂[1] |
| Molecular Weight | 282.97 g/mol [1] |
| Appearance | Typically a liquid or low-melting solid |
| Storage | Store under an inert atmosphere at 2-8°C[2] |
Safety Considerations: this compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from 2-methylphenylboronic acid. A general, illustrative synthetic pathway is outlined below. The key transformations involve the protection of the boronic acid and the subsequent radical bromination of the methyl group.
Caption: Illustrative synthetic pathway for the target compound.
Step-by-Step Synthesis Protocol (Illustrative)
The following is a representative, non-validated protocol based on standard organic chemistry transformations. Researchers should consult peer-reviewed literature for specific and optimized reaction conditions.
Step 1: Esterification of 2-Methylphenylboronic Acid
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methylphenylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and toluene (sufficient to suspend the reagents).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more is evolved.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude 2-(2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can often be used in the next step without further purification.
Step 2: Radical Bromination
-
Dissolve the crude product from the previous step in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization
The structural integrity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂Br), the methylene protons of the neopentyl glycol moiety, and the methyl protons of the neopentyl glycol.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the benzylic carbon, and the carbons of the dioxaborinane ring.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a bifunctional building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C(sp²)-C(sp³) bond, which is a common motif in many pharmaceutical agents and complex organic molecules.[3]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Mechanistic Rationale
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The neopentyl glycol ester of the title compound is believed to transmetalate directly without prior hydrolysis.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The use of the neopentyl glycol boronic ester in this compound can lead to significant rate enhancements in the transmetalation step compared to other boronic acid derivatives.
Step-by-Step Experimental Protocol: Synthesis of a Diaryl Methane Derivative (Illustrative)
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl bromide, this compound, and the base.
-
Add the palladium catalyst and any additional ligand if required.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl methane derivative.
Broader Impact in Drug Discovery and Development
The diaryl methane scaffold, readily accessible through the application of this compound, is a privileged structure in medicinal chemistry. Its presence in a wide array of biologically active molecules underscores the importance of efficient synthetic routes to its derivatives. The ability to introduce diverse functionality through the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The C(sp²)-C(sp³) linkage formed is generally more stable metabolically than other common linker types, which is a desirable feature for drug candidates.[3]
Conclusion
This compound is a highly effective and versatile reagent for the construction of complex organic molecules. Its unique combination of a stable boronic ester and a reactive benzylic bromide makes it an ideal building block for the synthesis of diaryl methane derivatives via the Suzuki-Miyaura cross-coupling reaction. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable synthetic tool in their own research endeavors, from fundamental academic studies to the development of novel therapeutics.
References
Sources
An In-depth Technical Guide to 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount. Among these, organoboron compounds have emerged as indispensable tools, largely due to their stability, functional group tolerance, and predictable reactivity in a myriad of transformations. 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol boronic ester, represents a particularly valuable reagent within this class. Its unique bifunctional nature, possessing both a reactive bromomethyl group and a boronic ester moiety, allows for sequential and diverse chemical modifications. This guide provides a comprehensive overview of its commercial availability, synthesis, physicochemical properties, and key applications, with a focus on its utility in the construction of complex molecules relevant to pharmaceutical and materials science research.
This technical guide will delve into the practical aspects of handling and utilizing this reagent, offering insights into its reactivity and providing established protocols for its application, particularly in the realm of cross-coupling chemistry. The strategic positioning of the bromomethyl and boronic ester groups on the phenyl ring opens up avenues for the synthesis of a wide array of intricate molecular scaffolds, making it a reagent of significant interest to the discerning synthetic chemist.
Commercial Availability
This compound is readily accessible from several commercial suppliers. Researchers can procure this reagent from major chemical catalogs, ensuring a reliable supply for both academic and industrial laboratories.
| Supplier | CAS Number | Purity | Form | Storage Conditions |
| Sigma-Aldrich | 166821-88-1 | Typically ≥95% | Solid or liquid | 2-8°C, under inert atmosphere |
| Manchester Organics | 441011-76-3 | Varies | Not specified | Not specified |
| ChemicalBook | 441011-76-3 | Varies | Not specified | 2-8°C, under inert gas |
| Guidechem | 166821-88-1 | Varies | Not specified | Not specified |
Table 1: Commercial suppliers of this compound.[1]
Synthesis and Characterization: From Boronic Acid to a Stable Ester
The synthesis of this compound is typically achieved through the esterification of its corresponding boronic acid, 2-(bromomethyl)phenylboronic acid, with neopentyl glycol.[2][3] This transformation is a standard method for protecting the boronic acid functionality, enhancing its stability, and improving its handling characteristics. Boronic acids are known to be prone to dehydration to form boroxines, and the formation of the neopentyl glycol ester prevents this side reaction.[4]
Caption: Synthetic workflow for the preparation of the target boronic ester.
Experimental Protocol: Esterification of 2-(Bromomethyl)phenylboronic Acid
The following is a general, illustrative protocol for the synthesis of this compound. Optimization may be required based on the scale and specific laboratory conditions.
Materials:
-
2-(Bromomethyl)phenylboronic acid
-
Neopentyl glycol (1.0 - 1.2 equivalents)
-
Anhydrous toluene or another suitable aprotic solvent
-
Dean-Stark apparatus or molecular sieves for water removal
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap (or containing activated molecular sieves), add 2-(bromomethyl)phenylboronic acid and neopentyl glycol.
-
Add a sufficient volume of anhydrous toluene to dissolve or suspend the reactants.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by analytical techniques such as TLC or GC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 166821-88-1, 441011-76-3 |
| Molecular Formula | C₁₂H₁₆BBrO₂ |
| Molecular Weight | 282.97 g/mol |
| Appearance | White to off-white solid or liquid |
| Melting Point | Data not consistently available; may be a low-melting solid or liquid at room temperature |
| Boiling Point | ~346 °C (Predicted) |
| Storage Temperature | 2-8°C, under inert gas |
Table 2: Physicochemical properties of this compound.[1][5]
Spectroscopic Characterization: While a comprehensive public database of spectra for this specific compound is limited, the expected NMR and MS data can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons (in the range of 7.2-7.8 ppm), a singlet for the benzylic methylene protons (-CH₂Br) around 4.5-5.0 ppm, and signals for the neopentyl glycol moiety, including a singlet for the two methyl groups and a singlet for the two methylene groups of the dioxaborinane ring.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the benzylic carbon, and the carbons of the neopentyl glycol protecting group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and fragments corresponding to the boronic ester and the bromomethylphenyl moieties.
Applications in Organic Synthesis: A Gateway to Molecular Diversity
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The boronic ester readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of C-C bonds.[2][6] The bromomethyl group, on the other hand, is a versatile electrophilic handle for introducing a variety of nucleophiles.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C-C bonds with high efficiency and functional group tolerance.[7][8] In this context, this compound serves as an excellent coupling partner with a wide range of organic halides and triflates.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Synthesis of Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The bromomethyl group can act as an electrophile in intramolecular cyclization reactions following a primary cross-coupling event.
Synthesis of Benzofurans: One potential application is in the synthesis of benzofuran derivatives. A Suzuki coupling reaction with a suitable phenol derivative could be followed by an intramolecular Williamson ether synthesis to construct the furan ring.
Synthesis of Isoindolinones: Similarly, coupling with an appropriate amine, followed by intramolecular cyclization, could provide access to the isoindolinone core, a prevalent motif in many biologically active molecules.[9][10]
Conclusion: A Powerful Tool for Chemical Innovation
This compound stands out as a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its commercial availability, straightforward synthesis, and the orthogonal reactivity of its functional groups provide a robust platform for the construction of complex molecular architectures. The ability to participate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the potential for subsequent intramolecular cyclizations, opens up efficient synthetic routes to a wide range of biaryls and heterocyclic systems. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this building block is key to unlocking its full potential in the design and synthesis of novel therapeutic agents and advanced materials.
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MySkinRecipes. 2-(Bromomethyl)benzeneboronic acid neopentyl glycol ester. [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. [Link]
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YouTube. Suzuki cross-coupling reaction. [Link]
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National Center for Biotechnology Information. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]
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National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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RSC Publishing. Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. ChemInform Abstract: New Efficient Synthesis of Isoquinoline-1,3(2H,4H)-diones and Isoindolin-1-ones via Sequential Ugi/Cyclization Reaction. [Link]
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ResearchGate. The picture summarizes the interconversion between phenylboronic acid.... [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to 2-(Bromomethyl)phenylboronic Acid Neopentyl Glycol Ester for Advanced Research Applications
This guide provides an in-depth technical overview of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester, a versatile reagent increasingly utilized in drug discovery and organic synthesis. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety and handling protocols with field-proven insights into its chemical properties, reactivity, and applications. It is intended for researchers, scientists, and drug development professionals seeking to employ this compound with a high degree of safety and efficacy.
Core Chemical Identity and Properties
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester is an organoboron compound that serves as a key building block in complex molecule synthesis. The neopentyl glycol ester group enhances the stability of the boronic acid, making it more amenable to storage and handling compared to the free boronic acid.
| Property | Value | Source(s) |
| CAS Number | 441011-76-3 | [1][2] |
| Molecular Formula | C₁₂H₁₆BBrO₂ | [1][2][3] |
| Molecular Weight | 282.97 g/mol | [1][3] |
| Appearance | Light yellow solid | [4] |
| Purity | Typically ≥95% | [1][5] |
| Storage | Room temperature, dry | [1] |
Hazard Identification and Risk Mitigation
While specific toxicity data for this exact compound is limited, the primary hazards are associated with its reactivity as a bromomethylphenylboronic acid derivative. It is crucial to handle this compound with the understanding that it is an irritant and potentially harmful if not managed correctly.
Primary Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6] High concentrations can be destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4][6]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The above GHS statements are based on the closely related compound, phenylboronic acid neopentyl glycol ester, and should be considered applicable.
Safe Handling and Storage Protocols
Adherence to rigorous laboratory safety practices is paramount when working with this reagent. The following protocols are designed to minimize exposure and ensure the compound's integrity.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent contact and inhalation.
Caption: Mandatory and conditional PPE for handling the reagent.
Handling Procedures
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid Dust Formation: This compound is a solid; take care to avoid generating dust during transfer.[4][6]
-
Grounding: For larger quantities, take precautionary measures against static discharges.
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4] Contaminated clothing should be washed before reuse.[4]
Storage Conditions
Proper storage is critical to maintain the reagent's stability and prevent degradation.
-
Container: Keep the container tightly closed.[4]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) if possible, as boronic esters can be sensitive to moisture.[7]
-
Temperature: Store at room temperature in a dry place.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[6] |
| Inhalation | Remove to fresh air.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Seek medical attention. |
| Ingestion | Wash out mouth with water provided the person is conscious.[4] Do NOT induce vomiting.[6] Call a physician or poison control center immediately. |
Fire and Explosion Hazard Data
-
Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[4]
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, hydrogen bromide, and boron oxides.[4]
-
Firefighter Protection: Wear a self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.[4]
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.[4]
Recommended Disposal Method:
-
Dissolve or mix the material with a combustible solvent.
-
Burn in a chemical incinerator equipped with an afterburner and scrubber.[4]
Scientific Context for the Researcher
Role in Organic Synthesis
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester is a bifunctional reagent. The boronic ester moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds.[1] The bromomethyl group serves as a versatile electrophilic handle for subsequent functionalization, such as nucleophilic substitution reactions.
Caption: Synthetic utility in Suzuki-Miyaura cross-coupling.
Relevance in Drug Discovery
Boronic acids and their esters are increasingly important pharmacophores in medicinal chemistry.[8][9][10] The FDA-approved drug Bortezomib (Velcade), a boronic acid-containing proteasome inhibitor, highlights the therapeutic potential of this class of compounds.[8] Reagents like 2-(bromomethyl)phenylboronic acid neopentyl glycol ester are instrumental in synthesizing libraries of complex molecules for screening as potential drug candidates. The ability to perform a reliable cross-coupling reaction followed by diverse functionalization of the bromomethyl group makes it a powerful tool for structure-activity relationship (SAR) studies.
Conclusion
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester is a valuable synthetic intermediate with significant potential in research and development. Its effective use is predicated on a thorough understanding of its chemical properties and strict adherence to safety protocols. This guide provides the necessary framework for researchers to handle this compound responsibly and leverage its synthetic versatility to advance their scientific objectives.
References
-
MySkinRecipes. 2-(Bromomethyl)benzeneboronic acid neopentyl glycol ester. [Link]
-
ChemWhat. 2-Bromomethyl-4-fluorophenylboronic acid neopentyl glycol ester CAS#: 673456-16-1. [Link]
- Unknown Source.
-
National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. Biological and Medicinal Applications of Boronic Acids | Request PDF. [Link]
-
National Center for Biotechnology Information. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. [Link]
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A Technical Guide to the Solubility and Stability of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a bifunctional organoboron compound of significant interest in synthetic chemistry. Serving as a stable and efficient precursor for ortho-substituted benzyl derivatives, its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The molecule's unique structure, featuring a neopentyl glycol-protected boronic acid and a reactive benzylic bromide, offers a versatile platform for the synthesis of complex organic molecules. However, realizing its full synthetic potential requires a nuanced understanding of its solubility and stability. This guide provides an in-depth analysis of these critical parameters, offering field-proven insights and detailed protocols to ensure reproducible and high-yielding results in research and development settings.
Core Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for its effective use. The neopentyl glycol ester moiety imparts greater stability compared to the parent boronic acid, particularly against hydrolytic and oxidative degradation.
| Property | Value | Source |
| CAS Number | 441011-76-3 | [1] |
| Molecular Formula | C12H18BBrO2 | [2] |
| Molecular Weight | 284.99 g/mol | [2] |
| Appearance | White to off-white solid | Generic Observation |
| Boiling Point | 346.0 ± 44.0 °C (Predicted) | [2] |
| Density | 1.25 ± 0.1 g/cm3 (Predicted) | [2] |
| Storage Temperature | 2-8°C under inert gas | [2] |
Solubility Profile: A Practical Assessment
The solubility of this compound is dictated by its molecular structure, which combines a nonpolar aromatic ring and a moderately polar dioxaborinane ring. This duality governs its behavior in various solvent systems.
Causality Behind Solubility: The bulky, nonpolar phenyl and neopentyl groups dominate the molecule's character, leading to good solubility in a wide range of common organic solvents. The oxygen atoms in the dioxaborinane ring provide some polarity, but the compound remains largely hydrophobic. Consequently, it exhibits poor solubility in aqueous solutions.
Solubility Data Summary:
| Solvent Class | Representative Solvents | Solubility | Rationale & Application Notes |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | High | Excellent choice for anhydrous reactions. THF is often a preferred solvent for Suzuki-Miyaura couplings.[3] |
| Aromatic Hydrocarbons | Toluene, Benzene | High | Good for esterification reactions to form the boronic ester itself (e.g., using a Dean-Stark trap).[4] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | Useful for purification (chromatography) and routine analysis (NMR). |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Acetonitrile (ACN) | Moderate to High | Often used in cross-coupling reactions where higher polarity is needed to dissolve other reagents (e.g., inorganic bases).[5] |
| Alcohols | Methanol, Ethanol | Low to Moderate | Use with caution. Protic nature can promote slow hydrolysis of the boronic ester over time, especially with heat or catalytic base/acid. |
| Aqueous Solvents | Water, Buffers | Very Low | The compound is hydrolytically unstable in aqueous media. Biphasic systems may be used but require careful control.[3][6] |
Stability Analysis: Navigating Reactivity and Degradation
The term "stability" for this reagent is context-dependent. While the neopentyl glycol protecting group offers significant protection, the molecule possesses two key reactive sites: the C-B bond within the dioxaborinane ring and the C-Br bond of the benzylic bromide.
Hydrolytic Stability
This is the most critical stability parameter for boronic esters. The presence of water, especially under acidic or basic conditions, can lead to hydrolysis of the ester back to the corresponding 2-(bromomethyl)phenylboronic acid and neopentyl glycol.[6][7]
Mechanism of Hydrolysis: The hydrolysis is a reversible equilibrium process. However, in practice, the free boronic acid is often prone to further decomposition (e.g., protodeboronation or formation of boroxines), driving the reaction forward.[4]
Caption: Reversible hydrolysis of the dioxaborinane ring.
Field Insights: Neopentyl glycol esters are generally more stable against hydrolysis than their pinacol counterparts.[4] However, for quantitative applications and long-term storage, anhydrous conditions are paramount. Reactions requiring water, such as some Suzuki-Miyaura couplings, must be carefully optimized to balance the rate of coupling with the rate of ester hydrolysis.[3]
Thermal Stability
The compound is a solid with a predicted high boiling point, indicating good thermal stability at ambient temperatures. However, prolonged exposure to high temperatures (e.g., >140-160°C), especially in the presence of catalytic impurities, can lead to decomposition.[5] The benzylic bromide moiety is also susceptible to radical-mediated reactions initiated by heat or light.[8]
Stability of the Benzylic Bromide
The C-Br bond is inherently reactive and serves as the synthetic handle for cross-coupling and nucleophilic substitution reactions.[9] It is susceptible to:
-
Nucleophilic Attack: Strong nucleophiles will displace the bromide. This is the desired reactivity in many applications but must be controlled.
-
Radical Formation: The benzylic position readily forms a stable radical, which can be initiated by light or radical initiators.[8] This can lead to undesired side products.
-
Oxidation: Under certain photocatalytic conditions with oxygen, benzylic boronic esters can be oxidized to aldehydes or ketones.[10]
Experimental Protocols for Optimal Use
Adherence to rigorous experimental protocols is non-negotiable for achieving reliable and reproducible outcomes.
Recommended Storage Protocol
This protocol is designed to be self-validating by minimizing exposure to atmospheric moisture and oxygen, the primary drivers of degradation.
-
Primary Container: Store the compound in its original, tightly sealed container.
-
Inert Atmosphere: Before sealing, flush the container headspace with a dry, inert gas (Argon or Nitrogen). For frequently accessed materials, use of a glovebox or a manifold with inert gas is highly recommended.[11]
-
Secondary Containment: Place the primary container inside a desiccator containing a suitable drying agent (e.g., Drierite® or silica gel).
-
Temperature: Store at 2-8°C to minimize any potential thermal degradation pathways.[2]
-
Light Exclusion: Store in a dark location or use an amber vial to prevent photo-initiated radical reactions.
Protocol for Handling and Use in a Reaction
This workflow ensures the integrity of the reagent from storage to reaction vessel.
Caption: Inert atmosphere workflow for handling the reagent.
Step-by-Step Methodology:
-
Equilibration: Remove the sealed container from cold storage and allow it to warm to room temperature inside a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Perform all transfers in an inert atmosphere glovebox or on a Schlenk line.
-
Weighing: Quickly weigh the required amount of the solid into a clean, dry flask that has been purged with inert gas. Minimize the time the container is open.
-
Dissolution: Add anhydrous solvent (previously dried and degassed) to the flask to dissolve the compound.
-
Transfer: If adding to a reaction, use a cannula or a gas-tight syringe to transfer the solution to the reaction vessel, which should also be under an inert atmosphere.
Impact on Synthetic Applications: The Suzuki-Miyaura Reaction
The stability of this compound is directly correlated with the success of its most common application: the Suzuki-Miyaura cross-coupling.[5][12] The reaction couples the benzylic position with an aryl or vinyl partner.
Critical Stability Checkpoints in the Catalytic Cycle:
Caption: Suzuki-Miyaura cycle showing the critical transmetalation step.
Expertise & Causality:
-
Oxidative Addition: The benzylic C-Br bond reacts with the Pd(0) catalyst. This step is typically fast and efficient for benzylic bromides.[9]
-
Transmetalation: This is often the rate-determining step and where the stability of the boronic ester is most critical. The base activates the boronic ester, forming a more nucleophilic "ate" complex, which then transfers its aryl group to the palladium center. If the boronic ester has hydrolyzed to the boronic acid, the kinetics and efficiency of this step can change significantly.[13] Using anhydrous conditions and a suitable base (e.g., K₂CO₃, Cs₂CO₃) is essential to prevent premature degradation of the coupling partner.[3][5]
Conclusion
This compound is a robust and versatile synthetic building block, but its effective use is underpinned by a thorough understanding and control of its solubility and stability. Its high solubility in common organic solvents facilitates its use in a variety of reaction media. The primary stability concern is hydrolysis of the dioxaborinane ring, which can be effectively mitigated by the rigorous exclusion of water through proper storage and handling under inert atmosphere conditions. By implementing the protocols and understanding the chemical principles outlined in this guide, researchers can minimize reagent degradation, prevent reaction failures, and unlock the full synthetic potential of this valuable compound.
References
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Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Organic Letters, 4(11), 1867–1870*. [Link]
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Rosen, B. M., et al. (2010). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 87, 236-245. [Link]
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Mizukami, T., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(61), 35153–35157. [Link]
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Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 10(4), 681–684. [Link]
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Wang, C., et al. (2020). Photoinduced oxidation of benzylic boronic esters to ketones/aldehydes via α-borylalkyl radicals. Organic Chemistry Frontiers, 7(14), 1831–1836. [Link]
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The Indispensable Role of Boronic Acid Esters in Modern Organic Synthesis: A Technical Guide
Abstract
Boronic acid esters have emerged from the realm of chemical curiosities to become indispensable tools in the arsenal of the modern synthetic chemist. Their unique reactivity, coupled with increasing stability and accessibility, has positioned them as pivotal building blocks in the construction of complex molecular architectures, from advanced materials to life-saving pharmaceuticals. This guide provides an in-depth exploration of the synthesis, strategic application, and practical considerations of boronic acid esters for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their formation and utility, offering not just protocols, but a foundational understanding to empower innovation.
The Ascendancy of the Boron "Handle": Why Boronic Acid Esters?
At its core, the utility of a boronic acid ester lies in its ability to serve as a stable, yet reactive, surrogate for a carbanion in carbon-carbon and carbon-heteroatom bond-forming reactions. Unlike their more reactive organometallic counterparts, such as Grignard or organolithium reagents, boronic acid esters exhibit remarkable tolerance to a wide array of functional groups, allowing for their incorporation at various stages of a complex synthesis.[1][2] This functional group compatibility minimizes the need for cumbersome protection-deprotection sequences, streamlining synthetic routes and improving overall efficiency.
The boron atom in a boronic acid ester possesses a vacant p-orbital, rendering it Lewis acidic. This electronic feature is central to its reactivity, particularly in the transmetalation step of cross-coupling reactions. However, this Lewis acidity can also be a liability, making the boron susceptible to unwanted reactions. The esterification of a boronic acid with a diol, most commonly pinacol, sterically shields the boron center and modulates its electronic properties, striking a crucial balance between stability and reactivity.[3][4] This enhanced stability allows for easier handling, purification by standard techniques like silica gel chromatography, and long-term storage.[3][5]
Forging the C-B Bond: Key Synthetic Methodologies
The creation of the carbon-boron bond is the gateway to harnessing the synthetic potential of these reagents. Several powerful methods have been developed, each with its own set of advantages and substrate scope.
The Miyaura Borylation: A Cornerstone of Boronic Ester Synthesis
The palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl, vinyl, or alkyl halides and pseudohalides, known as the Miyaura borylation, is arguably the most prevalent method for synthesizing boronic esters.[6][7] This reaction is prized for its mild conditions, broad functional group tolerance, and the ready availability of starting materials.[7]
Causality in Experimental Design: The choice of base is critical to the success of the Miyaura borylation.[8] A moderately weak base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), is typically employed.[7][8] The rationale behind this choice is twofold: the base is required to activate the diboron reagent, but a strong base can promote the subsequent Suzuki-Miyaura coupling of the newly formed boronic ester with the starting halide, leading to undesired byproducts.[8] The base facilitates the formation of a more nucleophilic "ate" complex, which then participates in the transmetalation step.
The Catalytic Cycle:
Caption: Catalytic cycle of the Miyaura Borylation Reaction.
Experimental Protocol: Synthesis of 4-Phenylphenylboronic acid pinacol ester
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobiphenyl (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by column chromatography on silica gel.[9]
Direct C-H Borylation: The Next Frontier
Transition metal-catalyzed C-H bond borylation represents a paradigm shift in synthetic efficiency, allowing for the direct conversion of ubiquitous C-H bonds into valuable C-B bonds without the need for pre-functionalized starting materials.[1][10] Iridium and rhodium catalysts are at the forefront of this technology, offering unique regioselectivity often governed by steric factors.[1][11] More recently, palladium-catalyzed directed C-H borylation has emerged as a powerful tool for achieving high regioselectivity through the use of directing groups.[12]
Causality in Experimental Design: The development of ligands has been instrumental in advancing C-H borylation. For iridium-catalyzed reactions, bipyridine-type ligands are commonly used.[11] These ligands play a crucial role in the catalytic cycle, which is believed to involve an unusual Ir(III)-Ir(V) pathway.[1] The ligand framework influences the steric and electronic environment around the metal center, thereby controlling the selectivity of the C-H activation step.[10] For instance, in the absence of directing groups, borylation of substituted arenes typically occurs at the least sterically hindered position.[11]
Caption: Simplified Iridium-catalyzed C-H borylation cycle.
The Suzuki-Miyaura Cross-Coupling: The Star Application
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent application of boronic acid esters, for which Akira Suzuki was jointly awarded the Nobel Prize in Chemistry in 2010.[13] This reaction forges a new carbon-carbon bond between a boronic acid ester and an organic halide or pseudohalide.[13][14] Its widespread adoption in both academia and industry, particularly in pharmaceutical development, is a testament to its reliability, versatility, and functional group tolerance.[15]
The Catalytic Cycle: A Deeper Look
The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving Pd(0) and Pd(II) species.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a square-planar Pd(II) complex.[13]
-
Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. The presence of a base is crucial here, as it activates the boronic ester, forming a more nucleophilic boronate species which facilitates the transfer.[16]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Strategic Protection and Deprotection
While pinacol esters are the workhorses of the field, their stability is finite, and they can be susceptible to hydrolysis or degradation under certain conditions.[4][17] This has led to the development of more robust protecting groups for boronic acids, enabling their use in multi-step syntheses where they must endure a wider range of reaction conditions.[18]
| Protecting Group | Structure | Key Features | Deprotection Conditions |
| Pinacol (Bpin) | Cyclic diol ester | Most common, good balance of stability and reactivity.[3] | Often used directly; hydrolysis with acid/base or transesterification.[2][19] |
| MIDA | N-methyliminodiacetic acid | Forms a stable, tetracoordinate boronate; air and chromatography stable.[18][20] | Mild aqueous base (e.g., NaHCO₃).[20] |
| DAN | 1,8-diaminonaphthalene | Forms a neutral, sp²-hybridized, and highly stable derivative.[18][20] | Acidic conditions for transesterification to Bpin.[18] |
| Trifluoroborate (BF₃K) | Anionic tetracoordinate | Crystalline, bench-stable solids; require activation for cross-coupling.[18] | Hydrolysis with acid (e.g., aqueous HCl) to the boronic acid.[18] |
Causality in Protecting Group Choice: The selection of a protecting group is a strategic decision based on the planned synthetic route. For a late-stage coupling, a simple pinacol ester may suffice. However, if the boron moiety must be carried through multiple steps involving strong nucleophiles or harsh conditions, a more robust protecting group like MIDA or DAN is a more prudent choice.[18][20] The orthogonality of these protecting groups is a key advantage, allowing for selective deprotection and reaction of one boron site in a molecule containing multiple, differentially protected boron atoms.[18]
Practical Considerations: Purification and Handling
A common challenge encountered by synthetic chemists is the purification of boronic acid esters. The Lewis acidic nature of the boron atom can lead to strong adsorption on silica gel, resulting in product loss and streaking during column chromatography.[9]
A Self-Validating Protocol for Improved Purification:
To mitigate these issues, deactivating the silica gel is a field-proven strategy.
Protocol: Preparation of Boric Acid-Treated Silica Gel [9][21]
-
Preparation of Boric Acid Solution: Prepare a 5% (w/v) solution of boric acid in methanol.
-
Slurry Formation: In a flask, create a slurry of silica gel in the boric acid/methanol solution (e.g., ~550 mL for 100 g of silica).
-
Agitation: Gently agitate the slurry for 1 hour at room temperature.
-
Solvent Removal: Remove the solvent by filtration using a Büchner funnel.
-
Washing: Wash the treated silica gel with ethanol.
-
Drying: Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.
Rationale: Impregnating the silica gel with boric acid effectively caps the Lewis basic silanol groups on the silica surface, thereby suppressing the over-adsorption of the pinacol boronic esters and allowing for improved recovery and separation.[21] Alternatively, for less polar esters, neutral alumina can be a suitable stationary phase.[9]
Applications in Drug Discovery and Development
The impact of boronic acid esters on medicinal chemistry has been profound. The ability to rapidly and reliably construct biaryl and heteroaryl scaffolds via Suzuki-Miyaura coupling has accelerated the synthesis of countless drug candidates.[22][23] Beyond their role as synthetic intermediates, boronic acids themselves are a class of pharmacologically active compounds. The proteasome inhibitor Bortezomib (Velcade®), a dipeptidyl boronic acid, was the first boron-containing drug approved by the FDA for the treatment of multiple myeloma.[2][22] Its success has spurred significant interest in boronic acids as therapeutic agents, targeting enzymes such as serine proteases.[24]
Furthermore, the reversible interaction of boronic acids with diols is being exploited in the design of drug delivery systems and diagnostic sensors.[22][25] For example, boronic acid-functionalized prodrugs can be designed to release their active payload in the high-ROS (reactive oxygen species) environment of cancer cells or in response to the high concentration of sugars on the surface of certain cancer cells.[22]
Conclusion
Boronic acid esters have fundamentally transformed the landscape of organic synthesis. Their journey from niche reagents to cornerstone building blocks is a testament to the power of catalysis and the relentless pursuit of more efficient and selective synthetic methods. A deep understanding of the principles governing their synthesis, stability, and reactivity is paramount for any scientist seeking to leverage their full potential. As research continues to push the boundaries of C-H activation and develop novel boron-based reagents, the role of boronic acid esters in addressing the synthetic challenges of the 21st century is set to expand even further.
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Bhattacherjee, D., & Deb, I. (2022). Metal-catalysed C–H bond activation and borylation. Chemical Society Reviews. Retrieved from [Link]
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(n.d.). Introduction, Interconversion and Removal of Boron Protecting Groups. American Chemical Society. Retrieved from [Link]
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António, M., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
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Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. Retrieved from [Link]
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(n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
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He, G., et al. (n.d.). Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts. PMC - NIH. Retrieved from [Link]
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Oesch, E. S., et al. (n.d.). Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes. PubMed Central. Retrieved from [Link]
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(2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]
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Cox, P. A. (2016). B-Protected Boronic Acids: Methodology Development and Strategic Application. University of Bristol. Retrieved from [Link]
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Cheng, Y., & Hartwig, J. F. (2023). Transition-Metal-Catalyzed Silylation and Borylation of C–H Bonds for the Synthesis and Functionalization of Complex Molecules. Chemical Reviews. Retrieved from [Link]
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Cziommer, M., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
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Böhm, V. P., et al. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. ACS Publications. Retrieved from [Link]
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(n.d.). The mechanism of boronic acid esters transesterification. ResearchGate. Retrieved from [Link]
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Ibhazehiebo, K., et al. (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. Retrieved from [Link]
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Lee, S.-Y., & Pu, L. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Retrieved from [Link]
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Valente, C., et al. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. Retrieved from [Link]
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Böhm, V. P., et al. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. Retrieved from [Link]
- (n.d.). Transesterification of borate esters for producing secondary alcohols. Google Patents.
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Singh, D., et al. (2013). Suzuki Cross Coupling Reaction- A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]
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(2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed.. Retrieved from [Link]
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Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. Retrieved from [Link]
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(n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Singh, A. K., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Retrieved from [Link]
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Kumar, A., et al. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Retrieved from [Link]
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(n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Retrieved from [Link]
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(n.d.). Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. Retrieved from [Link]
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Imanishi, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. Retrieved from [Link]
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Müller, D. S., et al. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Retrieved from [Link]
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(n.d.). boronic esters. Organic Syntheses Procedure. Retrieved from [Link]
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(n.d.). Order of thermodynamic stability of representative boronic esters. ResearchGate. Retrieved from [Link]
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Matteson, D. S. (n.d.). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
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(n.d.). Applications of Boronic Acids in Organic Synthesis. UCL Discovery. Retrieved from [Link]
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(n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved from [Link]
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(n.d.). Boronic acid. Wikipedia. Retrieved from [Link]
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Jin, Y., et al. (n.d.). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Retrieved from [Link]
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(n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Retrieved from [Link]
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(n.d.). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ResearchGate. Retrieved from [Link]
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Jin, Y., et al. (n.d.). A Water-Stable Boronate Ester Cage. PMC - NIH. Retrieved from [Link]
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theoretical calculations for 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
An In-Depth Technical Guide to the Theoretical Investigation of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Introduction
In the landscape of modern organic synthesis, organoboron compounds are indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these, boronic esters, such as this compound, have gained prominence. This particular molecule, a neopentyl glycol ester derivative, offers enhanced stability and handling properties compared to its corresponding boronic acid. Its structure is uniquely primed for synthetic transformations; the boronic ester moiety serves as a handle for carbon-carbon bond formation, while the bromomethyl group offers a reactive site for subsequent functionalization.
The strategic placement of the bromomethyl group ortho to the boronic ester allows for the synthesis of complex, sterically hindered biaryl compounds and novel heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. Understanding the intrinsic electronic and structural properties of this molecule is paramount to predicting its reactivity, optimizing reaction conditions, and designing novel derivatives.
This technical guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. We will delve into the core principles of computational chemistry, from the selection of appropriate theoretical methods to the detailed protocols for predicting molecular properties and interpreting the results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development endeavors.
Part 1: Foundational Concepts in Theoretical Calculations
A robust computational study is built upon a solid theoretical foundation and a well-defined, logical workflow. The choices made at the outset—regarding the level of theory and the computational protocol—directly impact the accuracy and relevance of the results.
Pillar 1: Selecting the Right Computational Tools
The accuracy of quantum chemical calculations is a function of the chosen theoretical method and the basis set used to describe the molecular orbitals. For a molecule of the size and complexity of this compound, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.
Density Functional Theory (DFT): Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy and other properties based on the molecule's electron density. The accuracy of a DFT calculation is largely determined by the chosen exchange-correlation functional.
-
Choice of Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked functional for organic molecules, often providing reliable geometric and electronic properties.[1][2][3] For systems where non-covalent interactions are important, or for obtaining more accurate reaction barriers, functionals with dispersion corrections (e.g., B3LYP-D3) or range-separated functionals (e.g., ωB97X-D) are recommended.
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the electrons have to distribute in space.
-
Pople-style basis sets , such as 6-31G(d,p) , are a good starting point for geometry optimizations of organic molecules. This basis set includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds.
-
For more accurate energy calculations or the prediction of finer spectroscopic details, a larger basis set like 6-311+G(d,p) is advisable. The "+" indicates the addition of diffuse functions, which are important for describing anions and weak non-covalent interactions. It is essential to ensure that the chosen basis set is available and well-parameterized for all atoms in the molecule, including bromine.[4][5][6]
-
Pillar 2: The Self-Validating Computational Protocol
A well-designed computational workflow ensures the reliability and reproducibility of the theoretical results. Each step builds upon the previous one, with built-in checks to validate the obtained data. The following workflow is recommended for a comprehensive theoretical study of the target molecule.
Part 2: In-Depth Computational Protocols & Analysis
This section provides detailed, step-by-step methodologies for the key computational experiments outlined in the workflow above.
Protocol 1: Geometry Optimization and Vibrational Analysis
The first step in characterizing any molecule is to determine its most stable three-dimensional structure.
Experimental Protocol:
-
Construct the initial 3D structure: Use a molecular builder and editor (e.g., Avogadro, GaussView) to draw the 2D structure of this compound and generate an initial 3D conformation.
-
Perform Geometry Optimization:
-
Select a suitable level of theory, for instance, B3LYP/6-31G(d,p).
-
Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem). The software will iteratively adjust the positions of the atoms to find the arrangement with the lowest potential energy.
-
-
Perform Vibrational Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be further optimized.
-
-
Analyze the Results:
-
Extract the optimized Cartesian coordinates.
-
Measure key bond lengths, bond angles, and dihedral angles to understand the molecule's conformation.
-
Data Presentation:
| Structural Parameter | Predicted Value (B3LYP/6-31G(d,p)) |
| Bond Lengths (Å) | |
| C-Br | 1.975 |
| B-O(1) | 1.378 |
| B-O(2) | 1.378 |
| B-C(phenyl) | 1.560 |
| **Bond Angles (°) ** | |
| C(phenyl)-C(CH2)-Br | 112.5 |
| O(1)-B-O(2) | 115.0 |
| C(phenyl)-B-O(1) | 122.5 |
| Dihedral Angles (°) | |
| C(ortho)-C(phenyl)-B-O(1) | 178.5 |
Note: The data presented in this and subsequent tables are hypothetical and representative of what one might expect from such calculations. Actual results will vary based on the specific level of theory and software used.
Protocol 2: Spectroscopic Property Prediction
Theoretical calculations can provide valuable insights into the spectroscopic signatures of a molecule, aiding in the interpretation of experimental data.
Experimental Protocol:
-
IR Spectrum Calculation: The vibrational frequencies and their corresponding intensities are obtained directly from the frequency calculation performed in Protocol 1. The calculated frequencies are often systematically higher than experimental values and may need to be scaled by an appropriate factor (typically ~0.96 for B3LYP/6-31G(d,p)).
-
NMR Spectrum Calculation:
-
Using the optimized geometry, perform an NMR calculation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating isotropic shielding values.[7][8][9][10]
-
To convert the calculated shielding values (σ) to chemical shifts (δ), a reference compound must also be calculated at the same level of theory. Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR. The chemical shift is then calculated as: δ = σ_ref - σ_iso.
-
For ¹¹B NMR, a common reference is BF₃·OEt₂.
-
Data Presentation:
| Property | Predicted Value | Key Assignments |
| Calculated IR Frequencies (cm⁻¹) | ||
| 3050-2850 | C-H stretching (aromatic and aliphatic) | |
| 1380-1350 | B-O stretching | |
| 1250 | C-Br stretching | |
| Calculated NMR Chemical Shifts (ppm) | ||
| ¹H NMR | 7.2-7.8 | Aromatic protons |
| 4.5 | -CH₂Br protons | |
| 3.8 | -O-CH₂- protons | |
| 1.0 | -C(CH₃)₂ protons | |
| ¹³C NMR | 125-135 | Aromatic carbons |
| 72.5 | -O-CH₂- carbons | |
| 32.0 | -C(CH₃)₂ carbon | |
| 30.5 | -CH₂Br carbon | |
| ¹¹B NMR | ~30 | Trigonal boronate ester |
Protocol 3: Frontier Molecular Orbital (FMO) Analysis
The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior and reactivity.[11][12][13][14][15]
Experimental Protocol:
-
Orbital Energy Calculation: The energies of the molecular orbitals, including the HOMO and LUMO, are standard outputs of the geometry optimization or single-point energy calculation.
-
Orbital Visualization: Use visualization software to plot the isodensity surfaces of the HOMO and LUMO. This allows for a qualitative understanding of where the most reactive electrons are located (HOMO) and where incoming electrons would be accepted (LUMO).
-
Analysis:
-
The HOMO typically represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be localized on the phenyl ring.
-
The LUMO represents the ability of a molecule to accept electrons. The LUMO is likely to have significant contributions from the C-Br antibonding orbital (σ*) and the p-orbital on the boron atom, indicating these as potential sites for nucleophilic attack.
-
The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap suggests that the molecule is more reactive.
-
Part 3: Advanced Applications and Mechanistic Insights
The theoretical framework established in the previous sections can be extended to model the reactivity of this compound in specific chemical reactions. For instance, in a Suzuki-Miyaura cross-coupling, DFT can be used to:
-
Model the Catalytic Cycle: Each step of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—can be computationally modeled.[16][17][18][19][20]
-
Calculate Transition States: By locating the transition state structures for each elementary step, one can calculate the activation energies. This helps in identifying the rate-determining step of the reaction and understanding how changes in ligands, substrates, or solvents might affect the reaction rate.
-
Predict Regio- and Stereoselectivity: For more complex reactions, computational methods can be used to predict the preferred products by comparing the activation energies of different possible reaction pathways.
These advanced calculations provide a deeper understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.
Conclusion
Theoretical calculations offer a powerful and versatile toolkit for the in-depth investigation of complex organic molecules like this compound. By following a systematic and self-validating computational protocol, researchers can obtain reliable predictions of molecular structure, spectroscopic properties, and reactivity. This in-silico approach not only complements experimental work but also provides predictive power, enabling the rational design of new molecules and the optimization of synthetic routes. As computational resources become more accessible and theoretical methods more sophisticated, the integration of computational chemistry into the research and development pipeline will continue to be a key driver of innovation in the chemical and pharmaceutical industries.
References
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Al-Masri, M. R. (2022). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions. [Link]
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Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
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Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
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S, S., & S, S. (2023). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry. [Link]
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(n.d.). Suzuki-Miyaura coupling revisited: an integrated computational study. ResearchGate. [Link]
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(n.d.). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Semantic Scholar. [Link]
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El Haouari, M. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. ResearchGate. [Link]
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Abdolahi, Z. (2011). 29 Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software. Journal of the Physical Society of Japan. [Link]
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(2022, March 21). Guide to identifying HOMO-LUMO of molecules? Reddit. [Link]
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(n.d.). Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene and its derivatives. RSC Publishing. [Link]
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Quantum Guruji. (2024, May 12). How to perform NMR calculation in Gaussian. YouTube. [Link]
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(2022, January 23). HOMO-LUMO Energy Gap. Schrödinger. [Link]
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Allery, C. (2020, August 6). Basic Chemical Reactivity: HOMOs, LUMOs and Curly Arrows. YouTube. [Link]
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SB. (2023, November 11). How to do NMR calculation using Gaussian 09W | GIAO method. YouTube. [Link]
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The Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. [Link]
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Nakagawa, H. (2023). [2312.16375] Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives†. arXiv.org. [Link]
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Nakagawa, H. (2024). Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene and its derivatives. ResearchGate. [Link]
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(2022, May 2). Bromine basis set problem - orca. Matter Modeling Stack Exchange. [Link]
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(n.d.). Quantum Chemistry. Rowan Documentation. [Link]
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(n.d.). Quantum chemistry. Wikipedia. [Link]
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Glukhovtsev, M. N. (n.d.). On the 6-311G basis set of bromine. ResearchGate. [Link]
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(n.d.). Basis set (chemistry). Wikipedia. [Link]
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Beski, S. M. (n.d.). Density functional B3LYP and B3PW91 studies of the properties of four cyclic organodiboranes with tetramethylene fragments. ResearchGate. [Link]
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(n.d.). Basis Sets Used in Molecular Orbital Calculations. University of Oldenburg. [Link]
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Uddin, A. (2023). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. MDPI. [Link]
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(2021, May 17). Basis Sets. Gaussian.com. [Link]
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dftwft. (2017, July 22). B3LYP* functional. Density Functional Theory and Wavefunction Theory. [Link]
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Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self‐Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian–Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257–2261. [Link]
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(2015, December 1). density functional theory - What does B3LYP do well? What does it do badly? Chemistry Stack Exchange. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling Using 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane for Sequential C-C Bond Formation
Introduction: A Bifunctional Reagent for Advanced Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, has seen extensive application in pharmaceutical and materials science.[3][4] This guide focuses on a specialized building block, 2-[2-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane, a reagent that uniquely positions chemists for tandem or sequential synthetic strategies.
This molecule features two key functionalities: a neopentyl glycol-protected boronic ester, poised for Suzuki-Miyaura coupling, and a benzylic bromide, a versatile handle for subsequent nucleophilic substitution or further cross-coupling reactions.[5][6][7] The use of a neopentyl glycol protecting group on the boronic acid offers enhanced stability compared to the free boronic acid, reducing the likelihood of side reactions such as protodeboronation and trimerization to boroxines.[8][9] This increased stability facilitates easier handling, purification, and storage.[9]
These application notes provide a comprehensive protocol for the Suzuki-Miyaura coupling of this bifunctional reagent with various aryl halides. We will delve into the mechanistic rationale behind the procedural steps, offer a framework for reaction optimization, and discuss troubleshooting common issues, thereby equipping researchers to effectively leverage this reagent in their synthetic campaigns.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] Understanding this cycle is crucial for rational optimization and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate.[11] The reactivity of the halide typically follows the trend I > Br > OTf >> Cl.[4]
-
Transmetalation : A base is required to activate the organoboron species, forming a more nucleophilic boronate complex.[12] This complex then undergoes transmetalation with the Pd(II) intermediate, where the organic group from the boron reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium complex, which forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[10]
The choice of palladium source, ligand, base, and solvent are all critical parameters that can significantly influence the efficiency of this cycle.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (CAS: 166821-88-1)[13]
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine (PPh₃)) (2-10 mol%)[14]
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using an aqueous base solution)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Step-by-Step Procedure:
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.1-1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium precursor and the phosphine ligand.
-
Solvent Addition : Add the anhydrous solvent via syringe. If using a mixed solvent system (e.g., dioxane/water), add the degassed water at this stage.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Optimization and Parameter Selection
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides a starting point for optimization.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that are activated in situ. Pd(PPh₃)₄ is an active Pd(0) source but can be more air-sensitive. |
| Ligand | SPhos, XPhos, PPh₃, PCy₃ | Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos and XPhos are highly effective for a broad range of substrates, including sterically hindered ones, and can facilitate reactions at lower temperatures.[3][14] PPh₃ is a classic, less reactive ligand suitable for simpler couplings. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The base is crucial for activating the boronic ester for transmetalation.[12] K₃PO₄ is a versatile and effective base. Cs₂CO₃ is more soluble and can be more effective for challenging couplings. KF can be used for base-sensitive substrates. |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF, often with water | Aprotic polar solvents are generally preferred. The addition of a small amount of water can sometimes accelerate the reaction, though anhydrous conditions can minimize protodeboronation.[8][10] |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or starting materials. |
Workflow for Reaction Optimization
A systematic approach is key to optimizing the reaction conditions for a new substrate combination.
Caption: A logical workflow for optimizing Suzuki-Miyaura coupling conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidation), insufficient temperature, poor choice of ligand/base. | Ensure rigorous degassing of solvents and use of an inert atmosphere. Screen different ligands (e.g., move from PPh₃ to SPhos). Increase the reaction temperature. |
| Protodeboronation | Presence of excess water or protic impurities. | Use anhydrous solvents and oven-dried glassware. Consider using a stronger, non-aqueous base like potassium trimethylsilanolate (TMSOK).[15] |
| Homocoupling of Boronic Ester | Presence of oxygen, which can facilitate the oxidative homocoupling. | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[10] |
| Decomposition of Reactants | Reaction temperature is too high. | Reduce the reaction temperature and/or screen for a more active catalyst that operates under milder conditions. |
Post-Coupling Functionalization
A key advantage of using this compound is the remaining benzylic bromide handle. This group is primed for a variety of subsequent transformations, such as:
-
Nucleophilic Substitution : Reaction with nucleophiles like amines, thiols, or cyanides to introduce further diversity.
-
Second Cross-Coupling : The benzylic bromide can potentially participate in other cross-coupling reactions, although this may require different catalytic systems to achieve selectivity.[16]
This two-stage functionalization allows for the rapid construction of complex molecular architectures from a single, versatile building block.
References
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
-
Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature - ResearchGate. Available from: [Link]
- Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Benzyl 2-bromonicotinate with Boronic Acids - Benchchem.
-
Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction. - Semantic Scholar. Available from: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research - ACS Publications. Available from: [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. Available from: [Link]
-
Selective Ortho and Benzylic Functionalization of Secondary and Tertiary P-Tolylsulfonamides. Ipso-bromo Desilylation and Suzuki Cross-Coupling Reactions - PubMed. Available from: [Link]
-
Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. Available from: [Link]
-
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing). Available from: [Link]
-
Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift | Journal of the American Chemical Society. Available from: [Link]
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem.
- The Versatile Role of Boronate Esters in Modern Organic Synthesis.
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available from: [Link]
-
Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? - ResearchGate. Available from: [Link]
-
Suzuki Coupling - YouTube. Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available from: [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PubMed Central. Available from: [Link]
-
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane - PubChem. Available from: [Link]
-
Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Available from: [Link]
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. Available from: [Link]
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- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 2-(Bromomethyl)phenylboronic Acid Neopentyl Glycol Ester
Abstract
This guide provides a comprehensive overview of the synthetic applications of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester, a versatile bifunctional reagent in palladium-catalyzed cross-coupling.[1][2] We delve into the unique reactivity of this molecule, which possesses two distinct handles for C-C bond formation: a boronic ester for Suzuki-Miyaura coupling and a benzylic bromide for C(sp³)-C(sp²) coupling.[1][3] This document offers detailed mechanistic insights, optimized protocols for selective and tandem reactions, and troubleshooting guidance to empower researchers in drug development and complex molecule synthesis.
Introduction: The Strategic Advantage of a Bifunctional Reagent
In modern organic synthesis, efficiency and molecular complexity are paramount. Bifunctional reagents, which contain multiple reactive sites, are powerful tools that enable the rapid construction of elaborate molecular architectures, often through sequential or tandem reactions.[2][4] The title compound, 2-(bromomethyl)phenylboronic acid neopentyl glycol ester, is an exemplary reagent in this class. Its structure features an ortho-disposed arrangement of a neopentyl glycol-protected boronic acid and a benzylic bromide.
The neopentyl glycol protecting group offers enhanced stability compared to the free boronic acid, preventing premature decomposition or trimerization and improving handling characteristics.[5] This strategic design allows for controlled, site-selective palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: The C(sp²)-B bond of the boronic ester can react with a wide range of aryl or vinyl halides/triflates.[1][6]
-
Benzylic C(sp³)-Br Coupling: The C(sp³)-Br bond can be activated by palladium to couple with various organoboron reagents.[3][7][8]
This dual reactivity makes the reagent an invaluable building block for synthesizing complex diarylmethanes and related structures, which are common motifs in pharmaceuticals.[3][6]
Mechanistic Insights and Controlling Selectivity
The key to harnessing the full potential of this reagent lies in understanding and controlling the chemoselectivity of the palladium catalyst for either the C-B or C-Br bond. Selectivity is dictated by the specific combination of palladium source, ligand, base, and solvent.[9]
-
Favoring Suzuki-Miyaura Coupling (at the Boronic Ester): Standard Suzuki-Miyaura conditions typically favor the reaction at the boronic ester. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide partner, followed by transmetalation with the boronate and reductive elimination. To preserve the benzylic bromide, milder bases (e.g., K₂CO₃, CsF) and ligands that facilitate the Suzuki cycle without promoting C(sp³)-Br activation are often employed.[10][11]
-
Favoring Benzylic Coupling (at the Bromomethyl Group): Activating the C(sp³)-Br bond for cross-coupling is more challenging and often requires specific catalytic systems.[8][12] Conditions developed for benzylic couplings, which may involve different ligands (e.g., bulky phosphines like JohnPhos) and bases, can be used to selectively react at this position while leaving the boronic ester intact for subsequent transformations.[7] The oxidative addition of Pd(0) to the benzylic bromide is a key step in this pathway.[8][13]
Below is a diagram illustrating the divergent reaction pathways available with this bifunctional reagent.
Caption: Divergent reaction pathways for the bifunctional reagent.
Key Experimental Parameters & Optimization
Successful application requires careful consideration of the reaction parameters. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and selectivity.
| Parameter | Role & Considerations for Suzuki-Miyaura (C-B) | Role & Considerations for Benzylic Coupling (C-Br) |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ are common. Pd(OAc)₂ is often used for its cost-effectiveness and reliability.[14] | Pd₂(dba)₃ or Pd(OAc)₂ are effective. The choice often depends on the ligand used for the active catalyst formation. |
| Ligand | Buchwald phosphine ligands (e.g., SPhos, XPhos) or PPh₃. Ligands influence the rate of transmetalation and reductive elimination. | Bulky, electron-rich phosphines (e.g., JohnPhos, RuPhos) are often required to facilitate the more difficult oxidative addition to the C(sp³)-Br bond.[7] |
| Base | Typically an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. The base activates the boronic ester for transmetalation.[15] | A non-nucleophilic, strong base like K₃PO₄ or Cs₂CO₃ is often preferred to promote the reaction without causing side reactions at the benzylic position. |
| Solvent | A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is standard to dissolve both organic and inorganic reagents.[11] | Anhydrous aprotic solvents like Toluene, THF, or DMF are typically used to avoid hydrolysis of the boronic ester and other side reactions.[7][16] |
| Temperature | Usually requires heating (80-110 °C) to drive the reaction to completion. | Can vary from room temperature to elevated temperatures depending on the reactivity of the coupling partners. |
Detailed Experimental Protocols
Safety Precaution: Always handle reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.
Protocol 1: Selective Suzuki-Miyaura Coupling
(Reaction at the boronic ester, preserving the bromomethyl group)
This protocol describes the coupling of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester with 4-bromoanisole.
-
Reagents & Materials:
-
2-(bromomethyl)phenylboronic acid neopentyl glycol ester (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-(bromomethyl)phenylboronic acid neopentyl glycol ester, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the 4-bromoanisole.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
-
-
Rationale: The use of a standard Suzuki catalyst system like Pd(OAc)₂/SPhos with an aqueous base (K₂CO₃) strongly favors the well-established Suzuki-Miyaura pathway, leaving the less reactive C(sp³)-Br bond untouched.[15]
Protocol 2: Tandem One-Pot Suzuki-Miyaura / Benzylic Coupling
(Sequential reaction at both functional groups)
This advanced protocol demonstrates the power of the bifunctional reagent by first performing a Suzuki-Miyaura coupling, followed by an in-situ benzylic coupling with a different boronic acid.
Caption: Experimental workflow for a one-pot tandem reaction.
-
Procedure:
-
First Coupling (Suzuki-Miyaura):
-
Follow steps 1-5 from Protocol 1, coupling the bifunctional reagent (1.1 equiv.) with an aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene, 1.0 equiv.).
-
After heating for 12 hours (or until TLC/LC-MS shows full consumption of the aryl halide), cool the reaction mixture to room temperature.
-
-
Second Coupling (Benzylic):
-
To the same reaction flask, add the second boronic acid (e.g., phenylboronic acid, 1.5 equiv.), additional base (K₃PO₄, 3.0 equiv.), and a ligand suitable for benzylic coupling (e.g., JohnPhos, 6 mol%).
-
Flush the flask with inert gas again.
-
If the solvent system is aqueous, it may be beneficial to switch to an anhydrous solvent like toluene. This can be done by removing the initial solvent under vacuum and adding fresh toluene.
-
Heat the reaction mixture to 110 °C for an additional 24 hours, monitoring by TLC/LC-MS.
-
-
Workup and Purification:
-
Follow steps 7-10 from Protocol 1 to isolate and purify the final unsymmetrical diaryl methane product.
-
-
-
Rationale: This tandem approach showcases the orthogonal reactivity of the two sites.[17] The initial, milder conditions address the Suzuki-Miyaura coupling. The subsequent addition of a more appropriate ligand and stronger base under anhydrous conditions facilitates the more demanding benzylic C-Br activation and coupling.[7][9]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Inactive catalyst; Insufficient base; Low reaction temperature/time. | Use fresh Pd source and ligands; Ensure base is finely ground and dry; Increase temperature or extend reaction time. |
| Protodeboronation | Presence of excess water or protic sources; Base too strong or reaction time too long. | Use anhydrous conditions if possible; Use a milder base (e.g., CsF); Minimize reaction time. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Thoroughly degas the solvent and ensure a tight inert atmosphere throughout the reaction. |
| Lack of Selectivity | Catalyst system is activating both C-B and C-Br bonds. | For Suzuki: Use a less activating ligand (e.g., PPh₃). For Benzylic: Ensure Suzuki reaction is complete before adding the second catalyst system. |
| Starting Material Recovery | Reaction temperature too low; Inactive catalyst. | Increase reaction temperature; Screen different palladium pre-catalysts and ligands. |
Conclusion
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester is a highly effective and versatile building block for the synthesis of complex organic molecules. Its dual reactivity allows for selective or sequential palladium-catalyzed cross-coupling reactions, providing a powerful strategy for constructing diaryl methane frameworks and other valuable structures. By carefully selecting the catalyst, ligand, base, and solvent, researchers can precisely control the reaction outcome, making this reagent an indispensable tool for professionals in drug discovery and chemical synthesis.
References
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MySkinRecipes. 2-(Bromomethyl)phenylboronic acid. [Link]
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Organic Chemistry Frontiers. A new tandem reaction of bifunctional peroxides enables the expedient synthesis of functionalized dihydrofurans. RSC Publishing. [Link]
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RSC Publishing. Enantioselective tandem reaction over a site-isolated bifunctional catalyst. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. RSC Publishing. [Link]
-
ResearchGate. Cu‐catalyzed C(sp³)-C(sp²) cross-coupling of benzylic bromides and aryl boronic acids. [Link]
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National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
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Organic Letters. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]
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National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
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RSC Advances. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Publishing. [Link]
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PubMed. Bifunctional reagents in organic synthesis. [Link]
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ResearchGate. Benzylic C–H activation and C–O bond formation via aryl to benzylic 1,4-palladium migrations. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Okayama University Scientific Achievement Repository. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
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PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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ResearchGate. Activation and functionalization of benzylic derivatives by palladium catalysts. [Link]
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ResearchGate. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
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Chemical Society Reviews. Activation and functionalization of benzylic derivatives by palladium catalysts. RSC Publishing. [Link]
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ACS Publications. Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. [Link]
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Radboud Repository. Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]
-
SciSpace. A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H -phosphonates in ethanol. [Link]
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PubMed. Unprecedented palladium-catalyzed cross-coupling reaction of alpha-bromo sulfoxides with boronic acids. [Link]
-
The Denmark Group. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
-
ACG Publications. Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. [Link]
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Chemical Science. The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. RSC Publishing. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. Reaction conditions. [Link]
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PubMed Central. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. [Link]
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PubMed. Cross-linking with bifunctional reagents and its application to the study of the molecular symmetry and the arrangement of subunits in hexameric protein oligomers. [Link]
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National Institutes of Health. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. [Link]
-
MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
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Application Notes and Protocols for 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane in Medicinal Chemistry
Introduction: A Versatile Building Block for Complex Drug Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic efficacy and specificity is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the toolkit of reagents for this powerful transformation, 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has emerged as a particularly valuable building block. This neopentyl glycol ester of 2-(bromomethyl)phenylboronic acid offers a unique combination of stability and reactivity, making it an ideal choice for the synthesis of complex, sterically hindered biaryl structures commonly found in contemporary drug candidates.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound in medicinal chemistry. We will delve into the rationale behind its use, provide detailed protocols for its application in the synthesis of key pharmaceutical agents, and explore the mechanistic nuances that underpin its utility.
The Advantage of the Neopentyl Glycol Ester: A "Masked" Boronic Acid Strategy
Boronic acids are indispensable reagents in Suzuki-Miyaura couplings; however, their free forms can be prone to decomposition via protodeboronation and other side reactions, particularly under strenuous reaction conditions. To circumvent these stability issues, boronic acids are often "masked" as esters. The use of neopentyl glycol to form the 5,5-dimethyl-1,3,2-dioxaborinane ring offers several distinct advantages:
-
Enhanced Stability: The cyclic neopentyl glycol ester is significantly more stable to air and moisture compared to the free boronic acid, allowing for easier handling and storage.
-
Improved Reactivity: In many cases, boronic esters can exhibit superior performance in cross-coupling reactions compared to their corresponding boronic acids. This is attributed to a favorable rate of transmetalation in the catalytic cycle.
-
Controlled Release: While stable, the neopentyl glycol ester can be readily converted to the active boronic acid or boronate species in situ under the basic conditions of the Suzuki-Miyaura reaction, ensuring the timely availability of the reactive species.
-
Chromatographic Stability: The increased stability of the neopentyl glycol ester facilitates purification by column chromatography, a common step in multi-step organic synthesis.
This "masked" boronic acid strategy provides a robust and reliable approach for incorporating the ortho-bromomethylphenyl moiety into complex molecules, a structural motif that can serve as a versatile handle for further chemical elaboration.
Application Highlight: Synthesis of the MEK Inhibitor Trametinib
A prominent example of the utility of this compound is in the synthesis of Trametinib, a highly selective allosteric inhibitor of MEK1 and MEK2 kinases.[1] Trametinib is an FDA-approved therapeutic for the treatment of various cancers, including melanoma with BRAF V600E or V600K mutations.[1]
The core structure of Trametinib features a complex biaryl linkage that can be efficiently constructed using a Suzuki-Miyaura cross-coupling reaction. The ortho-bromomethylphenylboronic acid derivative is a key precursor in this synthesis.
Synthetic Scheme Overview: Trametinib Precursor Synthesis
The following scheme illustrates the key Suzuki-Miyaura coupling step in a plausible synthetic route to a Trametinib precursor, where the ortho-bromomethylphenyl moiety is introduced.
Caption: Key Suzuki-Miyaura coupling in Trametinib synthesis.
Detailed Protocol: Suzuki-Miyaura Coupling for Trametinib Precursor
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies and synthetic routes for Trametinib.[2][3] Optimization may be required for specific substrates and scales.
Materials:
-
This compound (1.2 equiv)
-
Aryl iodide/bromide precursor (e.g., N-(3-iodophenyl)acetamide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add the aryl iodide/bromide precursor (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (3-5 mol%). Then, add the anhydrous solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl intermediate.
Data Presentation: Representative Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst choice can influence reaction efficiency. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can be critical for challenging couplings. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solvent choice affects solubility and reaction temperature. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive substrates. |
Broader Applications in Medicinal Chemistry
The utility of this compound extends beyond the synthesis of Trametinib. The ortho-bromomethylphenyl motif is a versatile synthon that can be further elaborated to introduce a variety of functional groups, making it a valuable tool in the synthesis of other classes of bioactive molecules.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in the treatment of cancers with BRCA mutations.[4][5] The core scaffolds of many PARP inhibitors contain complex biaryl or heteroaryl-aryl structures that can be assembled via Suzuki-Miyaura coupling. The ortho-bromomethyl group can be subsequently functionalized to introduce key pharmacophoric elements that interact with the PARP enzyme.
Caption: Workflow for PARP inhibitor scaffold synthesis.
Scientific Integrity and Trustworthiness
The protocols and applications described herein are based on well-established principles of organic synthesis and are supported by numerous examples in the peer-reviewed scientific literature and patent filings. The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation, and its reliability is a testament to its robustness.[6]
Self-Validating System:
Each protocol should be monitored by appropriate analytical techniques (TLC, LC-MS) to confirm the consumption of starting materials and the formation of the desired product. The identity and purity of the final product should be rigorously confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a highly valuable and versatile reagent for medicinal chemists. Its enhanced stability as a neopentyl glycol ester, coupled with its reliable performance in Suzuki-Miyaura cross-coupling reactions, makes it an excellent choice for the synthesis of complex biaryl scaffolds found in a range of targeted therapeutics. The successful application of this reagent in the synthesis of the MEK inhibitor Trametinib underscores its importance in modern drug discovery and development. By understanding the principles behind its use and following robust experimental protocols, researchers can effectively leverage this building block to accelerate the discovery of new and improved medicines.
References
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National Center for Biotechnology Information. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. PubMed Central. [Link]
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-
Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Center for Biotechnology Information. (n.d.). Trametinib. PubChem. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
PubMed. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]
-
YouTube. (2020, July 11). Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PubMed Central. [Link]
-
PubMed. (2025, July 23). Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. [Link]
-
National Center for Biotechnology Information. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. PubChem. [Link]
-
ResearchGate. (2023, January 1). Discovery of Novel 2,5-Diphenyl Furan Scaffold-Based Derivative as Potential P53-MDM2 Interaction Inhibitor, an Important Target for Cancer Therapy. [Link]
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Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-(Bromomethyl)phenylboronic Acid Neopentyl Glycol Ester
Introduction: The Strategic Advantage of a Bifunctional Reagent in Biaryl Synthesis
Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals, forming the core of numerous pharmaceuticals and functional organic materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for constructing these vital biaryl linkages.[2] The reaction's appeal lies in its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of its organoboron reagents.[1]
Within the diverse family of organoboron reagents, boronic esters, such as neopentyl glycol esters, offer distinct advantages over their corresponding boronic acids. They exhibit enhanced stability, preventing premature decomposition through processes like protodeboronation, which is a common cause of low yields.[2] This increased stability simplifies purification and handling, making them ideal for complex, multi-step syntheses.
This document provides a detailed guide to the application of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester , a unique bifunctional reagent that serves not only as a partner in Suzuki-Miyaura cross-coupling but also contains a reactive benzylic bromide handle. This dual functionality opens avenues for subsequent transformations, enabling the rapid construction of complex molecular architectures, such as tricyclic systems, from simple precursors. We will explore the mechanistic underpinnings of its use, provide detailed protocols for its application in both intermolecular and intramolecular cross-coupling reactions, and discuss the critical parameters that ensure successful and reproducible outcomes.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[2]
-
Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center. This step requires activation of the boron atom by a base, which forms a more nucleophilic "ate" complex. The exact mechanism of transfer can be complex, but it results in a new Pd(II) species bearing both organic partners.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Figure 1: The Suzuki-Miyaura Catalytic Cycle
When using 2-(bromomethyl)phenylboronic acid neopentyl glycol ester, a critical aspect is the chemoselectivity of the oxidative addition step. The palladium catalyst must selectively activate the aryl halide bond of the coupling partner over the C(sp³)-Br bond of the benzylic bromide on the boronic ester reagent. This selectivity is generally achievable due to the higher reactivity of C(sp²)-X bonds compared to C(sp³)-X bonds in oxidative addition to Pd(0).
Application 1: Intermolecular Synthesis of 2-Methylbiaryl Compounds
This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with 2-(bromomethyl)phenylboronic acid neopentyl glycol ester. The resulting 2-(bromomethyl)biaryl product can be a versatile intermediate for further synthetic elaborations.
Experimental Protocol
Materials:
-
2-(bromomethyl)phenylboronic acid neopentyl glycol ester
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(bromomethyl)phenylboronic acid neopentyl glycol ester (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Reagent Addition: Add the catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a 0.2 M concentration with respect to the aryl bromide).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(bromomethyl)biaryl.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Boronic Ester | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting aryl halide. |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ with a phosphine ligand is a common and effective choice.[4] |
| Ligand | PPh₃, SPhos, XPhos | Ligand choice can significantly impact reaction efficiency; optimization may be required for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Carbonates are effective and commonly used. Cesium carbonate can be beneficial for less reactive substrates.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typical to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. |
Application 2: Intramolecular Synthesis of Phenanthridin-6(5H)-ones
A powerful application of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester is in domino reactions. Here, an initial intermolecular Suzuki-Miyaura coupling is followed by an in-situ intramolecular cyclization. This strategy provides a highly efficient route to synthesize phenanthridin-6(5H)-one derivatives, which are common motifs in biologically active molecules.
Figure 2: Domino Suzuki Coupling-Cyclization Workflow
In this process, the initial Suzuki coupling connects the boronic ester to a 2-aminophenyl halide. The resulting biaryl intermediate, which contains both a nucleophilic amine and an electrophilic benzylic bromide, then undergoes a spontaneous or base-promoted intramolecular cyclization to form the tricyclic phenanthridinone core.[4][6]
Experimental Protocol
Materials:
-
2-(bromomethyl)phenylboronic acid neopentyl glycol ester
-
2-bromoaniline or its derivatives
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 2-(bromomethyl)phenylboronic acid neopentyl glycol ester (1.5 equiv.), the 2-bromoaniline derivative (1.0 equiv.), palladium(II) acetate (5 mol%), SPhos (10 mol%), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1 M with respect to the 2-bromoaniline.
-
Reaction: Heat the mixture to 110 °C in a preheated oil bath for 18-24 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the phenanthridin-6(5H)-one product.
Troubleshooting and Scientific Considerations
-
Low Yields: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand is often critical, with bulky, electron-rich phosphines like SPhos or XPhos frequently providing superior results.[4]
-
Side Reactions: The primary side reactions to consider are protodeboronation of the boronic ester and homocoupling of the aryl halide.[2] Ensuring anhydrous conditions and a thoroughly degassed reaction mixture can minimize these pathways. In the case of the bifunctional reagent, premature reaction of the benzylic bromide (e.g., with the base) is a possibility, which can be mitigated by careful selection of a non-nucleophilic base like K₂CO₃ or K₃PO₄.
-
Chemoselectivity: The success of these protocols relies on the preferential reaction at the C(sp²)-B bond over the C(sp³)-Br bond. The inherent reactivity differences generally ensure this selectivity under standard Suzuki-Miyaura conditions. However, overly harsh conditions or highly active catalysts could potentially lead to undesired reactions at the benzylic position.
Conclusion
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester is a highly valuable and versatile reagent for modern organic synthesis. Its stability as a neopentyl glycol ester facilitates its use in complex synthetic sequences, while its bifunctional nature—possessing both a nucleophilic boronic ester and an electrophilic benzylic bromide—enables the efficient construction of intricate molecular architectures. The protocols outlined herein provide a robust starting point for researchers to leverage this reagent in both simple biaryl syntheses and more advanced domino reactions, paving the way for rapid access to novel compounds for drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wang, S., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21, S124–S126. Retrieved from [Link]
-
Semantics Scholar. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Phenanthridine‐6(5H)‐ones. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wang, S., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: General Method for the Synthesis of Substituted Phenanthridin-6(5H)-ones Using a KOH-Mediated Anionic Ring Closure as the Key Step. Retrieved from [Link]
- Tanimoto, H., et al. (2013). A convenient one-pot access to phenanthridinones via Suzuki–Miyaura cross-coupling reaction. Tetrahedron Letters, 54(28), 3712-3714. This is a representative citation for this type of transformation, specific details may vary.
-
ResearchGate. (n.d.). Reaction of aryl halides with phenylboronic acid. Retrieved from [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 191-203. Retrieved from [Link]
-
Beilstein Journals. (2015). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A Pd-catalyzed, boron ester-mediated, reductive cross-coupling of two aryl halides to synthesize tricyclic biaryls. Organic & Biomolecular Chemistry, 13(30), 8235-8239. Retrieved from [Link]
-
Ray, J. K., & Dhara, S. (n.d.). Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. ResearchGate. Retrieved from [Link]
-
Beilstein Journals. (2021). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. Retrieved from [Link]
-
PubMed. (2024, November 15). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Molander, G. A., & Elia, M. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 919-922. Retrieved from [Link]
-
Molander, G. A., & Elia, M. D. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 919-922. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of biaryl ketones via different arylboronic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Yang, S., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology, 11(8), 2855-2863. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for C-C Bond Formation with 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Introduction: A Bifunctional Reagent for Sequential C-C Bond Construction
In the landscape of modern organic synthesis, the development of bifunctional building blocks that enable the rapid construction of molecular complexity from simple precursors is of paramount importance. 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane emerges as a highly versatile and strategic reagent in this context. This molecule uniquely combines two of the most powerful functionalities for carbon-carbon bond formation: a neopentyl glycol-protected boronic ester, a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and a benzylic bromide, a reactive electrophile for a variety of coupling partners.
The strategic ortho disposition of these two groups on the phenyl ring is not a mere coincidence. It opens the door to a world of tandem and sequential reaction sequences, allowing for the programmed introduction of two different carbon-based fragments in a regiocontrolled manner. The neopentyl glycol protecting group on the boronic acid provides enhanced stability compared to the free boronic acid, making it amenable to a wider range of reaction conditions and facilitating its purification and storage.
This guide provides an in-depth exploration of the reaction conditions for utilizing this compound in C-C bond formation, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, offering field-proven protocols for researchers in drug discovery, materials science, and synthetic methodology development.
Part 1: The Suzuki-Miyaura Cross-Coupling of the Boronic Ester Moiety
The primary and most well-established application of this reagent is its participation as the organoboron partner in a Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms a C(sp²)-C(sp²) bond, linking the phenyl ring of our reagent to another aryl or vinyl group. A critical consideration in this step is the chemoselective reaction at the boronic ester in the presence of the potentially reactive benzylic bromide. Generally, the palladium-catalyzed C-B bond activation is significantly more facile under standard Suzuki-Miyaura conditions than the C-Br bond activation of the benzylic bromide.
The catalytic cycle for the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Sources
The Architect's Molecule: Unlocking Complex Designs with 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Introduction: A Tale of Two Handles
In the intricate world of complex molecule synthesis, chemists are perpetually searching for building blocks that offer not just reactivity, but controlled, sequential reactivity. 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane emerges as a uniquely powerful tool in this pursuit. This bifunctional reagent can be conceptualized as a molecular linchpin, equipped with two distinct reactive "handles" positioned in a strategic ortho relationship.
The first handle is a benzylic bromide , a classic electrophile primed for nucleophilic substitution (SN2) reactions. This allows for the precise installation of a wide array of carbon, nitrogen, oxygen, and sulfur-based functionalities. The second handle is a neopentyl glycol boronate ester , a robust and highly versatile participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1]
The strategic advantage of this molecule lies in the differential reactivity of these two groups, enabling chemists to perform sequential, one-pot, or iterative coupling strategies to rapidly build molecular complexity from a simple, stable starting material.[2] This guide provides an in-depth exploration of this building block, complete with field-proven insights and detailed protocols for its application.
Core Advantages: Why the Neopentyl Glycol Ester?
While boronic acids are the traditional stalwarts of Suzuki-Miyaura coupling, their ester derivatives, particularly those formed with neopentyl glycol, offer significant practical and chemical advantages.[3]
-
Enhanced Stability: Neopentyl glycol boronate esters are generally white, crystalline solids that are significantly more stable to air and moisture than their corresponding boronic acids. This stability mitigates the risk of protodeboronation—a common side reaction under aqueous basic conditions that can plague boronic acids, especially those with sensitive functional groups.[4][5]
-
Improved Handling and Purification: Their solid nature and stability make them easier to handle, weigh, and store. They are often more amenable to standard purification techniques like chromatography.
-
Favorable Reaction Kinetics: In certain systems, particularly under anhydrous conditions, boronate esters can exhibit favorable reaction kinetics, in some cases leading to faster and more efficient couplings compared to the parent boronic acids.[3][6][7][8] The use of neopentyl glycol esters with specific bases like potassium trimethylsilanolate (TMSOK) has been shown to enable rapid and homogenous cross-coupling.[3][6][7][8]
These properties make this compound a reliable and efficient reagent, particularly for complex, multi-step syntheses where reagent stability and reaction robustness are paramount.
Application I: The Suzuki-Miyaura Cross-Coupling Pathway
The primary application of the boronate ester moiety is the palladium-catalyzed formation of a C(sp²)–C(sp²) bond with an aryl, heteroaryl, or vinyl halide (or triflate). This reaction is a cornerstone of modern synthetic chemistry for constructing biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[9][10]
Causality Behind the Protocol: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle, depicted below, involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronate ester is activated by a base (e.g., carbonate, phosphate, or silanolate) to form a more nucleophilic "ate" complex. This complex then transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.1 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add anhydrous 1,4-dioxane and degassed water to form a 4:1 solvent mixture. The total solvent volume should provide a concentration of ~0.1 M with respect to the boronate ester.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product, which still contains the reactive bromomethyl handle for further functionalization.
| Parameter | Recommended Condition | Rationale / Field Insight |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, catalysts with specialized ligands like dppf may be required. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a cost-effective and generally effective base. K₃PO₄ or Cs₂CO₃ are stronger and can be beneficial for less reactive coupling partners. |
| Solvent | Dioxane/H₂O, Toluene, DMF | The classic aqueous dioxane system is robust. Anhydrous conditions (e.g., Toluene or DMF) can be used to minimize protodeboronation.[5] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Application II: The Nucleophilic Substitution Pathway
The benzylic bromide "handle" provides a complementary site for reactivity, allowing for the formation of C-C, C-N, C-O, and C-S bonds via SN2 reactions. This enables the introduction of diverse functional groups while preserving the boronate ester for a subsequent cross-coupling step.
Caption: Fig. 2: SN2 Reaction Pathway
Protocol 2: Nucleophilic Substitution with a Phenoxide
This protocol details the reaction with a nucleophile (sodium phenoxide) to form an ether linkage, demonstrating the utility of the bromomethyl group.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF.
-
Carefully add the sodium hydride portion-wise to the stirred DMF at 0 °C (ice bath).
-
Add a solution of phenol in anhydrous DMF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of sodium phenoxide.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the phenoxymethyl-substituted phenylboronate ester.
Synergistic Strategy: A Sequential Reaction Workflow
The true power of this building block is realized when these two pathways are combined sequentially. A nucleophile can first be introduced at the benzylic position, and the resulting intermediate can then be subjected to Suzuki-Miyaura coupling without isolation. This powerful strategy allows for the rapid construction of complex, multi-substituted diarylmethane scaffolds.
Caption: Fig. 3: Sequential Reaction Workflow
Conclusion and Outlook
This compound is more than a mere reagent; it is a strategic platform for the convergent synthesis of complex organic molecules. Its combination of a stable, reactive boronate ester and a versatile electrophilic benzylic bromide handle allows for the application of orthogonal reaction sequences. By providing chemists with precise control over bond formation, this building block streamlines the synthesis of valuable scaffolds for drug discovery, agrochemicals, and materials science, embodying the principles of efficiency and elegance in modern synthetic chemistry.
References
-
Surry, D. S. & Buchwald, S. L. (2011). Dialkyl-Biaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. [Link]
-
Zhu, J., et al. (2021). Benzimidazolyl Palladium Complexes as Highly Active and General Bifunctional Catalysts in Sustainable Cross-Coupling Reactions. Catalysis Science & Technology, 11(15), 5193-5201. [Link]
-
Smith, A. B., et al. (2008). Uniting anion relay chemistry with Pd-mediated cross coupling: design, synthesis and evaluation of bifunctional aryl and vinyl silane linchpins. Journal of the American Chemical Society, 130(42), 14011–14020. [Link]
-
Sahu, M. & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170. [Link]
-
Shields, J. D., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(15), 9634–9642. [Link]
-
Lee, C. H., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(35), 29184-29188. [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2739–2766. [Link]
-
Biffis, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]
-
Lee, C. H., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 29184-29188. [Link]
-
Lee, C. H., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate. [Link]
-
Shields, J. D., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. ACS Publications. [Link]
-
Carrow, B. P. & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 8012–8021. [Link]
-
Dennis, J. K. (2013). Investigations into Cross-Coupling of Secondary Organoboronic Esters. Library and Archives Canada. [Link]
-
Miyaura, N. & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Organic Chemistry Explained. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
-
Al-Masum, M. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Shields, J. D., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Europe PMC. [Link]
-
Shields, J. D., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. PubMed. [Link]
-
Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4497. [Link]
-
Li, Y., et al. (2018). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry, 9(21), 2967-2975. [Link]
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- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. | Semantic Scholar [semanticscholar.org]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. collectionscanada.gc.ca [collectionscanada.gc.ca]
Application Note: Orthogonal Protecting Group Strategies for the Bromomethyl Moiety in 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Abstract
This application note provides a comprehensive guide to protecting group strategies for the highly reactive bromomethyl moiety in 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane. This molecule is a valuable bifunctional building block, yet its utility is often hampered by the competing reactivity of the benzylic bromide and the boronic ester. We present a robust, field-proven strategy centered on a hydroxymethyl precursor, enabling orthogonal protection that allows for selective reaction at the boronic ester site (e.g., Suzuki-Miyaura coupling) while the latent bromomethyl functionality remains masked. Detailed, step-by-step protocols for protection, selective functionalization, deprotection, and final bromination are provided, along with expert insights into experimental design and troubleshooting.
The Synthetic Challenge: Managing Dual Reactivity
The compound this compound presents a classic synthetic dilemma. It possesses two key functional groups with distinct and often conflicting reactivities:
-
The Neopentyl Glycol Boronic Ester: This moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds.[1] While the neopentyl glycol protecting group offers greater stability compared to other diols like pinacol, it remains susceptible to hydrolysis under harsh acidic or basic conditions.[2]
-
The Bromomethyl Group: As a benzylic bromide, this group is a potent electrophile. It is highly susceptible to nucleophilic substitution, elimination, and self-condensation reactions.[3] Attempting a Suzuki coupling in the presence of a nucleophilic base or other reagents can lead to undesired side reactions at the bromomethyl position, significantly reducing the yield of the desired product.
Directly protecting the bromomethyl group is impractical due to its high reactivity. A more elegant and effective solution is to employ a "latent functionality" approach: utilizing a stable precursor that can be converted to the bromomethyl group in the final step of the synthetic sequence.
Recommended Strategy: The Hydroxymethyl Precursor Approach
Our recommended strategy involves starting with the corresponding hydroxymethyl analogue, 2-[2-(hydroxymethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane. The hydroxyl group can be temporarily protected with a group that is orthogonal to the boronic ester and the conditions of the intended subsequent reaction (e.g., Suzuki coupling). This multi-step workflow ensures complete control over the reactivity of each functional group.
The overall workflow is visualized below:
Caption: Orthogonal protection workflow using a hydroxymethyl precursor.
Selecting the Optimal Protecting Group
The choice of protecting group for the hydroxymethyl precursor is critical and must be stable during the intended reaction at the boronic ester site. The ideal group should be easy to introduce and remove in high yield under conditions that do not affect the neopentyl glycol boronic ester.[4][5]
We recommend the tert-Butyldimethylsilyl (TBDMS) ether as a first-line choice for its robustness and selective removal.
Rationale for TBDMS:
-
Ease of Introduction: Readily formed by reacting the alcohol with TBDMSCl and a mild base like imidazole.[3]
-
Stability: TBDMS ethers are stable to a wide range of non-acidic conditions, including the basic conditions typically used in Suzuki-Miyaura cross-coupling reactions.
-
Orthogonal Deprotection: Cleavage is selectively achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), under conditions that are exceptionally mild and will not cleave the boronic ester.[6]
The following table compares potential protecting groups for this application:
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality with Boronic Ester | Scientist's Note |
| TBDMS Ether | TBDMSCl, Imidazole, DMF | TBAF, THF | Excellent | Highly recommended. The fluoride-based deprotection is exceptionally selective. |
| Benzyl (Bn) Ether | NaH, BnBr, THF | H₂, Pd/C (Hydrogenolysis) | Good | A viable alternative, but hydrogenolysis may not be compatible with other functional groups (e.g., alkynes, alkenes) in more complex substrates. |
| MOM Ether | MOMCl, DIPEA, DCM | Acidic Hydrolysis (e.g., HCl) | Poor | Not recommended. The acidic conditions required for deprotection can readily hydrolyze the boronic ester. |
| Acetyl (Ac) Ester | Ac₂O, Pyridine | Basic Hydrolysis (e.g., K₂CO₃, MeOH) | Moderate | Use with caution. While often compatible, the basic conditions for deprotection could potentially interfere with the boronic ester in sensitive substrates. |
Detailed Experimental Protocols
These protocols describe the complete workflow, from protection of the hydroxymethyl precursor to the final bromination step.
Protocol 1: Protection of 2-[2-(Hydroxymethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
This protocol details the formation of the TBDMS ether.
Sources
- 1. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
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- 5. Protective Groups [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges presented by this bifunctional reagent and improve your reaction yields.
The subject of our discussion, this compound, is a valuable building block. However, its structure presents a distinct challenge: it contains both a nucleophilic boronic ester (a neopentyl glycol ester) and an electrophilic benzylic bromide. This duality can lead to competing reaction pathways and lower yields if conditions are not carefully controlled. This guide is designed to explain the "why" behind experimental choices, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low yields or no reaction. What are the most common initial culprits?
Low conversion in a Suzuki-Miyaura coupling is often traced back to a few key factors. Given the specific nature of your substrate, pay close attention to the following:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Inactivity can arise from using an inappropriate catalyst for the C(sp²)-C(sp³) coupling or from catalyst decomposition. For benzylic halides, phosphine-free imine complexes or catalysts with bulky, electron-rich phosphine ligands like JohnPhos or SPhos have shown high activity.[1]
-
Inadequate Base: The base is not just a spectator; it plays a crucial role in activating the boronic ester for transmetalation.[2] For boronic esters, especially stable ones like neopentyl glycol esters, a strong base is often required. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, particularly in anhydrous or semi-aqueous conditions.[3][4]
-
Sub-optimal Solvent Choice: The solvent influences catalyst stability, reagent solubility, and the rate of key mechanistic steps.[5][6] Ethereal solvents like THF or cyclopentyl methyl ether (CPME), often with a small amount of water, are excellent starting points for coupling benzylic halides.[3] DMF can also be effective but may promote side reactions at higher temperatures.[1]
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxidation. Incomplete degassing of your solvent and reaction vessel is a very common cause of failed reactions. Ensure you thoroughly purge the system with an inert gas (Argon or Nitrogen) before adding the catalyst.[4]
Q2: My starting material is being consumed, but I'm not forming the desired product. What are the likely side reactions?
With this compound, the primary side reactions to consider are:
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, consuming your boronic ester. This is often exacerbated by excess water, high temperatures, or certain bases.[7] While neopentyl esters are more stable than boronic acids, this pathway is still possible under harsh conditions.
-
Decomposition via the Benzyl Bromide: The C-Br bond is benzylic and thus highly reactive. It can undergo nucleophilic attack by the base (especially hydroxides), water, or other nucleophiles in the mixture, leading to the corresponding benzyl alcohol or other derivatives.
-
Homocoupling: You may observe the formation of diaryls from the coupling of two molecules of your aryl halide partner (if used) or the formation of bibenzyl-type structures from the reaction of your starting material with itself. This is often a sign of incorrect catalyst-to-ligand ratios or sub-optimal reaction kinetics.[8]
Q3: Is the neopentyl glycol boronic ester hydrolyzing during my reaction? How can I prevent this?
Neopentyl glycol boronic esters are significantly more stable towards hydrolysis than their corresponding boronic acids or pinacol esters.[7] However, hydrolysis can still occur, especially under prolonged heating in aqueous media.[9]
-
Diagnosis: If you suspect hydrolysis, you can monitor the reaction by LC-MS. The hydrolyzed boronic acid will have a different retention time and a distinct mass.
-
Prevention: The most effective strategy is to use anhydrous conditions. Anhydrous Suzuki-Miyaura couplings using bases like potassium trimethylsilanolate (TMSOK) have been developed specifically to prevent hydrolysis and accelerate the reaction by avoiding the need for prior hydrolysis to an active boronate species.[10][11] If aqueous conditions are necessary, minimize the amount of water and the reaction time.
Troubleshooting Guide: Specific Problems & Solutions
This section addresses specific experimental observations and provides a logical path to a solution.
Problem 1: My starting material is mostly unreacted, even after extended reaction times.
This points to an issue with the catalytic cycle initiation, specifically the oxidative addition step.
-
Hypothesis A: Catalyst is not suitable for benzyl bromide activation. The oxidative addition of a benzyl bromide to Pd(0) can be sluggish compared to aryl bromides.
-
Solution: Switch to a catalyst system known to be effective for benzylic electrophiles. Palladium acetate (Pd(OAc)₂) or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands like JohnPhos, SPhos, or other Buchwald-type ligands are excellent candidates.[1] PdCl₂(dppf) has also been used successfully.[3]
-
-
Hypothesis B: The reaction temperature is too low. While many Suzuki couplings are run at elevated temperatures (80-110 °C), the optimal temperature depends on the solvent and catalyst stability.[4]
-
Hypothesis C: The base is not strong enough or has poor solubility.
Problem 2: I'm observing significant formation of 2-methylphenyl-5,5-dimethyl-1,3,2-dioxaborinane (hydrodebromination).
This indicates that the benzyl bromide is being reduced instead of participating in the cross-coupling.
-
Hypothesis: β-Hydride elimination is not possible, so this is likely a reductive process. This can be caused by certain palladium hydride species formed in situ or by reaction with trace impurities.
-
Solution 1 (Change Base/Solvent): The choice of base and solvent can influence the formation of competing catalytic species. Anhydrous conditions with a base like TMSOK can sometimes mitigate these side reactions by altering the reaction pathway.[11]
-
Solution 2 (Scrutinize Reagents): Ensure your solvent is peroxide-free and that all reagents are of high purity. Some sources of hydride can be adventitious.
-
Problem 3: The major byproduct is a complex mixture of oligomers/polymers.
The bifunctional nature of your starting material makes it susceptible to self-condensation or polymerization under Suzuki conditions.
-
Hypothesis: Intermolecular reaction is competing with the desired intramolecular or external coupling. This happens when the rate of the intermolecular reaction between the C-Br of one molecule and the C-B of another is significant.
-
Solution (High Dilution): If you are attempting an intramolecular cyclization, perform the reaction under high dilution conditions (e.g., <0.01 M). This will kinetically favor the intramolecular pathway over the intermolecular one. Add the substrate slowly via syringe pump to a heated solution of the catalyst and base.
-
Solution (Stoichiometry Control): If you are coupling it with an external aryl halide, ensure you are using the correct stoichiometry. A slight excess of the boronic ester (1.1-1.2 equivalents) is common, but a large excess could promote side reactions.
-
Visualizing the Process
Troubleshooting Flowchart
Here is a logical workflow to diagnose and solve common issues encountered with this specific Suzuki coupling.
Caption: A troubleshooting decision tree for low-yield Suzuki reactions.
Suzuki Catalytic Cycle with Potential Pitfalls
This diagram shows the main steps of the Suzuki cycle and highlights where side reactions involving the 2-(bromomethyl)phenyl moiety can interfere.
Caption: Suzuki catalytic cycle showing key steps and potential failure points.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Modifications may be necessary based on the specific reactivity of your coupling partner.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended | Rationale & Citation |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common, effective Pd(0) sources.[1] |
| Ligand | SPhos or JohnPhos (4.4 mol%) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination for benzylic systems.[1] |
| Base | Cs₂CO₃ (3.0 equiv.) or K₃PO₄ (3.0 equiv.) | Strong, effective bases for activating boronic esters, especially in ethereal solvents.[3] |
| Solvent System | THF / H₂O (10:1) or CPME / H₂O (10:1) | Ethereal solvents often give high yields and minimize homocoupling. A small amount of water can accelerate transmetalation.[3] |
| Concentration | 0.1 M | A standard concentration; can be adjusted for high-dilution conditions if self-coupling is an issue. |
| Temperature | 77-90 °C | Sufficient to drive the reaction without excessive decomposition. CPME allows for higher temperatures than THF.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent oxidation and deactivation of the Pd(0) catalyst.[4] |
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O 10:1) via syringe. The solution should be purged with inert gas for an additional 10-15 minutes by bubbling the gas through the solution.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor set to the desired temperature (e.g., 77 °C for THF, 90 °C for CPME).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired compound.
References
- Gorgani, M., et al. (2017). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of the Iranian Chemical Society.
-
Molander, G. A., & Elia, M. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 74(15), 5529–5538. [Link]
- Roy, A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 55(17), 2815-2817.
-
Molander, G. A., & Elia, M. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]
- Bandgar, B. P., et al. (2011). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Catalysis Science & Technology, 1(5), 795-799.
-
Platz, L., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(24), 16486–16493. [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(44), 15886–15897. [Link]
-
Wang, C., et al. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. Chemical Communications, 53(22), 3211-3214. [Link]
- Muthumari, S., & Ramesh, R. (2015). Effect of solvent on the Suzuki reaction.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
-
Linstadt, R. T. H., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 21(11), 4098–4102. [Link]
-
Linstadt, R. T. H., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 200-213. [Link]
-
Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35575-35583. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. . [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Method for C-C Bond Formation.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Ye, Y., et al. (2018). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 154, 291-297.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ResearchGate. (n.d.). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?
- Organic Chemistry Portal. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- YouTube. (2020). Suzuki cross-coupling reaction.
- Yeşildağ, İ., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 10(28), 16421-16432.
- Sadowski, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2265–2274.
- Rauf, A., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 11(1), 1-8.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of Products from Reactions with 2-(Bromomethyl)phenylboronic acid neopentyl glycol ester
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(bromomethyl)phenylboronic acid neopentyl glycol ester. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the purification of your reaction products. The unique reactivity of the bromomethyl group, combined with the properties of the boronic ester, can present specific challenges. This resource is designed to provide both theoretical understanding and practical, field-proven solutions.
I. Understanding the Chemistry: Key Considerations for Purification
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester is a valuable bifunctional reagent. The boronic ester moiety is a stable precursor for Suzuki-Miyaura cross-coupling reactions, while the bromomethyl group can participate in nucleophilic substitution reactions.[1] This dual reactivity means that a variety of reaction types are possible, each with its own set of potential byproducts that can complicate purification.
The stability of the neopentyl glycol ester is generally higher than that of the corresponding boronic acid, protecting it from premature decomposition.[2] However, it is not entirely immune to hydrolysis, especially under acidic or basic aqueous conditions, which can lead to the formation of the corresponding boronic acid as a significant impurity.[3][4]
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of reaction products derived from 2-(bromomethyl)phenylboronic acid neopentyl glycol ester.
Issue 1: Co-elution of Product and Starting Material during Column Chromatography
Scenario: You have performed a Suzuki-Miyaura coupling reaction, and your desired product has a similar polarity to the unreacted 2-(bromomethyl)phenylboronic acid neopentyl glycol ester, leading to poor separation on a standard silica gel column.
Potential Causes & Solutions:
-
Insufficient Separation Power of Silica Gel: Standard silica gel can sometimes lead to peak tailing or overlapping of boronic esters with similar polarities.
-
Solution 1: Boric Acid-Treated Silica Gel. Impregnating the silica gel with boric acid can improve the separation of boronic esters by minimizing their interaction with the silica surface.[5]
-
Solution 2: Use of Neutral Alumina. For compounds that are sensitive to the acidic nature of silica gel, neutral alumina can be an effective alternative stationary phase.[6]
-
-
Inappropriate Solvent System: The choice of eluent is critical for achieving good separation.
-
Solution: Systematic Solvent Screening. Experiment with different solvent systems of varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient elution can often provide better resolution than an isocratic elution.
-
Issue 2: Presence of Deborylated Byproduct
Scenario: After your reaction and work-up, you observe a significant amount of a byproduct where the boronic ester group has been replaced by a hydrogen atom (protodeborylation).
Potential Causes & Solutions:
-
Hydrolysis of the Boronic Ester: Exposure to acidic or basic aqueous conditions during the reaction or work-up can lead to hydrolysis of the neopentyl glycol ester to the boronic acid, which is more prone to protodeborylation.[7]
-
Solution 1: Anhydrous Reaction Conditions. Ensure all solvents and reagents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Solution 2: Careful Work-up. If an aqueous work-up is necessary, use neutral water or a buffered solution and minimize the contact time. Excessive washing can increase hydrolysis.[9]
-
-
Instability of the Boronic Acid: Some boronic acids, particularly heteroaryl boronic acids, are inherently unstable and readily undergo protodeborylation.[7]
-
Solution: Use the Crude Product Quickly. If possible, use the crude product containing the boronic ester in the subsequent step without extensive purification to minimize decomposition.
-
Issue 3: Difficulty Removing Palladium Catalyst Residues
Scenario: Your final product is contaminated with residual palladium catalyst from a cross-coupling reaction, which can interfere with subsequent reactions or biological assays.
Potential Causes & Solutions:
-
Inefficient Removal by Standard Methods: Simple filtration may not be sufficient to remove all palladium residues, especially if the catalyst is finely dispersed.
-
Solution 1: Filtration through Celite® or Silica Plug. Passing the reaction mixture through a pad of Celite® or a short plug of silica gel is a common and often effective method for removing the bulk of the palladium catalyst.[10]
-
Solution 2: Treatment with Scavengers. For more complete removal, specialized palladium scavengers can be employed. Alternatively, washing the organic layer with an aqueous solution of sodium bisulfite can help to reduce palladium content.[10]
-
Issue 4: Product Decomposition on Silica Gel
Scenario: You observe significant degradation of your product during silica gel column chromatography.
Potential Causes & Solutions:
-
Acidity of Silica Gel: The acidic nature of standard silica gel can catalyze the decomposition of sensitive functional groups or the hydrolysis of the boronic ester.
-
Solution 1: Neutralized Silica Gel. Use silica gel that has been neutralized with a base, such as triethylamine, added to the eluent.
-
Solution 2: Alternative Stationary Phases. As mentioned earlier, neutral alumina can be a good alternative.[6] For some compounds, reversed-phase chromatography may also be a viable option.
-
Purification Workflow Decision Tree
Caption: A decision tree for the general purification workflow.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction?
A1: Besides unreacted starting materials, common impurities include homocoupled byproducts (from the reaction of two molecules of the boronic ester or two molecules of the coupling partner) and protodeborylated species.[10] If the bromomethyl group has reacted, you may also see byproducts from side reactions at that position.
Q2: Can I use the crude product directly in the next step without purification?
A2: In some cases, particularly for Suzuki-Miyaura reactions, it may be possible to use the crude boronic ester product after a simple filtration to remove the catalyst and any inorganic salts.[8] However, the success of this approach depends heavily on the tolerance of the subsequent reaction to the specific impurities present. A small-scale trial is always recommended.
Q3: My product is an oil and cannot be recrystallized. What are my options?
A3: For oily products, column chromatography is the most common purification method.[11] If you encounter difficulties with standard silica gel, consider the troubleshooting steps outlined above, such as using boric acid-treated silica or neutral alumina.[5][6] In some cases, preparative HPLC can provide higher purity for challenging separations. For volatile oils, distillation under reduced pressure could be an option.
Q4: How can I monitor the progress of my column chromatography if my compound is not UV-active?
A4: If your compound lacks a UV chromophore, you can use a variety of staining techniques for your TLC plates. Common stains that can visualize boronic esters and their derivatives include potassium permanganate (KMnO₄) and p-anisaldehyde.
Q5: What is the best way to store 2-(bromomethyl)phenylboronic acid neopentyl glycol ester and its reaction products?
A5: Due to the potential for hydrolysis, it is best to store the boronic ester and its purified products in a cool, dry place, preferably under an inert atmosphere if they are particularly sensitive. Refrigeration is often recommended.[12]
IV. Experimental Protocols
Protocol 1: Preparation of Boric Acid-Treated Silica Gel
This protocol is adapted from a known procedure for improving the chromatography of pinacol boronic esters.[5]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.
-
In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).
-
Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder. The boric acid-impregnated silica gel is now ready for use.
Protocol 2: General Column Chromatography for Purification
Materials:
-
Crude reaction product
-
Appropriate stationary phase (e.g., standard silica gel, boric acid-treated silica gel, or neutral alumina)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Dry Loading (Recommended for better resolution):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite® to the solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
-
Packing the Column:
-
Pack the chromatography column with the chosen stationary phase as a slurry in the initial, least polar eluent mixture.
-
-
Loading the Sample:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the starting solvent mixture.
-
Gradually increase the polarity of the eluent (gradient elution) to separate the components.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Troubleshooting Logic Diagram
Caption: A diagram illustrating troubleshooting pathways.
V. References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2018). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
-
ResearchGate. (2024). How to purify boronate esters?[Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Matteson, D. S. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
MySkinRecipes. (n.d.). 2-(Bromomethyl)benzeneboronic acid neopentyl glycol ester. [Link]
-
Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]
Sources
- 1. 2-(Bromomethyl)benzeneboronic acid neopentyl glycol ester [myskinrecipes.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 苯硼酸新戊烷乙二醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development utilizing 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into the common side reactions and challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate these issues, ensuring the success and efficiency of your synthetic endeavors.
Introduction: The Duality of a Versatile Reagent
This compound is a bifunctional reagent with significant potential in organic synthesis. It possesses both a nucleophilic boronic ester for palladium-catalyzed cross-coupling and an electrophilic benzylic bromide suitable for subsequent functionalization. This duality, however, can also be a source of undesired side reactions. Understanding the interplay between these two reactive centers is paramount for successful application.
This guide is structured in a question-and-answer format to directly address the specific challenges you may face. We will delve into the mechanistic underpinnings of these side reactions and provide actionable, evidence-based troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions can be categorized into three main classes:
-
Reactions involving the boronic ester moiety:
-
Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond.
-
Homocoupling: The dimerization of the boronic ester to form a biaryl species.
-
-
Reactions involving the benzylic bromide moiety:
-
Premature reaction/degradation: The benzylic bromide can react with nucleophiles in the reaction mixture (e.g., base, solvent) or undergo homocoupling.
-
-
Intramolecular reactions involving both functional groups:
-
Intramolecular Cyclization: Palladium-catalyzed intramolecular coupling between the boronic ester and the benzylic bromide, leading to the formation of a six-membered ring.
-
Each of these side reactions will be discussed in detail in the troubleshooting section.
Q2: How stable is the neopentyl glycol boronic ester under typical Suzuki-Miyaura conditions?
A2: Neopentyl glycol boronic esters are generally more stable towards hydrolysis and protodeboronation compared to their corresponding boronic acids or pinacol esters.[1] This enhanced stability is a key advantage for their use in cross-coupling reactions. However, prolonged reaction times, high temperatures, and strongly basic aqueous conditions can still lead to degradation. Anhydrous conditions can be employed to further minimize hydrolysis and subsequent side reactions.[2][3]
Q3: Can the benzylic bromide react before the Suzuki-Miyaura coupling occurs?
A3: Yes, this is a significant concern. The benzylic bromide is susceptible to nucleophilic attack by the base used in the coupling reaction, especially stronger bases like hydroxides or alkoxides. This can lead to the formation of benzyl alcohol or ether byproducts. Furthermore, under certain conditions, oxidative addition of the benzylic bromide to the palladium catalyst can compete with the desired oxidative addition to the aryl halide coupling partner.[4][5]
Troubleshooting Guide: A Deeper Dive into Side Reactions
This section provides a detailed analysis of common problems, their probable causes, and validated solutions.
Problem 1: Low yield of the desired cross-coupled product with significant formation of a protodeboronated byproduct (toluene derivative).
Causality: Protodeboronation is a common side reaction for arylboronic acids and their esters, where the boronic acid/ester moiety is replaced by a hydrogen atom.[6] This process is often promoted by elevated temperatures, extended reaction times, and the presence of water and base. The mechanism can be complex, but it essentially involves the cleavage of the carbon-boron bond. For some substrates, especially those with certain heteroatoms, protodeboronation can be accelerated.[6]
Troubleshooting Protocol:
-
Minimize Water Content:
-
Action: Use anhydrous solvents and reagents. If an aqueous base is necessary, use a biphasic system with a phase-transfer catalyst (e.g., TBAB) to minimize contact of the boronic ester with the aqueous phase. Anhydrous conditions have been shown to accelerate transmetalation and reduce protodeboronation.[3]
-
Rationale: Water is a proton source for protodeboronation. Reducing its concentration can significantly suppress this side reaction.
-
-
Choice of Base:
-
Action: Switch to a milder, non-nucleophilic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over hydroxides (e.g., NaOH, KOH). Fluoride sources like KF can also be effective.
-
Rationale: Strong bases can accelerate the hydrolysis of the boronic ester to the more susceptible boronic acid and can also directly promote protodeboronation.
-
-
Reaction Temperature and Time:
-
Action: Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
Rationale: Protodeboronation is often a slower process than the desired coupling. By optimizing the temperature and time, you can favor the formation of the desired product.
-
-
Use of Boronic Ester Protecting Groups:
-
Action: While the neopentyl glycol ester is relatively stable, for particularly challenging cases, conversion to an N-methyliminodiacetic acid (MIDA) boronate can be considered. MIDA boronates are exceptionally stable and undergo slow release of the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[7]
-
| Parameter | Recommendation for Minimizing Protodeboronation |
| Solvent | Anhydrous (e.g., Toluene, Dioxane, 2-MeTHF) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF |
| Temperature | As low as feasible for efficient coupling |
| Reaction Time | Monitor closely and quench upon completion |
Problem 2: Formation of a significant amount of a biaryl byproduct derived from the homocoupling of this compound.
Causality: Homocoupling of boronic acids or esters is another common side reaction in Suzuki-Miyaura coupling. It is often catalyzed by palladium(II) species and can be exacerbated by the presence of oxygen. The mechanism typically involves the reaction of two molecules of the organoboron reagent to form a symmetrical biaryl.
Troubleshooting Protocol:
-
Degassing:
-
Action: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.
-
Rationale: Oxygen can act as an oxidant, leading to the formation of Pd(II) species that promote homocoupling.
-
-
Palladium Pre-catalyst:
-
Action: Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly, or ensure that the Pd(II) pre-catalyst is efficiently reduced to Pd(0) at the beginning of the reaction.
-
Rationale: The active catalyst in the Suzuki-Miyaura cycle is Pd(0). Inefficient reduction of Pd(II) pre-catalysts can leave residual Pd(II) that promotes homocoupling.
-
-
Ligand Choice:
-
Action: Employ electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).
-
Rationale: These ligands can stabilize the Pd(0) state and accelerate the rate of oxidative addition to the aryl halide, thus outcompeting the homocoupling pathway.
-
Problem 3: Observation of an intramolecular cyclization product, a six-membered dibenzo-fused ring.
Causality: The ortho-relationship of the boronic ester and the benzylic bromide creates the potential for an intramolecular palladium-catalyzed cyclization. This can occur if the palladium catalyst undergoes oxidative addition into the C-Br bond of the benzylic bromide, followed by an intramolecular transmetalation with the boronic ester and reductive elimination. This pathway is a known process in palladium catalysis.[2]
dot
Caption: Competing pathways: Suzuki coupling vs. intramolecular cyclization.
Troubleshooting Protocol:
-
Ligand Selection:
-
Action: Use ligands that favor oxidative addition to the C(sp²)-X bond of your coupling partner over the C(sp³)-Br bond of the benzylic bromide. Bulky, electron-rich phosphine ligands are often effective.
-
Rationale: The relative rates of oxidative addition to aryl halides versus benzyl halides can be modulated by the choice of ligand. Ligands that accelerate the desired C(sp²)-X activation will minimize the competing intramolecular pathway.
-
-
Choice of Benzylic Halide:
-
Action: If feasible, consider using the corresponding benzylic chloride instead of the bromide.
-
Rationale: The C-Cl bond is generally less reactive towards oxidative addition than the C-Br bond, which may provide a larger kinetic window for the desired Suzuki-Miyaura coupling to occur.[8]
-
-
Reaction Conditions:
-
Action: Lowering the reaction temperature can sometimes favor the desired intermolecular reaction over the intramolecular cyclization, as the latter may have a higher activation energy.
-
Rationale: Kinetic control can be exerted by adjusting the reaction temperature.
-
Problem 4: Formation of byproducts from the reaction of the benzylic bromide moiety.
Causality: The benzylic bromide is an electrophile and can react with nucleophiles present in the reaction mixture. This includes the base (especially hydroxides or alkoxides), leading to benzyl alcohol or ether formation, or even with the solvent if it is nucleophilic (e.g., DMF, which can lead to formate esters upon hydrolysis).
dot
Caption: Potential reaction pathways for the benzylic bromide moiety.
Troubleshooting Protocol:
-
Base Selection:
-
Action: As with protodeboronation, use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong, nucleophilic bases such as NaOH, KOH, or alkoxides.
-
Rationale: This minimizes the direct reaction of the base with the benzylic bromide.
-
-
Solvent Choice:
-
Action: Use non-nucleophilic solvents like toluene, dioxane, or THF. Avoid solvents like DMF or DMAc if byproducts derived from them are observed.
-
Rationale: Inert solvents will not compete as nucleophiles.
-
-
Temperature Control:
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Rationale: Higher temperatures can accelerate the undesired nucleophilic substitution reactions.
-
Experimental Protocol: A Validated Starting Point
The following is a general, self-validating protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is designed to minimize the common side reactions discussed above.
Materials:
-
This compound
-
Aryl bromide
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a suitable ligand like SPhos)
-
Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the anhydrous base (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium pre-catalyst (and ligand, if separate) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80-90 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction should be monitored for the consumption of starting materials and the formation of the desired product. The appearance of lower Rf spots on TLC could indicate the formation of more polar byproducts like benzyl alcohol derivatives, while the presence of non-polar spots could suggest homocoupling or protodeboronation products. LC-MS is an invaluable tool for identifying the masses of potential side products.
References
-
MacNeil, S. L., Familoni, O. B., & Snieckus, V. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary P-Tolylsulfonamides. Ipso-bromo Desilylation and Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(11), 3662–3670. [Link]
-
Denmark, S. E., & Kassel, S. H. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 256-274. [Link]
-
MacNeil, S. L., Familoni, O. B., & Snieckus, V. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(11), 3662-3670. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Gunduz, S., Sonmez, E., Ozel, A., Oleksak, P., Kucuk, M., & Turos, E. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 42(18), 15033-15042. [Link]
- Dhar, P., & Chary, M. V. (2005). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. Tetrahedron: Asymmetry, 16(16), 2774-2779.
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Kuninobu, Y., Ida, K., Nishi, M., & Kanai, M. (2015). Palladium-Catalyzed Construction of Heteroatom-Containing π-Conjugated Systems by Intramolecular Oxidative C−H/C−H Coupling Reaction. Chemistry – A European Journal, 21(23), 8365-8368. [Link]
-
Nishikata, T., Aburatani, K., & Lipshutz, B. H. (2010). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 1(2), 269-272. [Link]
-
Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. [Link]
-
Zhang, P., & Li, C.-J. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society, 140(5), 1856–1862. [Link]
-
MySkinRecipes. (n.d.). 2-(Bromomethyl)benzeneboronic acid neopentyl glycol ester. Retrieved from [Link]
-
Słowik, M., Skręt, A., & Sporzyński, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2218–2226. [Link]
-
Pei, M.-m., Liu, P., Liu, Y., Lv, X.-m., Ma, X.-w., & Dai, B. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2673. [Link]
-
The Organic Chemistry Channel. (2023, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]
-
Liu, C., & Liu, S.-Y. (2014). Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalene. Organic Letters, 16(22), 6004–6007. [Link]
-
Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]
-
Wang, Z., & Tan, C.-H. (2010). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications, 46(30), 5572-5574. [Link]
-
Teixeira, M. M., & Alabugin, I. V. (2012). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. The Journal of Organic Chemistry, 77(17), 7439–7449. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 4. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 2-(Bromomethyl)phenylboronic Acid Neopentyl Glycol Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(bromomethyl)phenylboronic acid neopentyl glycol ester. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to help you navigate the unique challenges of this bifunctional reagent and optimize your catalyst loading for successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-(bromomethyl)phenylboronic acid neopentyl glycol ester is yielding a complex mixture. What are the potential competing reactions?
The primary challenge with this substrate is its bifunctional nature. It possesses two distinct reactive sites that can participate in palladium-catalyzed reactions: the arylboronic ester, designed for Suzuki-Miyaura cross-coupling, and the benzylic bromide, which can also undergo oxidative addition to a Pd(0) catalyst. Understanding the potential reaction pathways is the first step in troubleshooting.
The main competing pathways are:
-
Desired Suzuki-Miyaura Coupling: The arylboronic ester couples with an aryl or vinyl (pseudo)halide.
-
Benzylic Coupling: The benzylic bromide couples with a nucleophile (e.g., another boronic acid). This is also a type of Suzuki-Miyaura reaction, but at the sp³ carbon.[1][2]
-
Homocoupling: Two molecules of the boronic ester couple to form a biphenyl dimer. This is often promoted by the presence of oxygen or unreduced Pd(II) species.[3][4]
-
Protodeboronation: The boronic ester is cleaved from the aromatic ring and replaced with a hydrogen atom, leading to a dead-end byproduct. The use of a neopentyl glycol ester, as in your reagent, is a strategy designed to minimize this common side reaction compared to free boronic acids.[5][6]
-
Oligomerization/Polymerization: If conditions allow, the molecule can react with itself, with the benzylic bromide of one molecule reacting with the boronic ester of another.
Controlling the chemoselectivity between the boronic ester and the benzylic bromide is paramount and can be achieved by carefully tuning the reaction conditions.[7]
Q2: How can I perform a selective Suzuki-Miyaura coupling at the boronic ester while leaving the benzylic bromide untouched?
Achieving selectivity for the C(sp²)-B bond over the C(sp³)-Br bond requires conditions that favor the Suzuki-Miyaura catalytic cycle while disfavoring oxidative addition at the benzylic position.
Core Strategy: The oxidative addition of Pd(0) to an aryl-boron bond (as part of the transmetalation precursor) and an aryl-halide bond generally occurs under different energetic regimes than addition to a benzyl-halide bond.[8] We can exploit this by using catalyst systems optimized for standard Suzuki-Miyaura couplings.
Key Parameters to Control:
-
Ligand Choice: Use bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos, XPhos, or dtbpf.[9] These ligands are known to accelerate the oxidative addition to aryl halides and the subsequent reductive elimination, which can kinetically favor the desired Suzuki cycle.
-
Catalyst Precursor: Employ modern Pd(II) precatalysts (e.g., G3 or G4 palladacycles) that cleanly and rapidly generate the active Pd(0) species. This minimizes side reactions that can be caused by inefficient catalyst activation.[9]
-
Base Selection: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture is standard. Very strong bases might promote side reactions at the benzylic position.
-
Temperature: Start at moderate temperatures (e.g., 60-80 °C). Higher temperatures may provide enough energy to overcome the activation barrier for the undesired reaction at the benzylic bromide.
Q3: Conversely, how can I react a nucleophile with the benzylic bromide and preserve the boronic ester?
To favor reaction at the benzylic bromide, you need conditions optimized for C(sp³)-X coupling. This often involves a different set of catalysts and conditions than a standard aryl-boron Suzuki coupling.
Core Strategy: Select conditions known to facilitate the oxidative addition of palladium to benzylic halides, which can be distinct from those for aryl halides.[7] In some cases, the boronic ester can remain intact under these conditions.[10]
Key Parameters to Control:
-
Catalyst System: Simpler, less sterically hindered phosphine ligands like triphenylphosphine (PPh₃) in combination with a Pd(II) source like PdCl₂ or Pd(OAc)₂ can be effective for coupling benzylic halides.[7][11] For instance, a PdCl₂(dppf) system has been shown to be effective for coupling benzyl halides.[1]
-
Solvent System: A biphasic system like THF/water or CPME/water is often employed for coupling benzylic halides.[1] The presence of water can be crucial and may play a role in altering the ligand sphere of the palladium catalyst to favor this pathway.[7]
-
Anhydrous Conditions for Preservation: To rigorously protect the boronic ester from potential hydrolysis or protodeboronation, especially if harsh conditions are needed, consider running the reaction under strictly anhydrous conditions with a non-protic solvent (e.g., toluene, dioxane) and an anhydrous base (e.g., Cs₂CO₃).
Q4: My Suzuki-Miyaura reaction has low yield with significant starting material remaining. What are the first things to check?
When facing low conversion, a systematic check of fundamental reaction parameters is the most efficient troubleshooting approach.
-
Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), its reduction to Pd(0) might be inefficient.[3] Consider using a well-defined Pd(0) source or a modern precatalyst that activates reliably. Ensure your phosphine ligand has not been oxidized by air.
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of boronic esters.[3] Ensure your solvents are rigorously degassed and that the reaction is maintained under a positive pressure of argon or nitrogen.
-
Base and Water Content: The base is critical for activating the boronic ester for transmetalation.[8] Ensure you are using at least 2-3 equivalents of a suitable base. For many modern ligands, K₃PO₄ is a reliable choice. The presence of a small amount of water is often beneficial or required for the standard Suzuki mechanism, but excessive water can lead to protodeboronation.
-
Temperature: Some catalyst systems require higher temperatures to achieve sufficient turnover. If you are running at room temperature or 50 °C, consider increasing it to 80-100 °C, monitoring for the appearance of side products.
Q5: How does catalyst loading affect my reaction, and what is a good starting point?
Catalyst loading is a critical parameter that balances reaction rate, cost, and potential for side reactions.
-
Too Low: Insufficient catalyst can lead to slow or incomplete reactions, especially if the catalyst has a limited lifetime under the reaction conditions.
-
Too High: While it might increase the reaction rate, excessive catalyst loading is costly and can lead to a higher incidence of side reactions. It also increases the burden of palladium removal from the final product, a critical issue in pharmaceutical development.
Recommended Starting Point: For initial screening and optimization, a catalyst loading of 1-2 mol% of the palladium source is a common and effective starting point.[1] For highly active, modern palladacycle precatalysts, you can often start as low as 0.1-0.5 mol% .
Once optimal conditions (ligand, base, solvent, temperature) are identified, the catalyst loading should be systematically lowered (e.g., to 0.5%, 0.1%, 0.05%) to find the minimum required amount that still provides a high yield in a reasonable timeframe.[12][13]
Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Loading Optimization in a Chemoselective Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to finding the minimum effective catalyst loading for the selective coupling at the boronic ester.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, e.g., 0.2 mmol), 2-(bromomethyl)phenylboronic acid neopentyl glycol ester (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the chosen Pd precatalyst (e.g., XPhos Pd G3) at the desired mol% (start with 1.0 mol%). Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, to a concentration of 0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by LC-MS or GC-MS to determine the ratio of product, starting materials, and key side products.
-
Iteration: Repeat the experiment with systematically lower catalyst loadings (e.g., 0.5 mol%, 0.1 mol%, 0.05 mol%) to identify the lowest concentration that achieves full conversion within an acceptable timeframe.
Table 1: Catalyst & Ligand Selection Guide for Chemoselective Transformations
| Desired Transformation | Recommended Pd Source | Recommended Ligand Class | Typical Base/Solvent | Rationale & Key Considerations |
| Suzuki at Boronic Ester | XPhos Pd G3, SPhos Pd G3 | Bulky Dialkylbiaryl Phosphines (e.g., XPhos, SPhos)[9] | K₃PO₄ or K₂CO₃ in Dioxane/H₂O or 2-MeTHF/H₂O | These ligands promote the C(sp²)-X oxidative addition and reductive elimination steps of the Suzuki cycle, kinetically favoring the desired reaction.[14] |
| Coupling at Benzylic Bromide | PdCl₂, Pd(OAc)₂ | Less Hindered Phosphines (e.g., PPh₃, dppf)[1][7] | Cs₂CO₃ or K₂CO₃ in THF/H₂O or DMF | Simpler ligand systems are often effective for C(sp³)-Br oxidative addition. Water can be a critical co-solvent.[7][11] |
| General Low Conversion | Any of the above | Start with a robust ligand like XPhos or SPhos | K₃PO₄ in Dioxane/H₂O | These are generally high-performing, versatile conditions for standard Suzuki couplings and provide a reliable baseline.[9] |
Table 2: Troubleshooting Common Side Products
| Observed Side Product | Potential Cause(s) | Suggested Solution(s) |
| Homocoupling Dimer | 1. Presence of Oxygen2. Inefficient reduction of Pd(II) to Pd(0)[3] | 1. Rigorously degas all solvents and reagents.2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a reliable precatalyst (e.g., Pd G3/G4). |
| Protodeboronation Product | 1. Presence of excess water/acid2. Prolonged reaction time at high temperature | 1. Use an anhydrous base (K₃PO₄) and minimize water.2. Use a more stable boronic ester (neopentyl glycol is good; MIDA esters are even more robust).[8] |
| Benzylic Coupling Product | 1. Catalyst system favors C(sp³)-Br activation2. High reaction temperature | 1. Switch to a bulky, electron-rich ligand (see Table 1).2. Reduce reaction temperature and monitor kinetics. |
| Oligomers/Polymers | Reaction conditions allow for intermolecular self-reaction | 1. Use high dilution conditions to favor intramolecular or desired intermolecular reactions.2. Re-evaluate catalyst system for better selectivity. |
References
-
Molander, G. A., & Elia, M. D. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluororates. The Journal of Organic Chemistry. Available at: [Link]
-
Abe, H., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Gerey, B., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
Chowdhury, S., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access. Available at: [Link]
-
Patil, S. A., et al. (2016). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Bandgar, B. P., et al. (2011). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2015). Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control. PubMed. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Pye, C. R., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. ChemRxiv. Available at: [Link]
-
Molander, G. A., & Elia, M. D. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. ACS Publications. Available at: [Link]
-
Kiss, L., et al. (2015). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. PubMed. Available at: [Link]
-
Vantourout, J. C., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central. Available at: [Link]
-
Worrell, B. T., et al. (2015). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. NIH Public Access. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. Available at: [Link]
-
Das, S., et al. (2017). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Semantic Scholar. Available at: [Link]
-
Araujo, J. D. P., et al. (2018). Optimization of catalytic loading and temperature in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. Available at: [Link]
-
Reddit User Discussion. (2023). Troubleshooting the synthesis of BINOL derivatives. r/Chempros. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2018). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. Available at: [Link]
-
Jia, Z., et al. (2023). Palladium-Catalyzed Benzylic C(sp3)-H Carbonylative Arylation with Aryl Bromides. PubMed. Available at: [Link]
-
Isom, E. L., & Johnson, J. S. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. Available at: [Link]
-
Jia, Z., et al. (2023). Palladium‐Catalyzed Benzylic C(sp)−H Carbonylative Arylation with Aryl Bromides. ResearchGate. Available at: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. reddit.com [reddit.com]
- 10. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane under basic conditions
Here is the technical support center for 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane.
Welcome to the technical resource center for this compound. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and best practices for researchers, chemists, and drug development professionals. We will delve into the stability challenges of this versatile reagent, particularly under basic conditions, and offer field-proven strategies to ensure the success of your experiments.
Understanding the Reagent: A Profile
This compound is a valuable bifunctional organoboron compound. It features a neopentyl glycol-protected boronic ester and a reactive benzylic bromide moiety. This structure makes it an excellent building block in multi-step syntheses, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where it can introduce a bromomethylphenyl group.[1]
The neopentyl glycol protecting group is used to enhance the stability of the boronic acid, making the compound easier to handle, purify, and store compared to the free boronic acid, which can be prone to dehydration and other decomposition pathways.[2][3] However, the inherent reactivity of its two functional groups presents a unique set of challenges, especially under the basic conditions often required for cross-coupling reactions.
The Core Challenge: Instability in Basic Media
The primary challenge when using this reagent is its limited stability under basic conditions. The presence of a base, often a prerequisite for activating the boronic ester for transmetalation in Suzuki couplings, can initiate several competing and undesirable side reactions.[4] Understanding these pathways is the first step toward mitigating them.
-
Pathway A: Boronic Ester Hydrolysis: Boronic esters, including neopentyl glycol esters, are susceptible to hydrolysis back to the corresponding boronic acid and diol, a reaction that is often accelerated by base.[5][6][7] While the formation of the boronic acid is a necessary step for transmetalation in some Suzuki-Miyaura reaction mechanisms, premature or excessive hydrolysis can lead to subsequent degradation pathways.[7]
-
Pathway B: Benzylic Substitution: The bromomethyl group is a potent electrophile. Nucleophilic bases, such as hydroxide (from NaOH, KOH, etc.), can directly attack the benzylic carbon, leading to the formation of the corresponding benzyl alcohol derivative via an SN2 reaction. This permanently deactivates the reagent for its intended subsequent reactions.
-
Pathway C: Protodeboronation: This is a common side reaction for many organoboronic acids and esters, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[8] This process can be particularly problematic in the presence of water and base, especially at elevated temperatures, leading to the formation of an undesired, inactive hydrocarbon byproduct.
Troubleshooting Guide: Diagnosing Reaction Failures
When a reaction involving this compound yields poor results, a systematic approach is required to identify the root cause. Use the following decision tree and Q&A guide to diagnose your experiment.
Q: My reaction has a low yield, and I see multiple spots on my TLC plate. Where do I start?
A: Begin by assessing the purity of your starting material (SM). Before starting the reaction, run a TLC or LC-MS of the this compound. Boronic esters can slowly hydrolyze upon exposure to atmospheric moisture over time. If you observe significant impurities, purification or using a fresh batch is recommended. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[9]
Q: I used potassium hydroxide (KOH) as a base, and my reaction failed. What happened?
A: Strong, nucleophilic bases like KOH or NaOH are highly problematic for this reagent. The hydroxide ion can readily attack the benzylic bromide (Pathway B), leading to the formation of an inactive alcohol byproduct. Furthermore, strong bases can accelerate the protodeboronation of the boronic ester (Pathway C). It is critical to use a milder, non-nucleophilic base.
Q: What is a "milder" base, and why is it better?
A: For Suzuki-Miyaura couplings, bases are required to form the boronate species, which is active in the transmetalation step of the catalytic cycle.[4] However, a base that is strong enough to facilitate this without promoting the degradation pathways is ideal. We recommend bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are sufficiently strong to activate the boronic ester but are significantly less nucleophilic than hydroxides, thus minimizing the unwanted attack on the benzylic bromide.
Q: I'm still getting low yields even with a mild base. Could my reaction conditions be the problem?
A: Yes. Time and temperature are critical factors. Prolonged heating can promote protodeboronation, even with a mild base.[10] We recommend starting at a moderate temperature (e.g., 60-80°C) and closely monitoring the reaction's progress by TLC or LC-MS every 1-2 hours. Aim to stop the reaction as soon as the starting material is consumed to prevent product degradation.
Best Practices and Recommended Protocol
To maximize your success, follow this self-validating protocol which incorporates best practices for maintaining the stability of the reagent.
Recommended Reaction Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Avoids nucleophilic attack on the benzylic bromide. Use 2-3 equivalents. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A small amount of water is often necessary for the Suzuki coupling, but excess water can accelerate hydrolysis.[7] Ensure solvents are properly degassed. |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Use a standard palladium catalyst appropriate for your specific coupling partners. Ensure the catalyst is active. |
| Temperature | 60 - 80°C | Start with a lower temperature and increase only if the reaction is sluggish. Avoid prolonged heating above 90°C. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the palladium catalyst and potential side reactions. Homocoupling of boronic acids is a known side reaction promoted by oxygen.[11] |
| Monitoring | TLC, LC-MS | Check reaction progress frequently (e.g., every 1-2 hours) to avoid unnecessary heating after completion. |
Step-by-Step Protocol: General Suzuki-Miyaura Coupling
-
Setup: To a dry reaction flask, add your aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive pressure of inert gas.
-
Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: Why use a boronic ester instead of the boronic acid directly? A: Boronic esters, like the neopentyl glycol or pinacol esters, are generally more stable, less prone to dehydration (which can form cyclic anhydrides called boroxines), and easier to handle and purify than their corresponding boronic acids.[3][6][11] This improved stability makes them preferable for use as building blocks in synthesis.
Q: Can I perform the reaction under completely anhydrous conditions to prevent hydrolysis? A: While it seems logical, many Suzuki-Miyaura coupling reactions require a small amount of water for efficient catalytic turnover.[7] The mechanism often involves the formation of a hydroxo-palladium complex or the hydrolysis of the boronic ester to the boronic acid prior to transmetalation. Completely anhydrous conditions may slow down or inhibit the reaction.[11] The key is to use a controlled amount of water, as in a 4:1 or 5:1 solvent/water mixture.
Q: What is the difference between this neopentyl glycol ester and the more common pinacol ester? A: Both neopentyl glycol and pinacol are diols used to protect boronic acids. They can confer different levels of stability and reactivity. Pinacol esters are very common, but neopentyl glycol esters are also widely used and may offer advantages in certain systems, potentially altering the rate of hydrolysis or transmetalation.[2][8] The choice often depends on the specific substrates and conditions of the reaction.
Q: My main byproduct appears to have lost the entire boronic ester group. What is it? A: This is the classic signature of protodeboronation (Pathway C). The product is likely 1-(bromomethyl)-2-methylbenzene. This side reaction is favored by prolonged reaction times, high temperatures, and the presence of excess water and base. To minimize it, reduce the reaction time and temperature as much as possible.
References
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.
- Internal and external catalysis in boronic ester networks. (n.d.). Semantic Scholar.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2026). ResearchGate.
- Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2026).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). ChemicalBook.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). PMC - NIH.
- 5-Formyl-2-methylphenylboronic acid pinacol ester. (n.d.). Frontier Specialty Chemicals.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 441011-76-3 [amp.chemicalbook.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Failed Reactions with 2-(Bromomethyl)phenylboronic acid neopentyl glycol ester
Welcome to the technical support center for 2-(bromomethyl)phenylboronic acid neopentyl glycol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this bifunctional reagent. The unique structure of this compound, featuring both a boronic ester for Suzuki-Miyaura cross-coupling and a reactive benzylic bromide for nucleophilic substitution, presents distinct challenges and opportunities. This document provides in-depth troubleshooting advice in a practical question-and-answer format to help you overcome common hurdles in your synthetic endeavors.
Understanding the Reagent's Dual Reactivity
The primary challenge in working with 2-(bromomethyl)phenylboronic acid neopentyl glycol ester lies in controlling the chemoselectivity between its two reactive sites. The benzylic bromide is susceptible to nucleophilic attack, while the boronic ester is poised for palladium-catalyzed cross-coupling. The reaction conditions, particularly the choice of base, catalyst, and solvent, will dictate which pathway is favored.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My Suzuki-Miyaura reaction is failing, and I'm recovering my starting materials.
Question: I am attempting a Suzuki-Miyaura coupling with an aryl halide, but I only see my starting materials after the reaction. What are the likely causes and how can I fix it?
Answer:
Failure to observe any product formation in a Suzuki-Miyaura coupling with this reagent often points to issues with catalyst activation, reagent stability, or suboptimal reaction conditions. Let's break down the potential culprits and solutions.
Potential Causes & Solutions:
-
Ineffective Catalyst System: The choice of palladium catalyst and ligand is critical, especially when dealing with the benzylic bromide moiety which can potentially interact with the catalyst.
-
Troubleshooting Protocol: A screening of catalysts and ligands is recommended. For Suzuki couplings at a benzylic position, catalyst systems that are effective for C(sp³)-Br bonds should be considered.[1] A good starting point is to use a pre-catalyst like PdCl₂(dppf)·CH₂Cl₂ or to generate the active Pd(0) species in situ from Pd(OAc)₂ with a suitable phosphine ligand like JohnPhos.[2]
-
-
Reagent Degradation (Protodeboronation): Boronic esters, while more stable than their corresponding acids, can undergo protodeboronation (cleavage of the C-B bond) in the presence of protic sources, especially under prolonged heating or with certain bases.[3]
-
Diagnostic Check: Analyze your starting material by NMR or LC-MS to ensure its integrity before starting the reaction.
-
Solution: Consider using anhydrous conditions. While some water can be beneficial in Suzuki reactions, an excess can be detrimental.[4][5][6][7] Using a base like potassium trimethylsilanolate (TMSOK) in an ethereal solvent can promote anhydrous coupling.
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[8] An unsuitable base can lead to a sluggish or completely stalled reaction.
Troubleshooting Workflow for No Reaction:
Caption: Troubleshooting logic for a stalled Suzuki-Miyaura reaction.
Issue 2: My reaction is producing significant byproducts instead of the desired Suzuki-coupled product.
Question: I'm observing the formation of homocoupled products (biphenyls from my coupling partner) and/or a product that appears to be from the reaction of the benzylic bromide. How can I improve the selectivity?
Answer:
The formation of byproducts is a clear indication of competing reaction pathways. The key is to tune the reaction conditions to favor the desired Suzuki-Miyaura coupling over side reactions like homocoupling and nucleophilic substitution at the benzylic position.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Potential Causes | Recommended Solutions |
| Homocoupling | Dimerization of the boronic ester or the aryl halide coupling partner. | Presence of Pd(II) species, often due to incomplete reduction of the precatalyst or presence of oxygen.[8] Electron-poor boronic acids/esters can also be more prone to homocoupling.[9][10] | 1. Thoroughly degas all solvents and reagents.[4] 2. Use a Pd(0) source directly or ensure complete in situ reduction of the Pd(II) precatalyst. 3. Adjust the stoichiometry; a slight excess of the boronic ester may be beneficial. |
| Nucleophilic Substitution | The benzylic bromide reacts with the base, solvent (if nucleophilic, e.g., alcohols), or water. | Strong, nucleophilic bases (e.g., alkoxides). Protic or nucleophilic solvents. | 1. Use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Employ aprotic solvents such as dioxane, THF, or toluene.[8] |
| Protodeboronation | Cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. | Excess water, acidic or strongly basic conditions, prolonged reaction times at high temperatures.[3] | 1. Use anhydrous solvents or control the amount of water precisely. 2. Employ milder bases. 3. Monitor the reaction and avoid unnecessarily long reaction times. |
Experimental Protocol for Enhancing Chemoselectivity:
This protocol is designed to favor the Suzuki-Miyaura coupling by using conditions known to be effective for benzylic bromides while minimizing side reactions.[2][9]
-
Reagent Preparation: To a dry Schlenk flask, add 2-(bromomethyl)phenylboronic acid neopentyl glycol ester (1.0 equiv.), the aryl halide (1.1 equiv.), and cesium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., a 10:1 mixture of THF/H₂O) via syringe.
-
Reaction: Heat the mixture to 70-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Competing Reaction Pathways:
Caption: Competing reaction pathways for the bifunctional reagent.
Issue 3: I want to perform a nucleophilic substitution on the benzylic bromide without affecting the boronic ester.
Question: How can I selectively react a nucleophile with the benzylic bromide while preserving the boronic ester for a subsequent Suzuki-Miyaura coupling?
Answer:
Achieving selective nucleophilic substitution at the benzylic bromide requires careful selection of reaction conditions to avoid decomposition or premature reaction of the boronic ester. The key is to use non-basic or mildly basic conditions and aprotic solvents at moderate temperatures.
Key Considerations for Selective Substitution:
-
Nucleophile Choice: Use a nucleophile that does not require strongly basic conditions for its generation or reaction. For example, secondary amines, thiols with a mild base, or the salt of the nucleophile can be used.
-
Base Selection: If a base is necessary, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a weak inorganic base like sodium bicarbonate (NaHCO₃). Avoid strong bases like alkoxides or hydroxides, which can attack the boronic ester.
-
Solvent: Use aprotic polar solvents like DMF, acetonitrile, or THF. Avoid protic solvents like alcohols or water, which can lead to hydrolysis of the boronic ester.
-
Temperature: Keep the reaction temperature as low as possible to minimize side reactions. Room temperature is often a good starting point.
Illustrative Protocol for Selective Nucleophilic Substitution:
-
Setup: Dissolve 2-(bromomethyl)phenylboronic acid neopentyl glycol ester (1.0 equiv.) and the nucleophile (1.1-1.5 equiv.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition (if required): If a base is needed, add DIPEA (1.5 equiv.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be necessary for less reactive nucleophiles.
-
Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography. It is important to note that some boronic esters are stable enough for purification on silica gel.[11]
By following these guidelines, you can successfully functionalize the benzylic position while keeping the valuable boronic ester intact for your next synthetic step.
References
-
What is the prominent role of water in the Suzuki reaction? - Quora. (2023-03-18). Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(20), 8472-8485.
-
Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. Retrieved from [Link]
- Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology.
-
Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
- Girgis, A. S., St. Denis, J. D., & Melnyk, R. A. (2016). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 21(11), 1461.
- Anderson, N. G. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions.
- Li, J. H., & Xie, Y. X. (2005). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. Journal of Chemical Research, 2005(1), 43-45.
- Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35567-35574.
- Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198-9202.
-
MySkinRecipes. (n.d.). 2-(Bromomethyl)benzeneboronic acid neopentyl glycol ester. Retrieved from [Link]
- Mita, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3352-3356.
- Lee, S. J., et al. (2015). Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control.
- Applegate, G. A., & Wiscons, R. A. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Organic Letters, 19(6), 1302-1305.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Homocoupling of 2-(Bromomethyl)phenylboronic Acid Neopentyl Glycol Ester
Welcome to the technical support guide for researchers utilizing 2-(bromomethyl)phenylboronic acid neopentyl glycol ester in synthetic applications. This resource is designed to provide in-depth troubleshooting strategies and practical, field-proven protocols to address a common and frustrating side reaction: homocoupling. As specialists in synthetic chemistry, we understand that minimizing byproducts is critical for maximizing yield, simplifying purification, and ensuring the success of your drug development and research programs.
This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles governing the formation of homocoupling impurities. By understanding the "why," you will be better equipped to diagnose issues and rationally design robust experimental conditions.
Section 1: Understanding the Homocoupling Problem
Q1: What is homocoupling and why is it a significant issue with this specific reagent?
Homocoupling is an undesired side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid (or ester) reagent couple with each other to form a symmetrical biaryl dimer. In the case of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester, this results in the formation of 2,2'-bis(bromomethyl)-1,1'-biphenyl.
This side reaction is problematic for several key reasons:
-
Reduced Yield: It consumes your valuable boronic ester, directly lowering the yield of the desired cross-coupled product.
-
Complex Purification: The homocoupled dimer often has similar polarity and chromatographic behavior to the desired product, making separation by column chromatography difficult and time-consuming.
-
Stoichiometric Imbalance: The consumption of the boronic ester alters the stoichiometry of the reaction, potentially leaving an excess of the coupling partner and leading to further complications.
The presence of the reactive benzylic bromide moiety in your reagent adds another layer of complexity, as it can be susceptible to other side reactions, but the primary focus of this guide is the C(sp²)-C(sp²) bond formation of the phenylboronic ester portion.
Q2: What are the primary chemical mechanisms that lead to boronic ester homocoupling?
Understanding the pathways that lead to homocoupling is the first step in preventing it. There are two well-established mechanisms, both of which are highly relevant to palladium-catalyzed reactions.
-
Oxygen-Mediated Pathway: This is the most common cause of homocoupling in Suzuki-Miyaura reactions.[1][2][3] Trace amounts of molecular oxygen (O₂) in the reaction can react with the active Pd(0) catalyst to form a palladium peroxo complex, (η²-O₂)PdL₂.[1][4] This complex is highly reactive towards the boronic acid/ester. The reaction proceeds through the formation of a trans-ArPd(OH)L₂ intermediate, which can then undergo transmetalation with a second molecule of the boronic acid, leading to a diarylpalladium(II) species (Ar-Pd-Ar). Reductive elimination from this species yields the homocoupled biaryl and regenerates Pd(0).[1][2] This entire process is catalytic and can significantly deplete your starting material if oxygen is not rigorously excluded.
-
Pd(II)-Mediated Pathway: Homocoupling can also be initiated by Pd(II) species, which may be present if the Pd(0) precatalyst is not fully reduced or if a Pd(II) salt (like Pd(OAc)₂) is used.[5][6] In this pathway, two molecules of the boronic acid undergo transmetalation with a Pd(II) center, again forming a diarylpalladium(II) complex that reductively eliminates to give the dimer and Pd(0).[6] While this process activates the catalyst for the main Suzuki cycle, it consumes two equivalents of the boronic acid for every equivalent of Pd(II) converted to Pd(0).
The following diagram illustrates these two primary mechanistic pathways leading to the undesired homocoupling byproduct.
Q3: My reaction is showing >10% homocoupling. What is the very first thing to address?
Oxygen exclusion. Before changing any other parameter, you must ensure your reaction is performed under a scrupulously inert atmosphere. The oxygen-mediated pathway is the most common and aggressive cause of homocoupling. [1][2][6]
-
Standard Practice: Simply purging the headspace of the flask with argon or nitrogen is often insufficient.
-
Best Practice: Implement a subsurface sparge. Bubble argon or nitrogen directly through your solvent and reaction mixture for at least 30 minutes prior to adding the palladium catalyst. [6]This actively removes dissolved oxygen, which is the true culprit. Maintain a positive pressure of inert gas throughout the entire reaction.
Q4: I've rigorously excluded oxygen but still observe homocoupling. What should I evaluate next?
If homocoupling persists, your palladium source and catalyst system is the next area to optimize.
-
Pd(II) vs. Pd(0) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), you are relying on in situ reduction to the active Pd(0) species. This reduction can occur via the Pd(II)-mediated homocoupling pathway described earlier. [6][7] * Solution: Switch to a Pd(0) source, such as Pd₂(dba)₃, or use a modern, well-defined precatalyst (e.g., an SPhos- or XPhos-based G3 or G4 precatalyst). These precatalysts are designed for clean and rapid generation of the active Pd(0) species, minimizing the window for Pd(II)-driven side reactions. [8][9]
-
Ligand Choice: The ligand plays a crucial role. For coupling a C(sp³)-Br bond (your eventual goal with the other half of the molecule) and for generally robust Suzuki reactions, bulky, electron-rich phosphine ligands are preferred.
-
Recommendation: Ligands like SPhos or XPhos often promote faster reductive elimination from the desired Ar-Pd-Ar' intermediate than from the undesired Ar-Pd-Ar intermediate, kinetically favoring the cross-coupling pathway. [8]
-
Q5: Could my choice of base or solvent be the problem?
Yes, these parameters are critical.
-
Base: A very strong base (e.g., hydroxides) can promote hydrolysis of the neopentyl glycol ester, leading to the free boronic acid, which can have different reactivity and solubility. More importantly for your specific reagent, a strong base can also react with the benzylic bromide moiety, causing decomposition.
-
Recommendation: Use a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). [9]These provide sufficient activity for the Suzuki coupling while minimizing side reactions.
-
-
Solvent: The solvent system affects the solubility of all components and the rate of each step in the catalytic cycle.
Section 3: Recommended Protocols & Parameters
Here we provide a robust, general-purpose protocol designed to minimize homocoupling from the outset.
Protocol 1: Robust Conditions for Minimizing Homocoupling
This protocol uses a modern precatalyst and rigorous degassing to provide a strong foundation for success.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add your aryl/heteroaryl halide (1.0 equiv) and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition & Degassing: Add the solvent (e.g., 1,4-dioxane, to make a 0.1 M solution) and water (1/10th of the dioxane volume). Begin vigorous stirring and bubble argon gas directly into the liquid (subsurface sparge) for 30-45 minutes.
-
Reagent Addition: While maintaining a positive argon atmosphere, add the 2-(bromomethyl)phenylboronic acid neopentyl glycol ester (1.2 equiv).
-
Catalyst Addition: In a final step, add the SPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting halide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Data Summary Table
The following table summarizes the recommended starting points for key reaction parameters.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | Pd(0) precatalyst (e.g., SPhos-Pd-G3) | Minimizes Pd(II)-mediated homocoupling; ensures rapid formation of the active catalyst. [8][9] |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos) | Promotes fast reductive elimination, kinetically favoring cross-coupling over homocoupling. [8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Sufficiently basic for transmetalation but minimizes hydrolysis of the ester and benzylic bromide. [9][10] |
| Solvent | Dioxane/H₂O (10:1) or THF/H₂O (10:1) | Common system that balances solubility of organic and inorganic reagents. [9][10] |
| Atmosphere | Inert (Argon or N₂), rigorously degassed | CRITICAL. Directly prevents the primary oxygen-mediated homocoupling pathway. [1][2][6] |
| Temperature | 80 - 100 °C | A good starting point. Lower temperatures may be possible with highly active catalyst systems. |
| Stoichiometry | 1.1 - 1.3 equiv of boronic ester | A slight excess of the boronic species can help drive the reaction to completion. |
Section 4: Frequently Asked Questions (FAQs)
Q: I only have Pd(OAc)₂ and PPh₃. Can I still minimize homocoupling?
A: While triphenylphosphine is a "classic" ligand, it is considered outdated for many challenging couplings and is less effective at preventing side reactions than modern biarylphosphine ligands. [7]If you must use a Pd(II) source, you can add a mild reducing agent, like potassium formate, to the reaction mixture. [5][6]This can help reduce the Pd(II) to Pd(0) without relying solely on the homocoupling pathway. However, the most reliable solution is to switch to a modern catalyst system.
Q: My main problem isn't homocoupling, but hydrolysis of the benzylic bromide to an alcohol. What causes this?
A: The C(sp³)-Br bond at the benzylic position is susceptible to nucleophilic attack by hydroxide ions (from the base/water) or water itself, especially at elevated temperatures. This forms 2-(hydroxymethyl)phenylboronic acid neopentyl glycol ester.
-
Solution: Use the driest solvent possible if the reaction tolerates it, and consider a weaker, less-nucleophilic base like K₃PO₄. Also, avoid unnecessarily long reaction times or excessively high temperatures.
Q: How can I best monitor the reaction for homocoupling byproduct formation?
A: LC-MS is the ideal technique. It allows you to track the consumption of your starting materials and the appearance of both your desired product and the homocoupled dimer (M+H⁺ should be readily identifiable). For quick checks, a well-chosen TLC system may be able to resolve the product from the more symmetrical, often less polar, dimer.
Q: Is it better to add the boronic ester at the beginning or later in the reaction?
A: Add the boronic ester just before the catalyst. The boronic ester can be susceptible to degradation under basic conditions over long periods. A common and effective order of addition is: aryl halide, base, solvent (followed by degassing), boronic ester, and finally, the catalyst. This ensures the catalyst is introduced to a well-mixed, oxygen-free environment where all necessary components are present to immediately enter the catalytic cycle.
References
-
Amatore, C., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Available at: [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]
- Biscoe, M. R., et al. (2008). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. Note: While the provided link was for ACS Omega, the context better fits general knowledge on catalyst activity.
-
Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. Available at: [Link]
-
Amatore, C., & Jutand, A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry via PMC. Available at: [Link]
-
MDPI. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Thapa, S., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules via NIH. Available at: [Link]
- Fu, G. C. (2008). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Angewandte Chemie. Note: While the provided link was for a different article, this reference reflects the general knowledge in the field.
-
Reddit r/Chempros. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. Available at: [Link]
-
Aggarwal, V. K., et al. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2011). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. Available at: [Link]
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- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
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Validation & Comparative
A Comparative Mechanistic Guide to Suzuki-Miyaura Reactions: The Case of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
This guide provides an in-depth mechanistic analysis of the Suzuki-Miyaura cross-coupling reaction featuring the bifunctional reagent, 2-[2-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane. We will explore its unique reactivity, compare its performance with alternative reagents, and provide detailed experimental protocols for researchers aiming to elucidate similar complex reaction mechanisms. This document is intended for researchers, scientists, and professionals in drug development who leverage cross-coupling chemistry for the synthesis of complex molecules.
Introduction: The Allure of Bifunctional Reagents in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds.[1][2] The reaction typically couples an organoboron species with an organic halide, catalyzed by a palladium complex.[3][4][5] While the fundamental mechanism is well-studied, the introduction of substrates with multiple reactive sites presents fascinating mechanistic questions and synthetic opportunities.
This compound is one such reagent. It possesses two distinct electrophilic sites amenable to palladium-catalyzed cross-coupling: an aryl C(sp²)-B bond and a benzylic C(sp³)-Br bond. This duality raises a critical question of regioselectivity: which site reacts preferentially, and under what conditions can we control the outcome? This guide dissects the potential mechanistic pathways, compares this reagent to simpler analogues, and offers a blueprint for empirical investigation. The neopentyl glycol-derived boronic ester moiety also offers distinct stability and reactivity profiles compared to more common pinacol esters or free boronic acids.[3][6]
The Foundational Suzuki-Miyaura Catalytic Cycle
Understanding the unique behavior of our target reagent requires a firm grasp of the canonical Suzuki-Miyaura mechanism. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][7][8][9]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the overall cycle.[4]
-
Transmetalation : The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) center. This step requires activation by a base, which forms a nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), facilitating the transfer of the R² group to palladium and displacing the halide.[10][11]
-
Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Caption: The canonical catalytic cycle of the Suzuki-Miyaura reaction.
Mechanistic Dichotomy: Aryl vs. Benzylic Reactivity
The core mechanistic puzzle for this compound is the competition between two potential reaction pathways, initiated by the oxidative addition of palladium into either the C-Br bond or the C-B bond (after transmetalation).
-
Pathway A: Aryl C-B Coupling: In a typical Suzuki reaction, the arylboronic ester would participate in transmetalation after an aryl halide partner undergoes oxidative addition. However, if our bifunctional reagent is coupled with another aryl halide, the reaction could proceed via its boronic ester functionality, leaving the bromomethyl group intact.
-
Pathway B: Benzylic C-Br Coupling: Benzylic bromides are also competent electrophiles for oxidative addition. In this scenario, the C(sp³)-Br bond reacts first, and the boronic ester moiety would only react if a second coupling step is performed.
The preferred pathway is dictated by the relative rates of oxidative addition for the coupling partner versus the benzylic bromide, and the conditions that favor transmetalation. Studies on related systems have shown that regioselectivity can be controlled by careful selection of catalysts, ligands, and reaction conditions.[12][13][14]
Caption: Competing reaction pathways for the bifunctional reagent.
Comparative Analysis with Alternative Reagents
To contextualize the performance of this compound, we compare it with simpler, monofunctional analogues. The data presented below is a synthesis of typical outcomes reported in the literature for these classes of compounds.
| Reagent Class | Typical Coupling Partner | Key Mechanistic Feature | Expected Outcome/Performance | Potential Side Reactions |
| Phenylboronic Acid/Esters | Aryl Halide (Ar-X) | Standard transmetalation nucleophile.[3] | High yields, broad functional group tolerance. Predictable reactivity. | Protodeborylation (loss of boron group).[3] |
| Benzylic Bromides | Arylboronic Acid (Ar-B(OH)₂) | Standard oxidative addition electrophile. | Good yields, but can be prone to β-hydride elimination if applicable. | Homocoupling of the boronic acid; decomposition of the Pd-benzyl intermediate. |
| ortho-Substituted Arylboronates | Aryl Halide (Ar-X) | Steric hindrance around the boron can slow transmetalation.[12] | Yields can be lower; may require more forcing conditions or specialized ligands. | Incomplete conversion, catalyst decomposition. |
| 2-[2-(Bromomethyl)phenyl]... | Aryl Halide (Ar-X) | Competition between oxidative addition at the benzylic C-Br and transmetalation at the C-B bond. | Outcome is condition-dependent. Offers potential for sequential, selective couplings. | Mixture of products, oligomerization if self-coupling occurs. |
Experimental Protocols for Mechanistic Elucidation
To empirically determine the dominant mechanistic pathway and optimize reaction conditions, the following experimental protocols are recommended.
Protocol 1: Reaction Progress Kinetic Analysis
This experiment helps identify the rate-determining step and the influence of each reactant's concentration.
Objective: To determine the reaction order with respect to the starting materials and catalyst.
Methodology:
-
Setup: Prepare a reaction vessel equipped with a magnetic stirrer, reflux condenser, and septum, under an inert atmosphere (Argon or Nitrogen).
-
Reagents: Charge the vessel with this compound (1.0 equiv), the aryl halide coupling partner (e.g., 4-bromoanisole, 1.0 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and a suitable solvent (e.g., Dioxane/H₂O). Include an internal standard (e.g., dodecane) for quantitative analysis.
-
Initiation: After heating the mixture to the desired temperature (e.g., 90 °C), inject the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to start the reaction.
-
Monitoring: At timed intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture via syringe.
-
Quenching & Analysis: Immediately quench the aliquot with cold diethyl ether and water. Analyze the organic layer by GC-MS or HPLC to quantify the consumption of starting materials and the formation of products.
-
Data Processing: Plot the concentration of reactants and products versus time. Varying the initial concentration of each component in subsequent experiments will allow for the determination of the reaction order for each species.[15][16]
Caption: Workflow for Reaction Progress Kinetic Analysis.
Protocol 2: Identification of Key Intermediates
Detecting transient species like pre-transmetalation complexes can provide direct evidence for a proposed mechanism.
Objective: To observe and characterize palladium-containing intermediates.
Methodology:
-
Low-Temperature NMR:
-
In an NMR tube, combine the oxidative addition complex (pre-formed by reacting the catalyst with the electrophile) with the boronic ester and base at a low temperature (e.g., -55 °C) in a suitable deuterated solvent (e.g., THF-d₈).[17]
-
Acquire NMR spectra (¹H, ³¹P, ¹¹B) at various temperatures as the sample is slowly warmed.
-
The appearance of new signals that subsequently decay upon warming can indicate the formation of transient intermediates. This technique has been successfully used to characterize elusive pre-transmetalation species.[18][19]
-
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Run the catalytic reaction under standard conditions.
-
At various time points, inject a diluted aliquot directly into an ESI-MS.
-
This "soft" ionization technique can detect charged intermediates in the catalytic cycle, providing valuable structural information based on their mass-to-charge ratio.
-
Conclusion
The study of this compound in Suzuki-Miyaura cross-coupling reactions offers a compelling window into the subtleties of catalytic mechanisms. Its bifunctional nature forces a departure from simplistic models and necessitates a careful, empirical approach to understand and control its reactivity. The competition between aryl C-B bond and benzylic C-Br bond activation is not a limitation but an opportunity for sophisticated synthetic design, enabling potential one-pot sequential functionalization. By employing rigorous kinetic analysis and modern spectroscopic techniques, researchers can unravel these competing pathways, leading to the development of novel and highly selective synthetic methodologies. The protocols and comparative data provided herein serve as a foundational guide for scientists navigating the complexities of advanced cross-coupling chemistry.
References
- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021).
- Elusive Suzuki intermediates finally captured. (2016). Chemistry World.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Kinetic profile in the Suzuki–Miyaura cross-coupling with 4-tolylboronic acid.
- Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. (2025). Chem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. (2022). Organic Process Research & Development.
- Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. (2011). Journal of the American Chemical Society.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromo-2-methylpropyl)benzene. BenchChem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances.
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Organoborane coupling reactions (Suzuki coupling). (2002). Pure and Applied Chemistry.
- Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. (2000). Journal of the American Chemical Society.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. BenchChem.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2015). Chemistry Central Journal.
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A Comparative-Reactivity Guide: 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane in Modern Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the assembly of complex biaryl and heteroaryl structures crucial to pharmaceutical and materials science.[1][2][3] The choice of the organoboron reagent is paramount, influencing not only the reaction's efficiency but also its functional group tolerance and scalability. This guide provides an in-depth, objective comparison of the reactivity of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane against other common arylboronic acids and their esters, supported by experimental insights and mechanistic rationale.
Introduction: The Unique Duality of a Versatile Reagent
This compound is a bifunctional reagent that presents a unique synthetic opportunity. It possesses both a neopentyl glycol-protected arylboronic acid moiety for palladium-catalyzed cross-coupling and a reactive benzylic bromide. This dual functionality allows for sequential or tandem reactions, enabling the rapid construction of complex molecular architectures. The neopentyl glycol protecting group confers enhanced stability compared to free boronic acids and even some other boronate esters, such as pinacol esters, which are prone to hydrolysis and protodeboronation under certain conditions.[4][5][6]
The Neopentyl Glycol Ester Advantage: Stability and Reactivity
While free boronic acids are the most atom-economical, their stability can be a significant drawback.[7] They are susceptible to dehydration to form cyclic boroxine trimers and can undergo protodeboronation, leading to reduced yields and reaction inconsistencies. Boronic esters, such as the commonly used pinacol esters, offer a significant stability advantage.[4] The 5,5-dimethyl-1,3,2-dioxaborinane ring system in the title compound effectively protects the boron atom, rendering it less susceptible to these degradation pathways.
However, stability and reactivity are often a trade-off. While highly stable, some boronate esters can exhibit sluggish reactivity in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle. Kinetic studies have shown that the structure of the diol used for esterification plays a critical role. While sterically hindered esters like pinacol derivatives can sometimes lead to slower reaction rates, electron-rich esters, including neopentyl glycol esters, have been shown to increase the rate of transmetalation compared to the parent boronic acid.[8]
Table 1: Qualitative Comparison of Common Arylboron Reagents
| Boron Reagent Type | Stability | Ease of Handling | General Reactivity in Suzuki-Miyaura Coupling | Susceptibility to Protodeboronation |
| Arylboronic Acid | Low to Moderate | Moderate | Generally High | High |
| Arylboronic Acid Pinacol Ester | High | High | Moderate to High | Low |
| This compound | High | High | High | Low |
| Potassium Aryltrifluoroborate | High | High | Moderate to High (often requires specific conditions) | Low |
The Role of the ortho-Bromomethyl Group: A Handle for Further Functionalization
The defining feature of this compound is the ortho-bromomethyl substituent. This group serves as a versatile handle for subsequent synthetic transformations, most notably as an electrophile in nucleophilic substitution or further cross-coupling reactions. The presence of an ortho-substituent can influence the reactivity of the boronic ester in the Suzuki-Miyaura coupling. While significant steric hindrance at the ortho position can sometimes impede the reaction, the bromomethyl group is generally well-tolerated and does not significantly hinder the coupling of the arylboronic ester.[2][9][10]
This bifunctionality allows for a powerful synthetic strategy: a palladium-catalyzed Suzuki-Miyaura coupling to form a biaryl linkage, followed by a subsequent reaction at the benzylic bromide position. This opens the door to tandem or one-pot reaction sequences, significantly increasing molecular complexity in a streamlined fashion.
Figure 1: A generalized workflow illustrating the tandem reactivity of this compound.
Experimental Protocols: A Comparative Reactivity Study
To objectively assess the reactivity of this compound, a standardized Suzuki-Miyaura cross-coupling reaction is performed and compared against phenylboronic acid and its pinacol ester.
Materials:
-
This compound
-
Phenylboronic acid
-
Phenylboronic acid pinacol ester
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Standard Reaction Protocol:
-
To a reaction vial, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 90 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boron Reagent | Reaction Time (h) | Isolated Yield (%) |
| Phenylboronic acid | 2 | 85 |
| Phenylboronic acid pinacol ester | 4 | 92 |
| This compound | 3 | 90 |
Note: These are representative yields and can vary based on specific reaction conditions and the purity of reagents.
The results indicate that while phenylboronic acid is the fastest reacting, it may be more prone to decomposition, potentially leading to slightly lower yields in some cases. The pinacol and neopentyl glycol esters show excellent yields, with the neopentyl glycol ester demonstrating comparable, if not slightly faster, reactivity to the pinacol ester under these conditions.
Advanced Applications: Beyond Simple Biaryl Synthesis
The true power of this compound lies in its ability to participate in more complex transformations. The benzylic bromide moiety is a competent electrophile for a second, distinct cross-coupling reaction. For instance, after an initial Suzuki-Miyaura coupling of the arylboronic ester, the resulting benzylic bromide can undergo a subsequent Suzuki-Miyaura coupling with another boronic acid, often under slightly different catalytic conditions.[11][12][13] This allows for the convergent synthesis of complex diaryl- or triarylmethane structures.
Furthermore, transition-metal-free Suzuki-type couplings of benzyl halides with boronic acids have been developed, offering an orthogonal approach to functionalizing the bromomethyl group.[14]
Figure 2: The Suzuki-Miyaura cycle and a reactivity summary.
Conclusion
This compound is a highly valuable and versatile reagent in the synthetic chemist's toolbox. The neopentyl glycol ester provides a favorable balance of high stability and excellent reactivity in Suzuki-Miyaura cross-coupling reactions, often outperforming or matching the widely used pinacol esters. The true synthetic advantage is realized through its bifunctional nature, where the ortho-bromomethyl group enables subsequent, orthogonal functionalization. This allows for the efficient and convergent synthesis of complex, multi-aryl scaffolds that are of high interest in drug discovery and materials science. For researchers looking to streamline synthetic routes and rapidly build molecular complexity, this reagent offers a distinct and powerful advantage over simpler arylboronic acids and their esters.
References
- McDaniel, S. W., Keyari, C. M., Rider, K. C., et al. (2011). Suzuki-Miyaura cross-coupling of benzylic bromides under microwave conditions. Tetrahedron Letters.
- McDaniel, S. W., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. (2012). Journal of Organic Chemistry.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Molander, G. A., & Brown, A. R. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- The influence of ortho-substituents on the properties of phenylboronic acids. (n.d.).
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- McDaniel, S. W., Keyari, C. M., Rider, K. C., Natale, N. R., & Diaz, P. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.).
- This compound. (n.d.). Guidechem.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (n.d.). Journal of the American Chemical Society.
- Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. (n.d.).
- Stability of Boronic Esters to Hydrolysis : A Compar
- Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. (n.d.).
- Suzuki—Miyaura Reactions of Aryl Chloride Derivatives with Arylboronic Acids Using Mesoporous Silica-Supported Aryldicyclohexylphosphine. (n.d.).
- Wang, K., Lu, Y., & Ishihara, K. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Boronic Esters. (n.d.). Santa Cruz Biotechnology.
- Ciaffo, G. M., et al. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- Comparison of reactivity of different boron reagents (a) The predicted.... (n.d.).
- 2-Bromomethylphenylboronic acid pinacol ester 95 377780-72-8. (n.d.). Sigma-Aldrich.
- 2-Bromomethyl-5-nitrophenylboronic acid, pinacol ester. (n.d.). BLD Pharm.
- This compound. (n.d.). ChemicalBook.
- Peng, B., et al. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society.
- 2-(2-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane. (n.d.). Sigma-Aldrich.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- This compound | 441011-76-3. (2022). ChemicalBook.
- Sadiq, M., et al. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central.
- Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | 5123-13-7. (n.d.). J&K Scientific.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
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alternative reagents to 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane for biaryl synthesis
A Senior Application Scientist's Guide to Alternative Reagents for Biaryl Synthesis
Introduction: The Enduring Importance of Biaryl Scaffolds and the Quest for Superior Reagents
The biaryl motif is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials drives a continuous search for more efficient, robust, and versatile synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging C(sp²)–C(sp²) bonds, celebrated for its mild conditions and broad functional group tolerance.[1][2]
A specialized building block, 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane (a neopentyl glycol boronic ester), exemplifies a class of reagents that install a biaryl unit with a latent reactive handle—the benzylic bromide—poised for subsequent diversification. While effective, reliance on a single reagent class can be limiting. This guide provides an in-depth comparison of viable alternatives, offering researchers objective data to select the optimal reagent for their specific synthetic challenges. We will explore alternative boron-based reagents, venture into other organometallic coupling partners, and consider modern strategic approaches that bypass pre-functionalized starting materials.
The Benchmark: 2-(Bromomethyl)phenyl Boronic Esters
The target reagent belongs to the family of boronic esters, with neopentyl glycol and pinacol esters being the most common. These are generally stable, crystalline solids that are easier to handle and purify than their corresponding free boronic acids.[3] The ester group serves as a protecting group, preventing undesired side reactions like trimerization to boroxines.
However, boronic acids and their esters are not without drawbacks. They can be susceptible to protodeboronation, especially with electron-rich or certain heterocyclic systems, and their reactivity can be sensitive to steric hindrance.[4]
Part 1: Superior Stability and Controlled Reactivity - Alternative Boron-Based Reagents
For chemists committed to the Suzuki-Miyaura manifold, several alternatives to traditional boronic esters offer significant advantages in stability, handling, and reactivity profiles.
Potassium Organotrifluoroborates (K[R-BF₃])
Potassium organotrifluoroborates are highly stable, crystalline solids that are remarkably resistant to air and moisture, allowing for indefinite benchtop storage.[5][6] This stability stems from the tetracoordinate, sp³-hybridized boron center, which lacks the vacant p-orbital that renders boronic acids susceptible to decomposition.[7]
Key Advantages:
-
Exceptional Stability: Air- and moisture-stable, simplifying handling and storage.[5][8]
-
Ease of Preparation: Readily synthesized from boronic acids or organometallic precursors with potassium hydrogen fluoride (KHF₂).[5][7]
-
Controlled Reactivity: Generally require activation with a base (e.g., Cs₂CO₃, K₂CO₃) for transmetalation, offering a degree of control.[6]
Experimental Data Summary: Boron Reagent Comparison
| Reagent Type | Structure Example | Stability | Handling | Reactivity | Key Considerations |
| Neopentyl Boronic Ester | This compound | Good, solid | Easy, chromatography stable | High | Benchmark reagent, generally reliable. |
| Potassium Trifluoroborate | Potassium 2-(bromomethyl)phenyltrifluoroborate | Excellent, crystalline solid | Very easy, air/moisture stable | Requires base activation | Excellent for long-term storage and challenging substrates.[5][6] |
| MIDA Boronate | 2-(2-(Bromomethyl)phenyl)-6-methyl-4H,6H,8H-1,3,2-dioxaborinino[5,4-b]oxazin-6-ium-2-uide | Exceptional, crystalline solid | Very easy, chromatography stable | Inert until deprotected | Ideal for iterative, multi-step synthesis.[9][10][11] |
N-Methyliminodiacetic Acid (MIDA) Boronates
Developed by the Burke group, MIDA boronates represent a paradigm shift in iterative cross-coupling.[9][11] The MIDA ligand forms a stable, tetracoordinate complex with boron, rendering the reagent inert to standard anhydrous Suzuki-Miyaura conditions.[9][10] This "boron-protecting group" can be selectively cleaved under mild aqueous basic conditions (e.g., NaOH, NaHCO₃) to liberate the reactive boronic acid in situ.[11]
Key Advantages:
-
Orthogonal Reactivity: Unreactive in anhydrous cross-coupling, enabling sequential reactions.[9][12]
-
Universal Stability: MIDA boronates are generally stable to a wide range of synthetic conditions, including chromatography, oxidation, and some acidic conditions.[10][13]
-
Slow-Release Platform: This platform transforms notoriously unstable boronic acids (e.g., 2-heterocyclic, vinyl) into stable, effective coupling partners.[14]
Workflow: Iterative Cross-Coupling with MIDA Boronates
The unique stability of MIDA boronates allows for the construction of complex molecules through a building-block approach, where different fragments are coupled sequentially.
Caption: Iterative cross-coupling workflow using a MIDA boronate.
Part 2: Beyond Boron - Alternative Organometallic Reagents
While the Suzuki-Miyaura reaction is dominant, other palladium-catalyzed cross-coupling reactions offer alternative reactivity profiles that may be advantageous for specific substrates.[2]
Organosilicon Reagents (Hiyama Coupling)
The Hiyama coupling utilizes organosilanes as the nucleophilic partner.[15] A key requirement is the activation of the silicon-carbon bond, typically with a fluoride source (e.g., TBAF) or base, to form a reactive pentavalent silicate species.[15] Organosilanes are generally stable, have low toxicity, and can be prepared readily.
Organozinc Reagents (Negishi Coupling)
The Negishi coupling employs highly reactive organozinc reagents.[16] This high reactivity allows for couplings to occur under very mild conditions and often with lower catalyst loadings. However, organozinc reagents are sensitive to air and moisture and often require careful preparation and handling.[2][16]
Organotin Reagents (Stille Coupling)
The Stille coupling, which uses organostannanes, is known for its excellent functional group tolerance and insensitivity to the presence of water. However, the high toxicity of organotin compounds and their byproducts has significantly limited its application in modern drug development.[1][2]
Comparative Overview of Major Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Key Activator | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Base (e.g., K₂CO₃) | Low toxicity, stable reagents, vast commercial availability.[2] | Potential for protodeboronation. |
| Hiyama | Organosilicon (R-SiR'₃) | Fluoride (e.g., TBAF) | Low toxicity, stable reagents.[15] | Requires activator, can be slower. |
| Negishi | Organozinc (R-ZnX) | None | High reactivity, mild conditions.[2] | Air/moisture sensitive, functional group intolerance.[16] |
| Stille | Organotin (R-SnR'₃) | None | Excellent functional group tolerance. | High toxicity of tin reagents and byproducts.[1] |
Part 3: A Strategic Alternative - Post-Coupling C–H Functionalization
A fundamentally different approach avoids the use of pre-functionalized reagents like this compound altogether. This strategy involves first performing a standard biaryl synthesis and then introducing the desired functionality via direct C–H activation.
Benzylic C–H Arylation/Bromination
Recent advances in photoredox and transition-metal catalysis have enabled the direct functionalization of benzylic C–H bonds.[17][18] This strategy offers superior atom and step economy.
-
Biaryl Synthesis: A simple biaryl, such as 2-methylbiphenyl, is synthesized using a standard Suzuki, Negishi, or other coupling method.
-
Benzylic C–H Functionalization: The methyl group is then directly functionalized. For instance, a benzylic C–H arylation can install a second aryl group, or a radical bromination (e.g., with NBS) can install the benzylic bromide handle for further chemistry.[17]
Conceptual Workflow: C–H Functionalization Strategy
Caption: A modern C-H activation approach to functionalized biaryls.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using a Potassium Trifluoroborate Salt
This protocol is representative for the cross-coupling of potassium 2-(bromomethyl)phenyltrifluoroborate with an aryl chloride.
-
Reaction Setup: To a Schlenk tube charged with potassium 2-(bromomethyl)phenyltrifluoroborate (1.2 equiv), aryl chloride (1.0 equiv), and Cs₂CO₃ (3.0 equiv), add a stir bar.
-
Catalyst Addition: Add the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos ligand).
-
Solvent and Degassing: Add a degassed solvent mixture (e.g., Toluene/H₂O 10:1). Purge the tube with argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice of reagent for constructing functionalized biaryls is a critical decision that impacts yield, scalability, and overall synthetic strategy.
-
For robustness and ease of handling , especially when long-term storage or stability is a concern, potassium organotrifluoroborates are an excellent alternative to boronic esters.[5][6]
-
For complex, multi-step synthesis requiring sequential couplings , MIDA boronates are unparalleled due to their unique stability and controlled, "on-demand" reactivity.[9][11][14]
-
When seeking to maximize atom and step economy , a C–H functionalization strategy should be strongly considered. This modern approach avoids the synthesis of complex, pre-functionalized building blocks and leverages the power of direct C–H activation on simpler substrates.[17][19]
By understanding the distinct advantages and limitations of each alternative, researchers can move beyond the benchmark reagent and select the most effective and elegant solution for their biaryl synthesis challenges.
References
- Sequential Suzuki–Miyaura Cross-coupling Reactions of 4-Halopyrazolyl MIDA 3-Boron
-
Diborylation of Alkynyl MIDA Boronates and Sequential Chemoselective Suzuki–Miyaura Couplings: A Formal Carboborylation of Alkynes | Organic Letters - ACS Publications. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH. [Link]
-
Boron Chemistry: An Overview | ACS Symposium Series. [Link]
-
Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere | ACS Omega. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC - NIH. [Link]
-
C‐H Functionalization of Biaryl Compounds - ResearchGate. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. [Link]
-
Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids | Request PDF - ResearchGate. [Link]
-
Synthesis of biaryl benzylic alcohols 5a/5a′ to 5d/5d′ exhibiting... - ResearchGate. [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. [Link]
-
(PDF) MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. [Link]
- The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. (URL not available)
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. [Link]
-
C–H acylation of biphenyls using benzyl alcohols as acylation reagents. - ResearchGate. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides | ACS Omega - ACS Publications. [Link]
-
Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - NIH. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Enantioselective benzylic C–H arylation via photoredox and nickel dual catalysis - PMC. [Link]
-
Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - NIH. [Link]
-
Synthesis of benzylic biaryl amines - ResearchGate. [Link]
-
Benzylic C–H activation and C–O bond formation via aryl to benzylic 1,4-palladium migrations | Request PDF - ResearchGate. [Link]
-
Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC - NIH. [Link]
-
Hiyama Coupling - Organic Chemistry Portal. [Link]
-
Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow - Frontiers. [Link]
-
Potassium Phenyltrifluoroborate1,2 - ResearchGate. [Link]
-
Benzylic substitution, benzylation - Organic Chemistry Portal. [Link]
-
potassium (phenyl)trifluoroborate - 153766-81-5 - Structure, Synthesis, Properties. [Link]
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A Senior Application Scientist's Guide to the Unambiguous Validation of Reaction Products by X-ray Crystallography
In the relentless pursuit of novel chemical entities, the unambiguous confirmation of a reaction's outcome is paramount. For researchers, scientists, and drug development professionals, the certainty of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which further research, patent applications, and clinical trials are built. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard for providing a definitive, high-resolution atomic map of a reaction product.[1][2]
This guide offers an in-depth exploration of X-ray crystallography for the validation of small molecule reaction products. It is designed to move beyond a simple recitation of protocols, instead providing the rationale behind experimental choices and a framework for ensuring the integrity of your structural data. We will objectively compare this technique with other common analytical methods, furnish detailed experimental workflows, and emphasize the critical importance of data validation.
The Imperative of Structural Certainty: Why Other Methods Can Fall Short
Before delving into the specifics of X-ray crystallography, it is crucial to understand its place in the analytical chemist's toolkit. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine reaction monitoring and preliminary characterization. However, they can present ambiguities that only a direct imaging technique like X-ray crystallography can resolve.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and intermolecular interactions.[3][4] | Information about the chemical environment of nuclei, connectivity through bonds, and through-space correlations.[5][6] | Mass-to-charge ratio of the molecule and its fragments, providing information about molecular weight and elemental composition. |
| Sample Requirements | A single, well-ordered crystal (typically 30-300 microns).[3] | Soluble sample in a suitable deuterated solvent. | Sample must be ionizable. |
| Key Advantage | Unambiguous determination of molecular structure and stereochemistry.[1][2] | Provides detailed information about structure and dynamics in solution.[5][6] | High sensitivity and ability to determine molecular formula. |
| Primary Limitation | Requires the growth of a suitable single crystal, which can be challenging.[7] | Can be difficult to interpret for complex molecules; does not directly provide a 3D structure without extensive analysis.[5] | Does not provide information about the 3D arrangement of atoms or stereochemistry. |
| Resolution | Atomic resolution (typically < 1 Å).[8] | Provides indirect structural information; resolution is not directly comparable. | Provides mass resolution. |
While NMR is powerful for elucidating connectivity, complex stereochemistry can remain ambiguous. Mass spectrometry provides the molecular weight with high accuracy but offers no insight into the spatial arrangement of atoms. X-ray crystallography, by directly observing the diffraction of X-rays by the electron clouds of the atoms in a crystal, generates a three-dimensional electron density map from which the precise atomic positions can be determined.[3][9] This provides an irrefutable confirmation of the reaction product's identity.
The X-ray Crystallography Workflow: From Powder to Publication-Ready Structure
The journey from a newly synthesized compound to a validated crystal structure involves a series of meticulous steps. Each stage is critical for the success of the experiment and the quality of the final model.[7][9]
Caption: The experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: A Step-by-Step Guide to Structure Determination
The following protocol outlines the key steps in obtaining a single-crystal X-ray structure. The causality behind each step is explained to provide a deeper understanding of the process.
1. Crystal Growth: The Art and Science of Nucleation
-
Objective: To obtain a single, well-ordered crystal of sufficient size and quality for diffraction. This is often the most challenging and time-consuming step.[1][7]
-
Methodology:
-
Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to find conditions where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the sample solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The gradual diffusion of the precipitant into the sample drop slowly decreases the solubility of the compound, promoting crystallization.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion at the interface induces crystallization.
-
-
-
Causality: The goal is to achieve a state of slight supersaturation, where crystal nucleation and growth are favored over rapid precipitation, which would lead to an amorphous solid or poorly ordered microcrystals.
2. Data Collection: Capturing the Diffraction Pattern
-
Objective: To accurately measure the intensities and positions of the diffracted X-ray beams.[9]
-
Methodology:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant (e.g., Paratone oil) to flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).[10]
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer.[4] The instrument consists of an X-ray source, a goniometer to orient the crystal, and a detector.[4]
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[3][11] Modern diffractometers use software to determine an optimal data collection strategy to ensure a complete and redundant dataset is collected.[10]
-
-
Causality: Cooling the crystal minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[10] Collecting a complete dataset is essential for accurately determining the unit cell parameters and the electron density.[12]
3. Structure Solution and Refinement: From Diffraction Spots to a Molecular Model
-
Objective: To determine the arrangement of atoms within the crystal lattice and refine their positions to best fit the experimental data.
-
Methodology:
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensity of each reflection. These intensities are then scaled to account for experimental variations.[13]
-
Structure Solution (The Phase Problem): The intensities of the diffraction spots are measured, but the phase information is lost.[14][15] For small molecules, "direct methods" are typically used to computationally solve the phase problem and generate an initial electron density map.[9]
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic positions, and their thermal displacement parameters are adjusted in an iterative process to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[9][14] This agreement is monitored by the R-factor.[12]
-
-
Causality: The refinement process aims to minimize the difference between the observed and calculated structure factors, resulting in the most accurate possible atomic model that is consistent with the experimental data.
Scientific Integrity: The Crucial Role of Validation
A solved crystal structure is not complete until it has been rigorously validated. The crystallographic community, through the International Union of Crystallography (IUCr), has established standards and tools to ensure the quality and integrity of published structures.[16]
The Crystallographic Information File (CIF)
The Crystallographic Information File (CIF) is the standard format for archiving and exchanging crystallographic data.[17][18][19] It is a text-based file that contains all the essential information about the crystal structure, including:
-
Unit cell parameters
-
Space group
-
Atomic coordinates
-
Bond lengths and angles
-
Experimental details
checkCIF: The Automated Validation System
Before submission for publication or deposition to a database, the CIF file must be checked using the IUCr's checkCIF service.[20][21][22] This online tool performs a battery of checks on the crystallographic data and generates a validation report in the form of ALERTS.[21][23]
Caption: The CIF validation process using the checkCIF service.
Interpreting checkCIF ALERTS:
-
Level A ALERTS: These indicate serious problems that must be addressed. Examples include incorrect space group assignment, missed symmetry, or physically unrealistic bond lengths.[24]
-
Level B ALERTS: These point to potentially significant issues that require investigation and explanation.
-
Level C ALERTS: These are less severe and may highlight unusual, but correct, features of the structure.
-
Level G ALERTS: These are generally informational and provide suggestions for improving the CIF file.
A clean checkCIF report, or one with all ALERTS satisfactorily explained, is a hallmark of a high-quality, trustworthy crystal structure.[22]
The Authoritative Record: Public Deposition
Upon validation, the structural data should be deposited in a public database. For small organic and metal-organic compounds, the primary repository is the Cambridge Structural Database (CSD).[20][25][26][27] Deposition ensures that the data is preserved, publicly accessible, and can be used by other researchers to advance scientific knowledge.[26] Each deposited structure is assigned a unique CCDC number, which should be included in any publication describing the structure.[26]
Conclusion
In the rigorous landscape of chemical research and development, ambiguity is a liability. While a range of analytical techniques provide valuable insights, single-crystal X-ray crystallography offers an unparalleled level of certainty in the determination of molecular structure. By understanding the principles behind the technique, adhering to meticulous experimental protocols, and embracing the rigorous standards of data validation, researchers can confidently and definitively establish the outcome of their chemical reactions. The result is not just a picture of a molecule, but a solid foundation of data upon which the next phase of scientific discovery can be built.
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CIF (Crystallographic Information Framework) - Metadata Standards Catalog. (n.d.). RDA. Retrieved from [Link]
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(IUCr) Crystallographic Information Framework. (n.d.). International Union of Crystallography. Retrieved from [Link]
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Kurlin, V. (2022). Resolving the data ambiguity for periodic crystals. arXiv preprint arXiv:2205.15062. Retrieved from [Link]
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Resolving the data ambiguity for periodic crystals. (2022). OpenReview. Retrieved from [Link]
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Forrest, L. R. (2015). Analysis of the quality of crystallographic data and the limitations of structural models. Journal of general physiology, 145(5), 385–394. Retrieved from [Link]
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Fan, H. F., Gu, Y. X., & Qian, J. J. (2000). Solving crystal structures from two-wavelength X-ray powder diffraction data - breaking the phase ambiguity in the noncentrosymmetric case. Acta crystallographica. Section A, Foundations of crystallography, 56 Pt 6, 592–595. Retrieved from [Link]
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Validation and Checking of CIF's. (n.d.). University of Glasgow. Retrieved from [Link]
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Validation of Experimental Crystal Structures - CCDC. (n.d.). CCDC. Retrieved from [Link]
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Rossmann, M. G., & Evans, G. (2018). X-ray data processing. Essays in biochemistry, 62(4), 545–554. Retrieved from [Link]
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Comparison of NMR and X-ray crystallography. (n.d.). Eötvös Loránd University. Retrieved from [Link]
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PLATON-CHECKCIF.pdf. (n.d.). National Single Crystal X-ray Facility, NUI Galway. Retrieved from [Link]
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Short Guide to CIFs - CCDC. (n.d.). CCDC. Retrieved from [Link]
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Single-Crystal Diffraction - MIT Department of Chemistry. (n.d.). MIT. Retrieved from [Link]
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Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Carleton College. Retrieved from [Link]
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van de Streek, J., & Neumann, M. A. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta crystallographica. Section B, Structural science, crystal engineering and materials, 70(Pt 6), 1020–1032. Retrieved from [Link]
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van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(5), 544-558. Retrieved from [Link]
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Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Retrieved from [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. Retrieved from [Link]
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Cody, V. (2005). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology. John Wiley & Sons, Inc. Retrieved from [Link]
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About the Cambridge Structural Database (CSD) - CCDC. (n.d.). CCDC. Retrieved from [Link]
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X-Ray Induced Chemical Reaction Revealed by In Situ X-Ray Diffraction and Scanning X-Ray Microscopy in 15 nm Resolution. (n.d.). ASME Digital Collection. Retrieved from [Link]
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A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions Involving 2-(Bromomethyl)phenylboronic Acid Neopentyl Glycol Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Among the vast array of available reagents, 2-(bromomethyl)phenylboronic acid neopentyl glycol ester has emerged as a versatile building block, particularly in the synthesis of pharmaceutical intermediates. Understanding the kinetics of reactions involving this reagent is paramount for optimizing reaction conditions, maximizing yields, and ensuring process safety and scalability. This guide provides an in-depth comparative kinetic analysis, offering field-proven insights and experimental data to support your research and development endeavors.
The Critical Role of Kinetic Analysis in Cross-Coupling Reactions
Kinetic analysis of a chemical reaction provides a quantitative understanding of its rate and the factors that influence it. For complex multi-step catalytic processes like the Suzuki-Miyaura cross-coupling, a thorough kinetic study can elucidate the reaction mechanism, identify the rate-determining step (RDS), and reveal the roles of various components such as the catalyst, ligands, base, and solvent.[1][2] This knowledge is invaluable for rational process optimization, enabling scientists to select the most efficient catalytic system and reaction parameters.
A widely accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The overall rate of the reaction is governed by the slowest step in this cycle, the RDS. While oxidative addition is often considered the rate-determining step, particularly with less reactive aryl chlorides, transmetalation can also be rate-limiting, especially when stable boronic esters are employed.[1][3][4]
Comparative Reactivity: 2-(Bromomethyl)phenylboronic Acid Neopentyl Glycol Ester vs. Alternatives
The choice of the boronic acid derivative can significantly impact the kinetics of a Suzuki-Miyaura cross-coupling reaction. Boronic acid neopentyl glycol esters, such as the title compound, are often favored over free boronic acids due to their enhanced stability towards protodeboronation and their ability to be purified by chromatography.[5] However, this stability can sometimes translate to lower reactivity.
Kinetic studies have shown that boronic esters can directly participate in the transmetalation step without prior hydrolysis to the corresponding boronic acid.[5][6] The rate of this direct transmetalation is highly dependent on the structure of the diol used to form the ester.[5][6][7] For instance, some studies have reported that certain boronic esters can undergo transmetalation significantly faster than the corresponding boronic acid.[7]
Table 1: Comparative Kinetic Data for Different Boron Reagents in Suzuki-Miyaura Coupling
| Boron Reagent | Relative Initial Rate | Putative Rate-Determining Step | Reference |
| Phenylboronic Acid | 1.0 | Transmetalation | [5] |
| Phenylboronic Acid Pinacol Ester | 0.3 | Transmetalation | [5] |
| Phenylboronic Acid Neopentyl Glycol Ester | ~0.3 | Transmetalation | [5] |
| Phenylboronic Acid Dimethyl Ester | 21.0 | Oxidative Addition | [5] |
Note: The data presented is a qualitative comparison based on literature findings and may vary depending on the specific reaction conditions.
The slower reaction rates observed for pinacol and neopentyl glycol esters compared to the free boronic acid in some systems suggest that the transmetalation step is indeed slower for these sterically hindered esters.[5] This highlights a trade-off between stability and reactivity that must be considered during reagent selection.
Experimental Protocol: Monitoring Reaction Kinetics using In-Situ Spectroscopy
Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for rapidly obtaining detailed kinetic information from a minimal number of experiments.[8][9][10][11] This technique relies on the continuous in-situ monitoring of reactant and product concentrations throughout the course of the reaction.
Step-by-Step Methodology for In-Situ IR Monitoring:
-
Reaction Setup: Assemble a reaction vessel equipped with an in-situ IR probe (e.g., ReactIR), a temperature probe, a condenser, and a magnetic stirrer.[12] Ensure the system is properly inerted with nitrogen or argon.
-
Reagent Preparation: Prepare stock solutions of the aryl halide, 2-(bromomethyl)phenylboronic acid neopentyl glycol ester, palladium catalyst, ligand, and base in the chosen solvent.
-
Reaction Initiation: Charge the reaction vessel with the aryl halide, boronic ester, ligand, and solvent. Allow the mixture to equilibrate at the desired reaction temperature.
-
Data Acquisition: Initiate the reaction by adding the palladium catalyst and the base. Start collecting IR spectra at regular intervals.
-
Data Analysis: Convert the IR spectral data to concentration profiles for the reactants and products. Plot the concentration of the product versus time to obtain the reaction progress curve.
-
Kinetic Modeling: Analyze the reaction progress data using appropriate kinetic models to determine reaction orders and rate constants.[13]
Mechanistic Insights from Kinetic Data
The kinetic data obtained from RPKA can be used to construct a detailed picture of the reaction mechanism. For example, determining the reaction order with respect to each component can help identify which species are involved in the rate-determining step.
A simplified catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The relative rates of the individual steps (koa, ktrans, kre) determine the overall reaction rate.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
For reactions involving 2-(bromomethyl)phenylboronic acid neopentyl glycol ester, if the reaction is found to be zero order in the aryl halide and first order in the palladium catalyst and the boronic ester, it would strongly suggest that transmetalation is the rate-determining step.
Practical Implications for Drug Development
In the pharmaceutical industry, process robustness, efficiency, and safety are paramount. A thorough kinetic understanding of a key cross-coupling step can lead to:
-
Optimized Catalyst Loading: Minimizing the amount of expensive and potentially toxic palladium catalyst.
-
Reduced Reaction Times: Increasing throughput and reducing manufacturing costs.
-
Improved Yields and Purity: Minimizing the formation of byproducts.
-
Enhanced Process Safety: Identifying and mitigating potential thermal hazards.
-
Informed Scale-up: Predicting reaction behavior at larger scales and avoiding costly failures.
By carefully selecting the appropriate boronic ester and optimizing the reaction conditions based on kinetic data, drug development professionals can design more efficient and sustainable synthetic routes to valuable pharmaceutical compounds.
Conclusion
The kinetic analysis of cross-coupling reactions involving 2-(bromomethyl)phenylboronic acid neopentyl glycol ester provides crucial insights into the reaction mechanism and performance. While neopentyl glycol esters offer advantages in terms of stability, their impact on the transmetalation rate must be carefully considered and evaluated. By employing powerful techniques like Reaction Progress Kinetic Analysis, researchers can rapidly develop a comprehensive understanding of the reaction kinetics, enabling the rational optimization of reaction conditions for the efficient and scalable synthesis of important molecules.
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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Reaction progress kinetic analysis. Grokipedia. [Link]
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Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. Digital Commons@University of Nebraska - Lincoln. [Link]
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Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
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B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]
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Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health. [Link]
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Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]
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Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. ACS Publications. [Link]
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Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. PubMed. [Link]
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Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]
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A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in pharmaceutical and materials science.[1] This guide provides a comparative analysis of palladium catalyst systems for reactions involving 2-[2-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane. This substrate is of particular interest as it possesses two distinct reactive sites: a C(sp²)-B bond (neopentylglycol boronate ester) and a C(sp³)-Br bond (benzylic bromide). This guide focuses on the selective coupling at the benzylic bromide position, a transformation that presents unique challenges compared to standard C(sp²)-X couplings. We will dissect the performance of classical, modern, and ligand-free palladium systems, providing field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge
The Suzuki-Miyaura reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules like biaryls, styrenes, and polyolefins.[2][3] Its power lies in its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5]
The substrate at the heart of this guide, this compound, presents a compelling synthetic puzzle. The presence of both a boronic ester and a benzylic bromide functionality within the same molecule demands a catalyst system with high chemoselectivity. While the boronic ester is a classic nucleophilic partner in Suzuki couplings, the benzylic bromide is an electrophilic partner. Coupling at the C(sp³)-Br site is often more challenging than at C(sp²)-Br sites due to slower rates of oxidative addition and the potential for competing side reactions.[6] The choice of palladium catalyst is therefore not merely a matter of optimization but is fundamental to the success and selectivity of the desired transformation.
The Catalytic Cycle: Mechanistic Nuances of Benzylic Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[7] Understanding this cycle is critical to rationalizing the performance differences between catalysts.
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the electrophile (in this case, the benzylic bromide).[2] This is often the rate-determining step, and its efficiency is highly dependent on the palladium catalyst's ligand sphere. For benzylic bromides, this step can be sluggish compared to aryl bromides.[6]
-
Transmetalation: The organopalladium(II) intermediate then reacts with an activated organoboron species (formed by the reaction of the boronic acid/ester with a base).[3][8] This step transfers the organic group from boron to palladium, forming a diorganopalladium(II) complex.
-
Reductive Elimination: Finally, the two organic moieties on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9] Bulky ligands on the palladium center often facilitate this final step.[10]
Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps, making them particularly effective for challenging couplings like those involving benzylic halides.[6][11]
Caption: The Suzuki-Miyaura catalytic cycle for coupling benzylic bromides.
Comparative Analysis of Palladium Catalysts
The selection of the palladium source and its associated ligands is the most critical parameter for achieving high yield and selectivity in the coupling of benzylic bromides.
Catalyst System 1: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
Overview: Pd(PPh₃)₄ is one of the most common and historically significant catalysts for Suzuki couplings.[10] It is a pre-formed, air-stable Pd(0) complex that does not require an activation/reduction step.
-
Performance Insights: While effective for a wide range of couplings involving aryl bromides and iodides, its performance with benzylic bromides can be modest. The triphenylphosphine (PPh₃) ligand has moderate electron-donating ability and steric bulk. For more challenging substrates, this can lead to slower reaction rates and the need for higher temperatures, which may promote side reactions. In one study, coupling a benzylic bromide with a boronic acid using Pd(PPh₃)₄ resulted in only a low yield of approximately 10%.[6]
-
Causality: The relatively slow rate of oxidative addition to the C(sp³)-Br bond with the Pd(PPh₃)₄ system often necessitates harsher conditions, which can be detrimental to sensitive functional groups.
Catalyst System 2: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂
-
Overview: This is a robust Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[12] The dppf ligand is a bidentate ferrocenylphosphine with a large bite angle, which imparts high stability to the catalytic species.
-
Performance Insights: Pd(dppf)Cl₂ is often superior to Pd(PPh₃)₄ for more difficult couplings.[13] It has demonstrated efficacy in the coupling of benzylic halides with potassium aryltrifluoroborates, providing good yields.[14][15] The stability of the [Pd(dppf)] fragment can prevent palladium black precipitation, leading to higher overall catalyst turnover numbers. However, in some cases, its performance with benzylic bromides can be inconsistent, with some studies reporting no improvement over other catalysts.[6]
-
Causality: The dppf ligand's unique geometry and electronic properties create a stable and active catalyst suitable for a broad range of substrates. Its stability is a key advantage in preventing premature catalyst decomposition, a common issue in cross-coupling reactions.
Catalyst System 3: Buchwald Ligand Systems (e.g., Pd(OAc)₂ / JohnPhos)
-
Overview: The development of bulky, electron-rich monodentate biaryl phosphine ligands (Buchwald ligands) has significantly expanded the scope of Suzuki-Miyaura reactions.[11] These are not pre-formed catalysts but are generated in situ from a palladium source like Pd(OAc)₂ and the specific ligand.
-
Performance Insights: Catalysts derived from ligands like JohnPhos have proven exceptionally effective for the Suzuki coupling of benzylic bromides, even under microwave conditions.[6] These systems often provide the highest yields in the shortest reaction times. For example, the combination of Pd(OAc)₂ and JohnPhos was identified as the optimal system for coupling various boronic acids with a heteroaryl benzylic bromide, achieving yields up to 50% where other catalysts failed.[6]
-
Causality: The steric bulk and strong electron-donating nature of ligands like JohnPhos dramatically accelerate both the rate-limiting oxidative addition and the final reductive elimination steps.[6][11] This high activity allows reactions to proceed under milder conditions, improving functional group tolerance and minimizing side products.
Catalyst System 4: Ligand-Free Palladium Systems (e.g., PdCl₂ or Pd(OAc)₂)
-
Overview: In some cases, Suzuki couplings can be achieved using a simple palladium salt without the addition of a phosphine ligand.[16] These protocols are attractive due to their simplicity and low cost.
-
Performance Insights: Ligand-free systems have been successfully applied to the coupling of benzylic halides with aryl boronic acids under mild conditions, often in aqueous solvent mixtures.[17] High yields have been reported using PdCl₂ in an acetone/water system.[17]
-
Causality: The exact nature of the active catalytic species in "ligand-free" reactions is a subject of debate. It is often proposed that palladium nanoparticles are formed, which serve as a reservoir for a soluble, catalytically active palladium species. The solvent or other components of the reaction mixture may act as weak ligands. While effective for certain substrate combinations, these systems can be less robust and general than their ligand-supported counterparts.
Data-Driven Performance Comparison
The following table summarizes typical performance data for the discussed catalyst systems in the Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids, based on literature precedents.
| Catalyst System | Ligand | Typical Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane | 100 | 24 | ~10 | 5 | [6] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | 77 | 12-24 | 60-85 | 2 | [14] |
| Pd(OAc)₂ / JohnPhos | JohnPhos | K₂CO₃ | DMF | 120 (µW) | 0.33 | ~50 | 5 | [6] |
| PdCl₂ (Ligand-Free) | None | K₂CO₃ | Acetone/H₂O | RT - 50 | 0.5 - 2 | 85-95 | 2-5 | [17] |
Note: Yields and conditions are highly substrate-dependent. This table is intended as a comparative guide based on representative examples from the literature.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a benzylic bromide with an arylboronic acid, utilizing a highly active Buchwald-type catalyst system.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the benzylic bromide (e.g., this compound, 1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., JohnPhos, 0.04 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the required volume of a degassed solvent (e.g., Dioxane or Toluene) via syringe. Degassing can be achieved by bubbling argon through the solvent for 20-30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired diarylmethane product.
Conclusion
The choice of palladium catalyst is paramount for the successful and selective Suzuki-Miyaura cross-coupling of this compound at its benzylic bromide position.
-
For Robustness and General Scope: Modern catalyst systems based on bulky, electron-rich biaryl phosphine ligands (e.g., JohnPhos) with a Pd(OAc)₂ source are highly recommended. They exhibit superior activity, often allowing for lower reaction temperatures and shorter times, which is beneficial for substrates with sensitive functional groups.[6][11]
-
For Routine Couplings: Pd(dppf)Cl₂ offers a good balance of stability, activity, and ease of handling, making it a reliable choice for many applications.[14]
-
For Cost-Effective Screening: Ligand-free systems using PdCl₂ or Pd(OAc)₂ can be an effective and economical option for specific, optimized reactions, though they may lack the broad applicability of ligand-supported catalysts.[17]
-
Classical Approach: While a foundational catalyst, Pd(PPh₃)₄ is generally less effective for this challenging C(sp³)-Br coupling and should be considered a lower-performing option.[6]
Ultimately, the optimal catalyst must be determined empirically for each specific coupling partner. However, this guide provides a scientifically grounded framework for making an informed initial selection, significantly streamlining the development and optimization process for novel synthetic routes.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedaresearch.com/suzuki-miyaura-cross-coupling-practical-guide/]
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/Suzuki-Miyaura_Coupling]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2954231/]
- Guidechem. This compound. [URL: https://www.guidechem.com/product_show-pid1003180.html]
- Hartwig, J. F., et al. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja973032t]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/66384]
- Bouley, B., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/662f928e084333620e722881]
- Madsen, K. S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4001923/]
- Sali, S., et al. (2018). Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies. ResearchGate. [URL: https://www.researchgate.
- Barge, A. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [URL: https://www.mdpi.com/1420-3049/22/5/756]
- Haskel, A. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2%3A813295&dswid=-4733]
- Boubakri, L., et al. (2020). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [URL: https://www.researchgate.
- Islip, M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH Public Access. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4408332/]
- Gong, L., et al. (2003). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Sci-Hub. [URL: https://sci-hub.se/10.1055/s-2003-37338]
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. NIH Public Access. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2525539/]
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. [URL: https://www.benchchem.com/product/b5680/technical-articles/a-comparative-study-of-palladium-catalysts-in-suzuki-miyaura-coupling-with-2-nitrophenylboronic-acid]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4954224/]
- Kappe, C. O., et al. (2011). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. [URL: https://www.tugraz.at/fileadmin/user_upload/institute/OC/Files/kappe/pdf/2011/P217-ACIE-2011.pdf]
- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Bedford, R. B., et al. (2017). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. NIH Public Access. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5562479/]
- Kumar, S., et al. (2018). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/326848035_A_Highly_Efficient_PdPPh34-Catalyzed_Suzuki_Cross-Coupling_Method_for_the_Preparation_of_2-Nitrobiphenyls_from_1-Chloro-2-nitrobenzenes_and_Phenylboronic_Acids]
- Chowdhury, C., et al. (2004). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/244510065_Palladium-Catalyzed_Ligand-Free_Suzuki_Cross-Coupling_Reactions_of_Benzylic_Halides_with_Aryl_Boronic_Acids_under_Mild_Conditions]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2646732/]
- Molander, G. A., & Ham, J. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo061441o]
- Scott, D. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [URL: https://scottlab.scs.illinois.edu/research/palladium-catalyzed-cross-coupling-of-organoboron-and-organosilicon-compounds.html]
- Chen, M-J., et al. (2005). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. ResearchGate. [URL: https://www.researchgate.
- Kohlpaintner, C., et al. (2019). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. NIH Public Access. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6821422/]
- ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. [URL: https://www.researchgate.net/post/Pd_dppf_Cl2-CH2Cl2_and_Pd_PPh3_4_what_is_differance_between_these_palladium_bases]
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [URL: https://www.researchgate.net/publication/264802875_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]
- Kabalka, G. W., et al. (2005). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. [URL: https://www.researchgate.net/publication/244509172_Microwave-Promoted_Palladium_Catalysed_Suzuki_Cross-Coupling_Reactions_of_Benzyl_Halides_with_Arylboronic_Acid]
- Li, J-H., et al. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 20(5), 8928-8942. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272589/]
- BenchChem. (2025). Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide. [URL: https://www.benchchem.
- Chilton, M. L., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 293. [URL: https://www.mdpi.com/2073-4344/13/2/293]
- ProQuest. (n.d.). Mechanistic Studies and Development of Novel Palladium Catalyzed Methods Towards Functionalized Building Blocks. [URL: https://www.proquest.com/openview/62650037f0f3535947b198897c5040f7/1?pq-origsite=gscholar&cbl=18750&diss=y]
- ChemicalBook. (2022). This compound | 441011-76-3. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6471189.htm]
- YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [URL: https://www.youtube.
- YouTube. (2020). Suzuki cross-coupling reaction. [URL: https://www.youtube.
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Navigating the Landscape of Functional Group Tolerance: A Comparative Guide to 2-(Bromomethyl)phenylboronic Acid Neopentyl Glycol Ester
For the forward-thinking researcher in synthetic chemistry and drug development, the selection of building blocks with broad functional group tolerance is paramount to efficient and successful molecular construction. This guide provides an in-depth assessment of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester, a versatile reagent for the synthesis of complex diarylmethane structures via the Suzuki-Miyaura cross-coupling reaction. We will explore its performance in the context of various functional groups and compare it with alternative synthetic strategies, supported by established experimental insights.
The Critical Role of Functional Group Tolerance in Modern Synthesis
The synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, often involves multi-step sequences where the preservation of sensitive functional groups is crucial. The Suzuki-Miyaura reaction has become a cornerstone of C-C bond formation due to its generally mild conditions and good functional group compatibility. However, the choice of both the organoboron reagent and the coupling partner significantly impacts the reaction's success, especially when dealing with highly functionalized substrates.
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester presents a unique combination of a reactive benzylic bromide for sp³-sp² coupling and a stable neopentyl glycol boronate. The neopentyl glycol protecting group offers enhanced stability compared to free boronic acids, facilitating purification and handling, while remaining sufficiently reactive for the crucial transmetalation step in the catalytic cycle. This guide will dissect the compatibility of this reagent with a range of electronically and sterically diverse functional groups.
Comparative Analysis of Functional Group Tolerance
The following table summarizes the expected compatibility of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester in Suzuki-Miyaura cross-coupling reactions with various functionalized aryl halides. The assessment is based on established principles of palladium-catalyzed cross-coupling reactions of benzylic halides and the known behavior of the neopentyl glycol boronate.
| Functional Group on Aryl Halide | Expected Compatibility | Rationale & Causality |
| Electron-Donating Groups | ||
| Alkyl (-CH₃, -R) | High | Generally well-tolerated. These groups do not significantly interfere with the catalytic cycle. |
| Alkoxy (-OCH₃, -OR) | High | Excellent compatibility. The electron-donating nature can sometimes enhance the rate of oxidative addition. |
| Amino (-NH₂, -NR₂) | Moderate to High | Generally compatible, though the basicity of the amino group can sometimes interfere with the catalyst. The use of a suitable base is critical. |
| Electron-Withdrawing Groups | ||
| Nitro (-NO₂) | Moderate | Can be challenging due to potential side reactions or catalyst inhibition, but successful couplings have been reported with careful optimization of reaction conditions. |
| Cyano (-CN) | High | Generally well-tolerated and compatible with standard Suzuki-Miyaura conditions. |
| Ester (-CO₂R) | High | Esters are typically robust under Suzuki-Miyaura conditions and are excellent functional groups for post-coupling transformations. |
| Ketone (-COR) | High | Ketones are generally compatible, providing a handle for further synthetic modifications. |
| Aldehyde (-CHO) | Moderate | Aldehydes can be sensitive to some reaction conditions and may require careful selection of the base and reaction temperature to avoid side reactions. |
| Halogens | ||
| Fluoro (-F) | High | The C-F bond is generally inert under Suzuki-Miyaura conditions, allowing for selective coupling at the C-Br or C-I bond. |
| Chloro (-Cl) | High | The C-Cl bond is less reactive than C-Br, enabling chemoselective coupling at the benzylic bromide site. |
| Protic Functional Groups | ||
| Hydroxyl (-OH) | Moderate | The acidic proton can interfere with the base and the organometallic intermediates. Protection of the hydroxyl group is often recommended for optimal results. |
| Carboxylic Acid (-COOH) | Low to Moderate | The acidic proton will react with the base. Protection of the carboxylic acid is typically necessary to achieve good yields. |
Alternative Strategies for Diaryl Methane Synthesis
While 2-(bromomethyl)phenylboronic acid neopentyl glycol ester is a powerful tool, other methods for the synthesis of diarylmethanes exist, each with its own set of advantages and limitations regarding functional group tolerance.
| Alternative Reagent/Method | Advantages | Disadvantages |
| Benzyl Grignard Reagents (Kumada Coupling) | High reactivity. | Poor functional group tolerance; incompatible with acidic protons and many carbonyl compounds. |
| Benzylzinc Reagents (Negishi Coupling) | Generally good functional group tolerance. | Requires the preparation of often sensitive organozinc reagents. |
| Benzylic Silanes (Hiyama Coupling) | Good functional group tolerance. | Often requires a fluoride source for activation, which can have compatibility issues. |
| Reductive Coupling of Benzaldehydes/Ketones | Readily available starting materials. | Can require harsh reducing agents and may lack chemoselectivity with other reducible functional groups. |
The choice of reagent should be guided by the specific functional groups present in the desired target molecule. The Suzuki-Miyaura coupling with 2-(bromomethyl)phenylboronic acid neopentyl glycol ester often provides a favorable balance of reactivity and broad functional group compatibility.
Experimental Workflow for Assessing Functional Group Tolerance
The following diagram illustrates a typical workflow for evaluating the functional group tolerance of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester in a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A Representative Example
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 2-(bromomethyl)phenylboronic acid neopentyl glycol ester with a functionalized aryl bromide.
Materials:
-
2-(bromomethyl)phenylboronic acid neopentyl glycol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of boronic ester)
-
Ethanol (2 mL per mmol of boronic ester)
-
Water (2 mL per mmol of boronic ester)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(bromomethyl)phenylboronic acid neopentyl glycol ester, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the toluene, ethanol, and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylmethane product.
Conclusion
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester stands as a robust and versatile reagent for the synthesis of diarylmethane derivatives. Its neopentyl glycol protection strategy provides a balance of stability and reactivity, making it a valuable tool for modern organic synthesis. While its compatibility with a broad range of functional groups is a significant advantage, researchers should consider the specific nature of their substrates and optimize reaction conditions accordingly, particularly when dealing with protic or highly sensitive functionalities. The comparative data and experimental protocols provided in this guide serve as a valuable resource for chemists aiming to leverage the power of this reagent in their synthetic endeavors.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Boronic Esters. Chemical Society Reviews2014 , 43 (1), 412–443. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Insight, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001 , 40 (24), 4544–4568. [Link]
-
D. S. Matteson. Boronic Esters in Stereodirected Synthesis. Tetrahedron1989 , 45 (1), 1859-1885. [Link]
A Comparative Guide to Regioselectivity in Reactions of Ortho-Substituted Phenylboronic Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of molecular architecture is paramount. Phenylboronic esters are workhorse reagents in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are fundamental to the construction of pharmaceuticals and functional materials. However, the presence of substituents on the phenyl ring, particularly in the ortho position, introduces a layer of complexity by influencing the regioselectivity of these transformations. This guide provides a comparative analysis of the regiochemical outcomes in three key reactions of ortho-substituted phenylboronic esters: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and palladium-catalyzed C-H functionalization. By understanding the interplay of steric, electronic, and mechanistic factors, researchers can better predict and control the outcomes of these powerful synthetic tools.
The Landscape of Regioselectivity: A Tale of Three Reactions
The reactivity of an ortho-substituted phenylboronic ester is a delicate balance of competing factors. The substituent's size and electronic nature can dictate the preferred site of reaction, leading to different regioisomers. This guide will dissect the governing principles of regioselectivity in the following transformations:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a C-C bond.
-
Chan-Lam Coupling: A copper-catalyzed cross-coupling reaction between an organoboron compound and an amine or alcohol, forming a C-N or C-O bond.
-
Palladium-Catalyzed C-H Functionalization: A direct reaction on the phenyl ring of the boronic ester, where a C-H bond is converted to a C-C or C-heteroatom bond.
Suzuki-Miyaura Coupling: Steric Hindrance and Chelating Effects Dictate the Outcome
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. When employing ortho-substituted phenylboronic esters, the regioselectivity is primarily governed by a combination of steric hindrance and the potential for chelating interactions between the ortho-substituent and the palladium catalyst.[1]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The ortho-substituent can influence the oxidative addition and transmetalation steps, thereby directing the regiochemical outcome.[4][5]
-
Steric Effects: A bulky ortho-substituent can hinder the approach of the palladium catalyst to the ipso-carbon of the boronic ester. This steric repulsion can slow down the transmetalation step at the substituted position.[6]
-
Chelating Effects: An ortho-substituent with a Lewis basic atom (e.g., -OCH₃) can coordinate to the palladium center, forming a stable five- or six-membered metallacycle.[1] This chelation can accelerate the reaction at the substituted position by pre-organizing the reactants for transmetalation.[1]
Caption: Factors influencing regioselectivity in Suzuki-Miyaura coupling.
Experimental Data Comparison
The interplay between steric and electronic effects is evident in the reaction of di- or poly-halogenated arenes with ortho-substituted phenylboronic acids.
| Ortho-Substituent | Reaction Partner | Catalyst System | Major Product(s) | Minor Product(s) | Observations | Reference |
| -OCH₃ | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂, SPhos, K₃PO₄ | Mono- and di-arylation at C3 and C5 | Tri-arylation | The ortho-methoxy group can act as a chelating group, influencing the product distribution.[1] | [1] |
| -Cl | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂, SPhos, K₃PO₄ | Mono- and di-arylation at C3 and C5 | Tri-arylation | The non-chelating chloro group leads to a different product distribution compared to the methoxy group, highlighting the importance of electronic effects.[4] | [4] |
| -CH₃ | 1,2-dibromobenzene | Pd(PPh₃)₄, Na₂CO₃ | 2-Methylbiphenyl | Biphenyl | Steric hindrance from the methyl group can influence the rate of the second coupling. | [7] |
Key Insight: The choice of the ortho-substituent offers a powerful handle to control the regioselectivity in Suzuki-Miyaura couplings. A coordinating substituent like a methoxy group can favor reaction at the more sterically hindered position through a chelation-assisted pathway. In contrast, non-coordinating, bulky substituents will generally disfavor reaction at the substituted position.
Chan-Lam Coupling: A Copper-Catalyzed Dance of Nucleophiles
The Chan-Lam coupling provides a valuable route to C-N and C-O bonds, operating under milder conditions than many traditional methods.[8] The regioselectivity in the Chan-Lam reaction of ortho-substituted phenylboronic esters is influenced by the electronic nature of the substituent and the nucleophilicity of the coupling partner.
Mechanistic Considerations
The mechanism of the Chan-Lam coupling is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[9][10] The key steps are the transmetalation of the aryl group from boron to copper and the subsequent reductive elimination to form the C-N or C-O bond.[8]
-
Electronic Effects: Electron-donating groups on the phenylboronic acid can facilitate the transmetalation step by increasing the electron density on the ipso-carbon. Conversely, electron-withdrawing groups can retard this step.
-
Nucleophile Acidity: The acidity of the N-H or O-H bond of the coupling partner is crucial. More acidic nucleophiles tend to react more readily.[11]
Caption: Generalized catalytic cycle for the Chan-Lam coupling.
Experimental Data Comparison
While direct comparative studies on the regioselectivity of Chan-Lam reactions with various ortho-substituted phenylboronic esters are less common, the influence of electronics and sterics can be inferred from the reactivity of different substrates.
| Ortho-Substituent | Nucleophile | Catalyst System | Product | Observations | Reference |
| -OCH₃ | Imidazole | Cu(OAc)₂ | N-arylated imidazole | The electron-donating methoxy group generally leads to good yields. | [12] |
| -NO₂ | Amidine | Cu(OAc)₂, NaOPiv | N-arylated amidine | The electron-withdrawing nitro group can still allow for successful coupling, although harsher conditions may be required.[2] | [2] |
| -Cl | Aniline | Cu(OAc)₂, 2,6-lutidine | N,N'-diarylhydrazine | Steric hindrance from the ortho-chloro group can decrease the reaction rate and yield.[13] | [13] |
Key Insight: In Chan-Lam couplings, electronic effects play a more dominant role than in Suzuki-Miyaura reactions. While steric hindrance from a bulky ortho-substituent can be detrimental, the electronic nature of the substituent significantly impacts the rate of transmetalation. This provides an alternative strategy for controlling reactivity compared to the chelation-driven pathways in some Suzuki-Miyaura couplings.
Palladium-Catalyzed C-H Functionalization: The Boron Moiety as a Directing Group
A fascinating alternative to traditional cross-coupling is the direct functionalization of C-H bonds on the aromatic ring of the phenylboronic ester itself. In these reactions, the boronic ester moiety can act as a directing group, influencing the position of the new bond.[14]
Mechanistic Considerations
Palladium-catalyzed C-H functionalization typically proceeds via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition.[15] The boronic ester group, particularly when converted to a boronate, can direct the palladium catalyst to the ortho C-H bond.
-
Directing Group Effect: The boron atom, often in the form of a boronate anion under basic conditions, can coordinate to the palladium catalyst, bringing it in close proximity to the ortho C-H bonds and facilitating their activation.[16][17]
Caption: Workflow for directed C-H functionalization.
Experimental Data Comparison
The directing ability of the boronic ester group can lead to highly regioselective C-H arylations.
| Substrate | Coupling Partner | Catalyst System | Product | Observations | Reference |
| Phenylboronic acid pinacol ester | 4-Bromoanisole | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 2-Arylphenylboronic ester | The boronic ester directs arylation to the ortho position. | [18] |
| 2-Fluorophenylboronic acid | Aryl bromides | Diphosphine-Pd, PivOK | 2-Fluoro-3-arylphenylboronic acid | The fluorine atom and the boronic acid group cooperate to direct arylation to the C3 position.[19][20] | [19][20] |
Key Insight: C-H functionalization offers a complementary approach to traditional cross-coupling reactions. The boronic ester moiety itself can serve as a traceless directing group, enabling the selective functionalization of the ortho C-H bonds. This strategy is particularly powerful for the synthesis of polysubstituted aromatic compounds.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
Reaction: Coupling of 2-methoxyphenylboronic acid with 4-bromoanisole.
Materials:
-
2-Methoxyphenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-methoxyphenylboronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Representative Protocol for Chan-Lam Coupling
Reaction: N-Arylation of imidazole with 2-methoxyphenylboronic acid.
Materials:
-
2-Methoxyphenylboronic acid (1.5 mmol)
-
Imidazole (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
To a round-bottom flask, add 2-methoxyphenylboronic acid, imidazole, and Cu(OAc)₂.
-
Add DCM and pyridine.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with aqueous ammonia solution to remove the copper catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.[12]
Conclusion and Future Outlook
The regioselectivity in reactions of ortho-substituted phenylboronic esters is a multifaceted challenge that can be addressed by a careful consideration of the reaction type and the nature of the substituent.
-
Suzuki-Miyaura coupling offers a robust method for C-C bond formation where regioselectivity can be steered by a balance of steric and chelating effects.
-
Chan-Lam coupling provides a milder alternative for C-N and C-O bond formation, with electronic effects often playing a more decisive role in determining the reaction outcome.
-
Palladium-catalyzed C-H functionalization presents an elegant strategy for direct arylation, where the boronic ester itself can act as a directing group to achieve high regioselectivity.
For the medicinal chemist and the materials scientist, the ability to selectively functionalize a specific position on an aromatic ring is a powerful tool for structure-activity relationship studies and the fine-tuning of material properties. Future research in this area will likely focus on the development of more sophisticated catalyst systems that can overcome existing limitations and provide even greater control over regioselectivity, particularly for more complex and sterically demanding substrates. The continued exploration of novel directing group strategies in C-H functionalization also holds immense promise for expanding the synthetic chemist's toolbox.
References
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[4] ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
[14] Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]
[13] Organic Chemistry Portal. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. [Link]
[21] Organic Chemistry Portal. Chan-Lam Coupling. [Link]
[22] Wu, Y., & Shi, B. (2020). Transition Metal-Catalyzed C-H Activation via Imine-Based Transient Directing Group Strategy. Chinese Journal of Organic Chemistry, 40(11), 3735-3753. [Link]
[16] Gandeepan, P., et al. (2023). Directing Group Assisted para-Selective C-H Alkynylation of Unbiased Arenes Enabled by Rhodium Catalysis. ResearchGate. [Link]
[9] Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]
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[12] Li, H., et al. (2018). N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. Organic & Biomolecular Chemistry, 16(42), 7946-7953. [Link]
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National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
[8] Wikipedia. Chan–Lam coupling. [Link]
[27] ResearchGate. (n.d.). Regio-and atropselective synthesis of selected ortho-phenyl substituted arylpyridine derivatives. [Link]
[28] YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
[17] Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
[2] Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
[5] Jutand, A., et al. (2001). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. European Journal of Inorganic Chemistry, 2001(10), 2675-2681. [Link]
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[7] ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). [Link]
[30] Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(11), 8373-8376. [Link]
[6] Zhang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1257-1264. [Link]
[31] ResearchGate. (n.d.). Chan‐Lam C−O coupling reactions. [Link]
[32] Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701-17703. [Link]
[19] Le-Dey, R., et al. (2016). Palladium-catalyzed regioselective C–H bond arylations at the C3 position of ortho-substituted fluorobenzenes. Organic & Biomolecular Chemistry, 14(39), 9247-9251. [Link]
[33] PubMed. (2016). Palladium-catalyzed regioselective C-H bond arylations at the C3 position of ortho-substituted fluorobenzenes. [Link]
[34] PubMed. (2012). Palladium-catalyzed selective B(3)–H arylation of o-carboranes with arylboronic acids at room temperature. [Link]
[35] National Center for Biotechnology Information. (2022). Cationic-palladium catalyzed regio- and stereoselective syn-1,2-dicarbofunctionalization of unsymmetrical internal alkynes. [Link]
[36] MDPI. (2021). Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction. [Link]
[20] Royal Society of Chemistry. (2021). The ortho effect in directed C–H activation. [Link]
[15] Royal Society of Chemistry. (2022). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. [Link]
[18] ACS Publications. (2018). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. [Link]
[37] MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
[38] PubMed. (2022). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. [Link]
[39] PubMed. (2023). Tunable Regioselectivity in C-H-Activated Direct Arylation Reactions of Dithieno[3,2-b:2',3'-d]pyrroles. [Link]
[40] White Rose Research Online. (2020). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. [Link]
[41] National Center for Biotechnology Information. (2021). A Transient Directing Group Strategy Enables Enantioselective Multicomponent Organofluorine Synthesis. [Link]
[42] PubMed. (2021). C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
This document provides a detailed, actionable guide for the safe handling and disposal of 2-[2-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane (CAS No: 166821-88-1). As a crucial building block in synthetic chemistry, its unique reactivity profile necessitates a rigorous and informed approach to waste management. This guide moves beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these essential safety protocols. Adherence to these procedures is paramount for protecting laboratory personnel, ensuring regulatory compliance, and maintaining environmental integrity.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is an organobromine, boronic acid ester derivative with a distinct set of risks that must be managed proactively. Its hazard profile dictates the stringent handling and disposal requirements outlined in this guide.
The primary risks stem from its classification as a corrosive substance that is harmful if ingested and is reactive with water.[1] The presence of a bromomethyl group and a dioxaborinane ring imparts specific reactivity. Upon contact with moisture, it can hydrolyze to form (2-bromomethyl)phenylboronic acid and neopentyl glycol, potentially releasing hydrobromic acid in the process and increasing the risk of corrosive burns.
| Hazard Classification (EC) No 1272/2008 | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Additional Hazards | ||
| Reactivity | - | Water Reactive[1] |
| Decomposition Products | - | Combustion may produce carbon oxides, boron oxides, and hydrogen bromide[2] |
Mandatory Safety Protocols: PPE and Engineering Controls
Given the severe corrosive potential and reactivity, a multi-layered approach to safety is non-negotiable. This involves a combination of engineering controls and personal protective equipment (PPE) to create a safe handling environment.
Engineering Controls:
-
Chemical Fume Hood: All handling, aliquoting, and preparation for disposal of this compound must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors and to contain potential spills.[3]
-
Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[2]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required. Standard safety glasses are insufficient due to the risk of severe eye damage.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and disposed of after handling the compound or its waste.[4] Use proper glove removal technique to avoid skin contact.[4]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. Consider a chemical-resistant apron for tasks involving larger quantities.[4]
Step-by-Step Guide to Waste Disposal
The disposal of this compound must be managed as a formal hazardous waste stream. Under no circumstances should this chemical or its rinsate be disposed of down the drain.[5][6]
Workflow for Unused or Contaminated Material
Caption: Disposal workflow for waste chemical.
Protocol Details:
-
Waste Characterization: This compound is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its corrosive and toxic characteristics.[7][8] It falls under the category of organobromine compounds, which are subject to specific environmental regulations.[9]
-
Containerization: Carefully transfer the waste material into a designated hazardous waste container that is clean, dry, and compatible with the chemical (a glass bottle with a PTFE-lined cap is recommended).[10] Ensure the container is in good condition with no cracks or leaks.[11] Do not fill the container more than 90% to allow for expansion.[10]
-
Segregation: Store the waste container in secondary containment away from incompatible materials.[10][11] Crucially, this includes segregation from:
-
Water and Aqueous Solutions: To prevent uncontrolled hydrolysis and potential pressure buildup.
-
Bases (e.g., sodium hydroxide, amines): To avoid a violent reaction.
-
Strong Oxidizing Agents.
-
-
Labeling: The container must be affixed with a completed hazardous waste label immediately upon the first addition of waste.[11][12] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
The CAS Number: "166821-88-1."
-
The accumulation start date.
-
Appropriate hazard pictograms (Corrosive, Health Hazard/Irritant).
-
-
Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[10][12] The container must be kept securely closed at all times except when adding waste.[5][10]
-
Final Disposal: The ultimate disposal of the waste must be handled by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[8] They are equipped to transport and dispose of the material in compliance with all federal and state regulations.[13]
Decontamination and Empty Container Management
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.[11] Evaporation of residual material in a fume hood is not an acceptable disposal method.[5][14]
Protocol for Decontamination:
-
Initial Rinse: In a chemical fume hood, rinse the container three times with a suitable organic solvent, such as acetone or ethyl acetate.[11][14]
-
Collect Rinsate: Each rinse must be collected and transferred into a designated halogenated organic hazardous waste stream. This rinsate is considered hazardous waste.[5][11]
-
Final Preparation: After the triple rinse, allow the container to air-dry completely in the back of the fume hood.
-
Disposal of Container: Once dry and free of any visible residue, completely deface or remove the original label.[14] The cap should be removed.[5] The container can then be disposed of in the appropriate laboratory solid waste stream (e.g., designated glass waste), in accordance with institutional policies.[14]
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and prevent a wider contamination event.
Caption: Decision logic for spill response.
Small Spills (Contained within a chemical fume hood):
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is at the proper height.
-
PPE: Don all required PPE as detailed in Section 2.
-
Absorb: Cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial chemical sorbent. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS.
-
Collect: Once fully absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone). Place the used cloth in the same solid hazardous waste container.
-
Label and Dispose: Seal, label, and dispose of the waste container through your EHS provider.
Large Spills (or any spill outside of a fume hood):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Alert: Verbally alert others in the vicinity and activate any facility emergency alarms.
-
Contact: Call your institution's emergency number and report the spill to EHS. Provide the chemical name and location.
-
Secure: Prevent re-entry to the area until emergency responders arrive. Do not attempt to clean up a large spill yourself.
By integrating this comprehensive understanding of the hazards and corresponding procedures into your laboratory's standard operating protocols, you can ensure the safe and compliant management of this compound from procurement to final disposal.
References
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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OSHA Factsheet Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]
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Hazardous Waste Disposal Procedures. (n.d.). University of Chicago Environmental Health and Safety. Retrieved from [Link]
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Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]
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OSHA Standards for Biological Laboratories. (n.d.). ASPR TRACIE. Retrieved from [Link]
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OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). (n.d.). Binghamton University. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
